p-Coumaric acid-d6
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H8O3 |
|---|---|
Molecular Weight |
170.19 g/mol |
IUPAC Name |
(E)-2,3-dideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3+/i1D,2D,3D,4D,5D,6D |
InChI Key |
NGSWKAQJJWESNS-IMQXGSLKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
p-Coumaric Acid-d6: A Technical Guide for Researchers
An in-depth technical guide on the core chemical properties, experimental applications, and biological relevance of p-Coumaric acid-d6 for researchers, scientists, and drug development professionals.
Introduction
This compound is the deuterated form of p-Coumaric acid (4-hydroxycinnamic acid), a widespread phenolic acid found in various plants, fruits, and vegetables. As a stable isotope-labeled compound, this compound serves as an invaluable tool in analytical and research settings, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its use allows for precise and accurate quantification of its non-deuterated counterpart in complex biological matrices. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and relevant biological signaling pathways related to this compound.
Chemical and Physical Properties
This compound is a white to off-white solid.[2] Key chemical and physical properties are summarized in the tables below.
| Identifier | Value | Source |
| Chemical Name | trans-p-Coumaric-d6 Acid | [2][3] |
| Synonyms | (2E)-3-(4-Hydroxyphenyl-2,3,5,6-d4)-2-propenoic-2,3-d2 acid, trans-4-Hydroxycinnamic acid-d6 | [1][3] |
| CAS Number | 2708298-33-1 | [3] |
| Molecular Formula | C₉D₆H₂O₃ | [2][3] |
| Molecular Weight | 170.195 g/mol | [3][4] |
| Property | Value | Source |
| Physical State | White to Off-White Solid | [2] |
| Purity | ≥98% | [2] |
| Storage Conditions | Store at -20°C, protect from air and light | [1][2] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [2] |
Experimental Protocols
This compound is primarily utilized as an internal standard in isotopic dilution mass spectrometry to correct for analyte loss during sample preparation and instrumental analysis.
General Protocol for Use as an Internal Standard in LC-MS
A common application of this compound is in the quantification of p-Coumaric acid in biological samples such as plasma, urine, or plant extracts.
1. Preparation of Stock Solutions:
-
This compound (Internal Standard): Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.
-
p-Coumaric acid (Analyte): Prepare a stock solution of non-deuterated p-Coumaric acid in the same solvent at a concentration of 1 mg/mL.
2. Preparation of Calibration Standards:
-
Create a series of calibration standards by spiking a known volume of the analyte stock solution into a blank matrix (e.g., drug-free plasma) to achieve a range of concentrations.
-
Add a fixed amount of the this compound internal standard stock solution to each calibration standard.
3. Sample Preparation:
-
To the unknown biological samples, add the same fixed amount of the this compound internal standard solution as was added to the calibration standards.
-
Perform sample extraction (e.g., protein precipitation with acetonitrile (B52724) or liquid-liquid extraction with ethyl acetate) to isolate the analyte and internal standard.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS analysis.
4. LC-MS Analysis:
-
Inject the prepared samples and calibration standards onto an appropriate LC column (e.g., C18).
-
Use a mobile phase gradient suitable for separating p-Coumaric acid. A common mobile phase consists of water with a small percentage of formic or acetic acid and an organic solvent like methanol or acetonitrile.
-
Detect the analyte and internal standard using a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. The target ions for p-Coumaric acid are typically m/z 163.15, while for this compound, they would be shifted by the mass of the deuterium (B1214612) atoms.[5]
5. Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
-
Determine the concentration of p-Coumaric acid in the unknown samples by interpolating their peak area ratios on the calibration curve.
Signaling Pathways
While this compound is primarily an analytical tool, the biological activity of its non-deuterated counterpart is of significant interest. Understanding these pathways is crucial for designing experiments where this compound can be used to trace the metabolism and effects of p-Coumaric acid.
MAPK Signaling Pathway
p-Coumaric acid has been shown to protect human lens epithelial cells from oxidative stress-induced apoptosis by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3] It can suppress the phosphorylation of p38, ERK, and JNK, which are key components of the MAPK cascade.[3]
NF-κB and AMPK Signaling Pathways
p-Coumaric acid also exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2] It can suppress the phosphorylation of IκB and ERK1/2, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[2] Furthermore, p-Coumaric acid has been shown to modulate the AMP-activated protein kinase (AMPK) pathway, which plays a central role in cellular energy homeostasis.[4][6] It can activate AMPK in peripheral tissues while inhibiting it in the hypothalamus, suggesting a complex role in regulating metabolism.[4][6]
Conclusion
This compound is an essential tool for researchers in analytical chemistry, pharmacology, and drug development. Its primary application as an internal standard enables accurate and precise quantification of p-Coumaric acid in various biological matrices. A thorough understanding of the chemical properties of this compound, coupled with established experimental protocols and knowledge of the biological pathways modulated by its non-deuterated form, will facilitate its effective use in scientific research. This guide provides a foundational resource for professionals seeking to incorporate this compound into their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. p-Coumaric Acid Protects Human Lens Epithelial Cells against Oxidative Stress-Induced Apoptosis by MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p-Coumaric Acid Enhances Hypothalamic Leptin Signaling and Glucose Homeostasis in Mice via Differential Effects on AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS determination and pharmacokinetics of p-coumaric acid in rat plasma after oral administration of p-coumaric acid and freeze-dried red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-Depth Technical Guide to p-Coumaric Acid-d6 for Researchers and Drug Development Professionals
Introduction
p-Coumaric acid-d6 is the deuterium-labeled form of p-coumaric acid, a naturally occurring phenolic compound found in a wide variety of plants. Due to its isotopic labeling, this compound serves as an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantitative studies. Its chemical and physical properties are nearly identical to its unlabeled counterpart, but its increased mass allows it to be distinguished and used as an internal standard for the accurate quantification of p-coumaric acid in complex biological matrices. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, applications, and detailed experimental protocols for its use.
Chemical Properties and Data
This compound is a stable, non-radioactive isotopologue of p-coumaric acid. The deuterium (B1214612) atoms are typically incorporated into the phenyl ring and/or the vinyl group, resulting in a higher molecular weight than the natural compound. This mass difference is the basis for its use as an internal standard in mass spectrometry.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | trans-4-Hydroxycinnamic acid-d6 |
| Molecular Formula | C₉H₂D₆O₃ |
| Molecular Weight | 170.19 g/mol |
| CAS Number | 2708298-33-1[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. Slightly soluble in water. |
Mass Spectrometry Data for Quantitative Analysis
The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. The following table summarizes typical mass-to-charge ratios (m/z) for precursor and product ions of both unlabeled p-coumaric acid and its deuterated internal standard, which are essential for developing selective and sensitive quantitative methods using multiple reaction monitoring (MRM).
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| p-Coumaric acid | Negative | 163.1 | 119.1, 93.1 |
| This compound | Negative | 169.1 | 125.1, 99.1 |
| p-Coumaric acid | Positive | 165.1 | 147.1, 119.1 |
| This compound | Positive | 171.1 | 153.1, 125.1 |
Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.
Synthesis of this compound
While several methods for the synthesis of deuterated compounds exist, a common approach for labeling aromatic compounds like p-coumaric acid involves acid-catalyzed hydrogen-deuterium exchange.
Experimental Protocol: Synthesis via Acid-Catalyzed H/D Exchange
-
Materials:
-
p-Coumaric acid
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Deuterated sulfuric acid (D₂SO₄, 96-98 wt. % in D₂O, 99.5 atom % D)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
Dissolve p-coumaric acid in a minimal amount of D₂O.
-
Add a catalytic amount of D₂SO₄ to the solution.
-
Heat the mixture under reflux for 24-48 hours to facilitate the exchange of protons on the aromatic ring and potentially the vinyl group with deuterium from the solvent.
-
Monitor the reaction progress by taking small aliquots, quenching with H₂O, extracting with diethyl ether, and analyzing by ¹H NMR to observe the reduction in the intensity of the aromatic proton signals.
-
Once the desired level of deuteration is achieved, cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product into diethyl ether.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and evaporate the solvent under reduced pressure to yield crude this compound.
-
Purify the product by recrystallization or column chromatography.
-
Confirm the identity and isotopic purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Application as an Internal Standard in LC-MS/MS
This compound is an ideal internal standard for the quantification of p-coumaric acid in various samples, including plasma, urine, plant extracts, and food products.[1] Its use corrects for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the analytical method.
Experimental Protocol: Quantitative Analysis of p-Coumaric Acid in Plasma
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of p-coumaric acid in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From these, prepare working solutions of the analyte and the internal standard at appropriate concentrations by serial dilution.
-
-
Calibration Curve Preparation:
-
Spike a series of blank plasma samples with known concentrations of p-coumaric acid to create calibration standards.
-
Add a fixed amount of the this compound internal standard solution to each calibration standard and quality control (QC) sample.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate p-coumaric acid from other matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), negative or positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor the precursor to product ion transitions for both p-coumaric acid and this compound as listed in the table above.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.
-
Determine the concentration of p-coumaric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Experimental Workflow for Quantitative Analysis
Caption: Workflow for the quantification of p-coumaric acid using this compound as an internal standard.
Biosynthesis of p-Coumaric Acid
p-Coumaric acid is a key intermediate in the phenylpropanoid pathway, which is responsible for the synthesis of a vast array of secondary metabolites in plants, including flavonoids, lignins, and stilbenes.
Caption: Biosynthetic pathway of p-coumaric acid from L-phenylalanine.
References
An In-depth Technical Guide to the Synthesis of trans-4-Hydroxycinnamic acid-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of trans-4-Hydroxycinnamic acid-d6 (also known as p-coumaric acid-d6), a deuterated analog of a significant natural product. This isotopically labeled compound is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based quantification. This document details the synthetic pathway, experimental protocols, and characterization of the target molecule.
Synthetic Strategy
The synthesis of trans-4-Hydroxycinnamic acid-d6 (3 ) is most effectively achieved through a Knoevenagel condensation reaction. This strategy involves the condensation of a deuterated aromatic aldehyde, 4-hydroxybenzaldehyde-2,3,5,6-d4 (B570186) (1 ), with a deuterated active methylene (B1212753) compound, malonic acid-d4 (2 ), followed by decarboxylation. The Doebner modification of the Knoevenagel condensation, which utilizes pyridine (B92270) as a solvent and piperidine (B6355638) as a catalyst, is a well-established method for this type of transformation and is proposed here.
The deuterated starting materials can be synthesized from commercially available precursors. 4-hydroxybenzaldehyde-2,3,5,6-d4 can be prepared from phenol-d6 (B82959), and malonic acid-d4 can be synthesized from diethyl malonate-d2.
Synthetic Pathway
The overall synthetic pathway is illustrated below:
Caption: Synthetic pathway for trans-4-Hydroxycinnamic acid-d6.
Experimental Protocols
Synthesis of 4-hydroxybenzaldehyde-2,3,5,6-d4 (1)
This procedure is adapted from standard formylation reactions of phenols.
-
Materials: Phenol-d6, paraformaldehyde, anhydrous magnesium chloride, triethylamine (B128534), anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure:
-
To a stirred solution of phenol-d6 (1.0 eq) in anhydrous THF under an inert atmosphere, add anhydrous magnesium chloride (1.2 eq) and paraformaldehyde (2.0 eq).
-
Add triethylamine (3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with 1 M HCl (aq).
-
Extract the product with ethyl acetate (B1210297) (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 4-hydroxybenzaldehyde-2,3,5,6-d4.
-
Synthesis of Malonic acid-d4 (2)
This procedure involves the deuteration of diethyl malonate followed by hydrolysis.
-
Materials: Diethyl malonate, sodium ethoxide, deuterium (B1214612) oxide (D₂O), hydrochloric acid.
-
Procedure:
-
Dissolve diethyl malonate (1.0 eq) in a solution of sodium ethoxide (1.1 eq) in ethanol (B145695).
-
Remove the ethanol under reduced pressure.
-
Add D₂O to the residue and stir at room temperature for 24 hours to allow for H/D exchange at the active methylene position.
-
Repeat the D₂O exchange process two more times to ensure high deuterium incorporation.
-
After the final exchange, add a stoichiometric amount of concentrated hydrochloric acid to neutralize the solution.
-
Hydrolyze the resulting diethyl malonate-d2 by heating with an excess of D₂O containing a catalytic amount of DCl.
-
Monitor the hydrolysis by TLC or ¹H NMR.
-
Upon completion, remove the water under reduced pressure to obtain crude malonic acid-d4. The product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.
-
Synthesis of trans-4-Hydroxycinnamic acid-d6 (3)
This procedure details the Knoevenagel condensation of the deuterated starting materials.
-
Materials: 4-hydroxybenzaldehyde-2,3,5,6-d4 (1 ), malonic acid-d4 (2 ), pyridine, piperidine.
-
Procedure:
-
Dissolve 4-hydroxybenzaldehyde-2,3,5,6-d4 (1.0 eq) and malonic acid-d4 (1.5 eq) in pyridine in a round-bottom flask.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture at 90-100 °C for 4-6 hours. The reaction progress can be monitored by the evolution of CO₂ and TLC analysis.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure trans-4-Hydroxycinnamic acid-d6.
-
Experimental Workflow
The general workflow for the synthesis and purification is as follows:
Caption: General experimental workflow for the synthesis.
Data Presentation
The following table summarizes the expected key quantitative data for the synthesis of trans-4-Hydroxycinnamic acid-d6.
| Parameter | 4-hydroxybenzaldehyde-d4 | Malonic acid-d4 | trans-4-Hydroxycinnamic acid-d6 |
| Molecular Formula | C₇H₂D₄O₂ | C₃D₄O₄ | C₉H₂D₆O₃ |
| Molecular Weight | 126.15 g/mol | 108.08 g/mol | 170.18 g/mol |
| Expected Yield | 60-70% | 70-80% | 50-60% |
| Isotopic Purity | >98 atom % D | >98 atom % D | >98 atom % D |
| Appearance | White to off-white solid | White crystalline solid | White to pale yellow solid |
| Melting Point | Approx. 116-118 °C | Approx. 135-137 °C (decomposes) | Approx. 213-215 °C |
Characterization
The structure and isotopic purity of the final product, trans-4-Hydroxycinnamic acid-d6, should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum is expected to show signals only for the non-deuterated protons. For trans-4-Hydroxycinnamic acid-d6, this would primarily be the signal for the hydroxyl proton (unless exchanged with a deuterated solvent) and any residual protons from incomplete deuteration. The characteristic doublets for the vinylic protons in the non-deuterated compound will be absent.
-
²H NMR: The ²H NMR spectrum will confirm the positions of deuterium incorporation. Signals corresponding to the aromatic ring and the vinylic positions are expected.
-
¹³C NMR: The ¹³C NMR spectrum will show characteristic shifts for the carbon skeleton. Carbons attached to deuterium will exhibit splitting (C-D coupling) and potentially a slight upfield shift compared to the non-deuterated analog.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the deuterated compound, which will be approximately 6 mass units higher than the non-deuterated trans-4-Hydroxycinnamic acid. The observed molecular ion peak should correspond to the calculated mass of C₉H₂D₆O₃. The isotopic distribution pattern will also provide evidence for the degree of deuteration.
-
This guide provides a robust framework for the successful synthesis and characterization of trans-4-Hydroxycinnamic acid-d6, a valuable tool for the scientific research community. Researchers should always adhere to standard laboratory safety practices when performing these procedures.
p-Coumaric Acid-d6: A Technical Guide for Researchers
CAS Number: 2708298-33-1
This technical guide provides an in-depth overview of p-Coumaric acid-d6, a deuterated form of the naturally occurring phenolic compound p-Coumaric acid. This guide is intended for researchers, scientists, and drug development professionals, offering comprehensive information on its chemical properties, synthesis, and applications, with a focus on its role as an internal standard in analytical methodologies.
Core Data and Properties
This compound is a stable isotope-labeled compound crucial for quantitative analysis in various research fields, particularly in pharmacokinetics and metabolomics. Its properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2708298-33-1 | [1][2][3] |
| Synonyms | trans-p-Coumaric-d6 Acid, (2E)-3-(4-Hydroxyphenyl-2,3,5,6-d4)-2-propenoic-2,3-d2 acid, trans-4-Hydroxycinnamic acid-d6 | [1][3] |
| Molecular Formula | C₉H₂D₆O₃ | [2] |
| Molecular Weight | 170.19 g/mol | [3] |
| Appearance | White to Off-White Solid | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [4] |
| Storage | Store at 2-8°C, protected from air and light | [4] |
Synthesis and Purification
The synthesis of this compound involves the introduction of deuterium (B1214612) atoms into the p-Coumaric acid molecule. While specific proprietary methods may vary, a general approach involves hydrogen-deuterium exchange reactions on the non-deuterated p-Coumaric acid.
Representative Synthesis Protocol:
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of p-coumaric acid and general deuterium labeling techniques. A multi-step synthesis is often employed for introducing deuterium at specific positions.
Step 1: Acetylation of p-Coumaric Acid
-
p-Coumaric acid is reacted with acetic anhydride (B1165640) in the presence of a base (e.g., pyridine) to protect the phenolic hydroxyl group as an acetyl ester.
Step 2: Chlorination
-
The acetylated p-coumaric acid is treated with a chlorinating agent, such as thionyl chloride, to convert the carboxylic acid group into an acid chloride.
Step 3: Deuterium Labeling (H/D Exchange)
-
The acid chloride can then undergo a catalyzed hydrogen-deuterium exchange. This is a critical step where deuterium is incorporated. A common method involves using a deuterium source like D₂O in the presence of a catalyst (e.g., palladium on carbon, iridium complexes). The reaction conditions (temperature, pressure, and catalyst) are optimized to achieve high levels of deuteration on the aromatic ring and the vinyl group.
Step 4: Hydrolysis/Deprotection
-
The deuterated acetylated p-coumaric acid chloride is hydrolyzed with D₂O to form the deuterated carboxylic acid and remove the acetyl protecting group, yielding this compound.
The overall workflow for a representative synthesis is depicted below.
Purification Protocol:
Purification of the final product is critical to remove any unreacted starting materials, non-deuterated or partially deuterated species, and other impurities.
Recrystallization:
-
The crude this compound is dissolved in a minimal amount of a hot solvent (e.g., water or an alcohol/water mixture).
-
The solution is allowed to cool slowly, promoting the formation of pure crystals of this compound, which can then be collected by filtration.
Preparative Thin-Layer Chromatography (TLC):
-
For smaller scale purification or for isolating highly pure material, preparative TLC can be employed.
-
The crude product is applied as a band onto a TLC plate and developed in an appropriate solvent system.
-
The band corresponding to this compound is scraped from the plate, and the product is eluted from the silica (B1680970) gel with a suitable solvent.
Experimental Protocols: Application as an Internal Standard
The primary application of this compound is as an internal standard in quantitative analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to correct for variations in sample preparation and instrument response.
Quantification of p-Coumaric Acid in Biological Matrices by LC-MS/MS:
This protocol describes a general method for the quantification of p-coumaric acid in plasma samples using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
p-Coumaric Acid Stock Solution (1 mg/mL): Dissolve 10 mg of p-coumaric acid in 10 mL of methanol (B129727).
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of p-coumaric acid by serial dilution of the stock solution with methanol to create calibration standards.
-
IS Working Solution: Dilute the IS stock solution with methanol to a suitable concentration (e.g., 1 µg/mL).
2. Sample Preparation (Plasma):
-
To 100 µL of plasma sample, add 10 µL of the IS working solution.
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
p-Coumaric acid: m/z 163.0 -> 119.0
-
This compound (IS): m/z 169.0 -> 124.0
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of p-coumaric acid to this compound against the concentration of the calibration standards.
-
Determine the concentration of p-coumaric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
The following diagram illustrates the general workflow for using this compound as an internal standard.
Biological Pathways
p-Coumaric acid is a key intermediate in the biosynthesis of various secondary metabolites in plants, including flavonoids and lignin (B12514952). Understanding these pathways is essential when using this compound as a tracer to study metabolic fluxes.
Biosynthesis of p-Coumaric Acid:
p-Coumaric acid is primarily synthesized in plants from the amino acid L-phenylalanine through the phenylpropanoid pathway.
Metabolic Fate of p-Coumaric Acid:
Once synthesized, p-coumaric acid can be further metabolized into a variety of compounds, including other phenolic acids, flavonoids, and lignin monomers. When this compound is introduced into a biological system, it will follow these same metabolic routes, allowing researchers to trace its fate and quantify the flux through these pathways.
Conclusion
This compound is an indispensable tool for researchers in drug development and life sciences. Its use as an internal standard ensures accurate and reliable quantification of p-coumaric acid in complex biological matrices. This guide provides a foundational understanding of its properties, synthesis, and application, enabling scientists to effectively incorporate this valuable labeled compound into their research.
References
An In-Depth Technical Guide to p-Coumaric Acid-d6: Properties, Quantification, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of p-Coumaric acid-d6, a deuterated form of the naturally occurring phenolic compound p-Coumaric acid. This document details its molecular properties, provides a thorough experimental protocol for its use as an internal standard in quantitative analysis, and explores the biological signaling pathways influenced by its non-deuterated counterpart.
Core Properties and Data
p-Coumaric acid and its deuterated isotopologue, this compound, are essential tools in pharmacokinetic and metabolic studies. The incorporation of six deuterium (B1214612) atoms in this compound results in a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of p-Coumaric acid in complex biological matrices.
| Property | p-Coumaric Acid | This compound |
| Molecular Formula | C₉H₈O₃ | C₉H₂D₆O₃ |
| Molecular Weight | ~164.16 g/mol | ~170.19 g/mol |
| Primary Application | Analyte | Internal Standard |
Quantitative Analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following protocol outlines a robust method for the quantification of p-Coumaric acid in human plasma using this compound as an internal standard. This method employs protein precipitation for sample cleanup, followed by analysis using a UPLC-MS/MS system.
Experimental Protocol
1. Materials and Reagents:
-
p-Coumaric acid (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
2. Standard Solution Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve p-Coumaric acid and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the p-Coumaric acid stock solution with a 50:50 methanol:water mixture to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a fixed concentration (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (or calibration standard or quality control sample), add 20 µL of the internal standard working solution.
-
Vortex the sample for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting composition.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time to ensure separation.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (optimization required).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
p-Coumaric acid: Precursor ion (e.g., m/z 163.0) → Product ion (e.g., m/z 119.0)
-
This compound: Precursor ion (e.g., m/z 169.0) → Product ion (e.g., m/z 125.0)
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
Biological Signaling Pathways of p-Coumaric Acid
p-Coumaric acid has been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses. Understanding these pathways is crucial for researchers in drug discovery and development.
p-Coumaric acid has been demonstrated to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. It can suppress the phosphorylation of IκBα, which prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[1][2]
Furthermore, p-Coumaric acid can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It has been shown to suppress the phosphorylation of key MAPK proteins such as p38, ERK, and JNK in response to oxidative stress, thereby protecting cells from apoptosis.[3][4]
References
- 1. LC-MS determination and pharmacokinetics of p-coumaric acid in rat plasma after oral administration of p-coumaric acid and freeze-dried red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. p-Coumaric Acid Protects Human Lens Epithelial Cells against Oxidative Stress-Induced Apoptosis by MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Solubility of p-Coumaric Acid-d6 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of deuterated p-Coumaric acid (p-Coumaric acid-d6) in various organic solvents. Given the limited direct experimental data on the deuterated form, this guide leverages available data for non-deuterated p-Coumaric acid, as the difference in solubility due to deuterium (B1214612) substitution is generally considered to be minimal.[1] This document is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who utilize this compound in their work.
Introduction to this compound
p-Coumaric acid is a phenolic compound belonging to the class of hydroxycinnamic acids. It is a secondary metabolite found in a wide variety of plants and plays a crucial role in their biosynthesis pathways. The deuterated form, this compound, is a stable isotope-labeled version of p-Coumaric acid where six hydrogen atoms have been replaced by deuterium. This labeling makes it a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.
Understanding the solubility of this compound in different organic solvents is critical for its effective use in experimental settings. Proper dissolution is essential for preparing stock solutions, ensuring accurate dosing, and achieving desired concentrations in biological assays.
Solubility Data
The following table summarizes the available quantitative solubility data for p-Coumaric acid in common organic solvents. As previously noted, these values are for the non-deuterated form and serve as a strong proxy for the solubility of this compound.
| Organic Solvent | Solubility (mg/mL) | Molar Solubility (approx. M) |
| Dimethyl Sulfoxide (DMSO) | ~15[2] | ~0.091 |
| Dimethylformamide (DMF) | ~20[2] | ~0.122 |
| Ethanol | ~10[2], 50 | ~0.061 - 0.305 |
| Diethyl Ether | Very soluble | Not Quantified |
Note: The molecular weight of p-Coumaric acid is approximately 164.16 g/mol , and this compound is approximately 170.20 g/mol . Molar solubility was calculated using the molecular weight of the non-deuterated form.
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[3][4][5][6][7]
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Organic solvent of interest (e.g., ethanol, DMSO, acetonitrile)
-
Vials with screw caps
-
Orbital shaker or wrist-action shaker
-
Constant temperature bath or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrument.
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker within a constant temperature bath set to the desired temperature (e.g., 25 °C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to sediment. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.
-
Quantification: Accurately weigh the filtered solution. Dilute the solution with a suitable solvent if necessary and analyze the concentration of this compound using a validated analytical method such as HPLC.
-
Calculation: The solubility is calculated from the concentration of the saturated solution and is typically expressed in mg/mL or mol/L.
Visualization of Experimental Workflow and Metabolic Pathway
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: A flowchart of the shake-flask method for solubility determination.
Biosynthesis Pathway of p-Coumaric Acid
p-Coumaric acid is synthesized in plants via the phenylpropanoid pathway, starting from the amino acid L-phenylalanine. The following diagram illustrates this key biosynthetic route.
Caption: The biosynthetic pathway from L-phenylalanine to p-Coumaric acid.
Conclusion
This technical guide provides essential information on the solubility of this compound in organic solvents, leveraging data from its non-deuterated counterpart. The provided experimental protocol for the shake-flask method offers a standardized approach for researchers to determine solubility in their specific applications. The visualizations of the experimental workflow and the biosynthetic pathway of p-Coumaric acid serve to further clarify these processes. This guide is intended to be a practical resource for scientists and professionals in drug development and related fields, facilitating the effective use of this compound in their research endeavors.
References
- 1. organic chemistry - Deuterated solvents vs. regular solvents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. enamine.net [enamine.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. bioassaysys.com [bioassaysys.com]
p-Coumaric acid-d6 stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of p-Coumaric Acid-d6
For researchers, scientists, and drug development professionals utilizing this compound as an internal standard or for other research applications, understanding its stability and optimal storage conditions is paramount for ensuring analytical accuracy and the integrity of experimental results. This guide provides a comprehensive overview of the stability of this compound, drawing on available data for both the deuterated and non-deuterated forms, and offers detailed recommendations for its storage and handling.
Chemical Properties and Inherent Stability
p-Coumaric acid (4-hydroxycinnamic acid) is a phenolic compound that can undergo degradation through various mechanisms, including oxidation, photodegradation (isomerization), and thermal decomposition. The deuterated form, this compound, is expected to exhibit similar chemical properties. The deuterium (B1214612) labeling is primarily for use as an internal standard in mass spectrometry-based quantification and is not expected to significantly alter the compound's inherent stability under typical storage and handling conditions. However, it is crucial to handle it with care to maintain its isotopic purity and chemical integrity.
Recommended Storage Conditions
To ensure the long-term stability of this compound, it is essential to adhere to proper storage protocols for both the solid compound and its solutions.
Solid Form
The solid, crystalline form of p-Coumaric acid is generally stable. For the non-deuterated form, a stability of at least four years has been reported when stored at room temperature. To maximize the shelf-life of this compound in its solid form, the following conditions are recommended:
-
Temperature: Store in a cool, dry place. While room temperature is acceptable, refrigeration (2-8 °C) can provide additional protection against potential degradation over extended periods.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to minimize oxidation.
-
Container: Keep the compound in its original, tightly sealed container to protect it from moisture and light.
Solutions
Solutions of this compound are more susceptible to degradation than the solid form. The stability of these solutions is highly dependent on the solvent, temperature, and exposure to light.
-
Stock Solutions: For stock solutions prepared in organic solvents such as ethanol, DMSO, or dimethylformamide (DMF), storage at low temperatures is critical. Based on supplier recommendations for this compound, stock solutions are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C[1]. It is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation[1].
-
Aqueous Solutions: p-Coumaric acid has limited solubility in aqueous buffers. To prepare aqueous solutions, it is often recommended to first dissolve the compound in a minimal amount of an organic solvent like DMF and then dilute with the aqueous buffer. These aqueous solutions are not stable and should ideally be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.
Quantitative Stability Data
The following tables summarize the available quantitative data on the stability of p-Coumaric acid and its deuterated form under various conditions.
Table 1: Stability of this compound Stock Solutions
| Storage Temperature | Solvent | Stability Duration | Source |
| -80°C | Organic Solvents | 6 months | [1] |
| -20°C | Organic Solvents | 1 month | [1] |
Table 2: Short-Term Stability of p-Coumaric Acid Solutions
| Storage Temperature | Stability Duration | Purity Change | Source |
| Room Temperature | 72 hours | Within acceptable limits (90-110% of initial) | [2] |
| 4°C | 72 hours | Within acceptable limits (90-110% of initial) | [2] |
| -20°C | 72 hours | Within acceptable limits (90-110% of initial) | [2] |
Factors Affecting Stability
Several environmental factors can influence the degradation of this compound.
-
Light: Exposure to UV or daylight can cause the trans-isomer of p-Coumaric acid to convert to the cis-isomer. One study demonstrated that exposure to daylight for 5 hours resulted in a partial transformation from the E (trans) to the Z (cis) isomer[3]. This isomerization can impact analytical results, especially in chromatographic methods where the two isomers may have different retention times. Therefore, it is crucial to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Temperature: Higher temperatures can accelerate degradation. Thermal decomposition of p-coumaric acid has been shown to occur at elevated temperatures, with one study indicating decarboxylation starting at temperatures as low as 70°C and peaking around 150°C[4].
-
pH: The stability of p-Coumaric acid can be pH-dependent. While specific data for a wide pH range is limited, phenolic compounds are generally more susceptible to oxidation at neutral to alkaline pH.
-
Oxidizing Agents: p-Coumaric acid is susceptible to oxidation. Contact with oxidizing agents should be avoided[5].
Experimental Protocol for Stability Assessment
To perform a stability study of this compound, a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is required. The following is a representative protocol.
Objective: To assess the stability of a this compound solution under specified storage conditions (e.g., temperature, light exposure).
Materials:
-
This compound standard
-
HPLC-grade solvents (e.g., methanol (B129727), acetonitrile, water)
-
HPLC-grade formic acid or acetic acid
-
Volumetric flasks and pipettes
-
HPLC system with a C18 column and UV detector
Methodology:
-
Preparation of Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a known concentration.
-
Initial Analysis (Time Zero): Immediately after preparation, analyze the solution by HPLC to determine the initial peak area and purity.
-
Storage: Aliquot the remaining solution into several vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature, exposed to light, protected from light).
-
Time-Point Analysis: At specified time intervals (e.g., 24h, 48h, 72h, 1 week, 1 month), retrieve a vial from each storage condition. Allow it to come to room temperature before analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous acidic solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile). A common mobile phase is a mixture of water, methanol, and glacial acetic acid (e.g., 65:34:1 v/v/v)[6][7].
-
Detection: UV detection at approximately 310 nm, which is near the absorbance maximum for p-Coumaric acid[6][7].
-
Injection Volume: 20 µL.
-
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area. Calculate the percentage remaining. The appearance of new peaks may indicate degradation products.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound solutions.
Signaling Pathway Influenced by p-Coumaric Acid
p-Coumaric acid has been shown to exert anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.
Caption: Inhibition of MAPK and NF-κB pathways by p-Coumaric Acid.
By following these guidelines for storage, handling, and stability assessment, researchers can ensure the reliability of their experimental results when using this compound.
References
- 1. P-coumaric Acid: Advances in Pharmacological Research Based on Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Effect of antioxidant protection by p-coumaric acid on low-density lipoprotein cholesterol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Occurrence of p-Coumaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Coumaric acid (4-hydroxycinnamic acid), a derivative of cinnamic acid, is a phenolic compound ubiquitously found throughout the plant kingdom.[1][2] It is a key secondary metabolite synthesized by plants through the shikimic acid pathway.[3][4] As a member of the hydroxycinnamic acid family, it serves as a crucial precursor in the biosynthesis of numerous other natural products, including flavonoids and lignin.[2][5] p-Coumaric acid exists in nature in both free and conjugated forms, often esterified with molecules such as quinic acid, glucose, or cell wall polymers.[2] The compound has garnered significant interest from the scientific and pharmaceutical communities due to its broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[6][7] This guide provides a comprehensive overview of its natural occurrence, biosynthesis, quantitative distribution in various sources, and the analytical methodologies used for its determination.
Biosynthesis of p-Coumaric Acid
p-Coumaric acid is a central intermediate in the phenylpropanoid pathway, a major route for the synthesis of plant secondary metabolites. The biosynthesis begins with the amino acid L-phenylalanine, which is derived from the shikimate pathway.[3][5] Two primary enzymatic steps are involved in the conversion of L-phenylalanine to p-coumaric acid.
-
Phenylalanine ammonia-lyase (PAL) : This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.[5]
-
trans-Cinnamic acid 4-hydroxylase (C4H) : A P450-dependent monooxygenase, C4H, then hydroxylates trans-cinnamic acid at the para position of the phenyl ring to produce p-coumaric acid.[5][8]
Natural Occurrence and Quantitative Distribution
p-Coumaric acid is widely distributed in edible plants, including fruits, vegetables, cereals, and fungi.[8][9] Its concentration can vary significantly depending on the plant species, variety, part of the plant, and growing conditions.[10][11] In cereals, for instance, the highest concentrations are typically found in the outer layers, such as the pericarp, with lower levels in the endosperm.[11] It is one of the most prevalent phenolic acids found in cereals.[3]
Data Presentation
The following tables summarize the quantitative content of p-coumaric acid in various natural sources as reported in the literature.
Table 1: p-Coumaric Acid Content in Cereals and Grains
| Cereal/Grain | Form/Fraction | p-Coumaric Acid Content (μg/g dm) | Reference(s) |
|---|---|---|---|
| Corn (Maize) | Whole Grain | 259 - 2213 | [12] |
| Pericarp | 10- to 15-fold higher than wheat/barley | [13] | |
| Refined Flour | 3300 (mg/100g FW) | [14] | |
| Popcorn | Whole Grain | 3298 | [12] |
| Barley | Whole Grain | 98.6 - 201.41 | [12] |
| Winter Barley | 991 (total PAs) | [12] | |
| Spring Barley | 908 (total PAs) | [12] | |
| Oats | Whole Grain | 607.3 | [10] |
| Whole Grain Flour | 160 (mg/100g FW) | [14] | |
| Wheat | Whole Grain | 604 (total PAs) | [12] |
| Whole Grain Flour | 30 (mg/100g FW) | [14] | |
| Buckwheat | Whole Grain | 18.1 | [10] |
| Rice | Parboiled | 190 (mg/100g FW) | [14] |
dm: dry matter; FW: fresh weight; PAs: phenolic acids
Table 2: p-Coumaric Acid Content in Fruits and Vegetables
| Fruit/Vegetable | Form/Variety | p-Coumaric Acid Content | Reference(s) |
|---|---|---|---|
| Pineapple | Ripe Juice Extract | 11.76 μg/mL | [15][16] |
| Unripe Juice Extract | 0.41 μg/mL | [15][16] | |
| Tomato | General | Present | [2][8] |
| Carrot | General | Present | [8] |
| Potato | General | Present | [3] |
| Onion | General | Present | [3][8] |
| Garlic | General | Present | [8] |
| Navy Bean | General | Present | [8] |
| American Cranberry | Raw | 13.23 mg/100g | [17] |
| Swiss Chard | Red Leaves, Raw | 10.4 mg/100g | [17] |
| Olive | Green, Raw | 8.2 mg/100g | [17] |
| Date | Dried | 5.77 mg/100g |[17] |
Table 3: p-Coumaric Acid Content in Beverages and Other Sources
| Source | Specific Type | p-Coumaric Acid Content (mg/100 mL) | Reference(s) |
|---|---|---|---|
| Wine | Red Wine | 0.55 (mean) | [14] |
| White Wine | 0.15 (mean) | [14] | |
| Rosé Wine | 0.13 (mean) | [14] | |
| Beer | Regular | 0.10 (mean) | [14] |
| Ale | 0.12 (mean) | [14] | |
| Vinegar | General | Present | [8] |
| Coffee | General | Present | [2] |
| Peanut | Dehulled, Roasted | 6.46 mg/100g | [17] |
| Honey | General | Constituent from pollen |[8] |
Experimental Protocols for Analysis
The accurate quantification of p-coumaric acid in complex matrices like plant extracts or biological fluids requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most frequently reported technique for this purpose due to its high sensitivity and resolution.[18]
General Experimental Workflow
The analysis of p-coumaric acid from a natural source typically involves sample preparation, extraction of the analyte, chromatographic separation, and detection. To quantify both free and bound forms, an alkaline or acidic hydrolysis step is often included to release the p-coumaric acid from its esters or glycosides.
Detailed Methodologies
1. Extraction Protocol (Example from Pineapple) [15][16]
-
Objective : To extract p-coumaric acid from pineapple fruit.
-
Sample Preparation : Fresh ripe or unripe pineapples are peeled and juiced using a blender. The juice is centrifuged to remove solid debris.
-
Solvent Extraction : For a comparative methanol (B129727) extract, the pineapple pulp is homogenized with methanol. The mixture is then filtered.
-
Final Preparation : Both the supernatant from the juice and the methanol filtrate are passed through a 0.45 µm syringe filter prior to HPLC injection.
2. Dispersive Liquid-Liquid Microextraction (DLLME) [19][20]
-
Objective : To extract and pre-concentrate trace amounts of p-coumaric acid.
-
Principle : A mixture of an extraction solvent (e.g., chloroform) and a disperser solvent (e.g., ethanol) is rapidly injected into the aqueous sample.[19] A cloudy solution forms, and after centrifugation, the analyte is concentrated in the sedimented organic phase.
-
Procedure :
-
Adjust the pH of the aqueous sample containing p-coumaric acid.
-
Rapidly inject a binary mixture of ethanol (B145695) (disperser) and chloroform (B151607) (extractor) into the sample.
-
Centrifuge the resulting cloudy solution to separate the phases.
-
Collect the organic phase, dilute with a suitable solvent, and analyze using UV-Vis spectrophotometry or another analytical technique.
-
3. High-Performance Liquid Chromatography (HPLC) Method [15][18][21]
-
Objective : To separate and quantify p-coumaric acid in an extract.
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a detector (UV/Vis, DAD, or MS).
-
Chromatographic Conditions :
-
Stationary Phase (Column) : An octadecyl silica (B1680970) (C18) column is most commonly used.[18][21]
-
Mobile Phase : A gradient elution is typically employed using a combination of an aqueous solvent (A) and an organic solvent (B).[15][18]
-
Elution Program : A typical gradient might run from a low percentage of solvent B (e.g., 5%) to a high percentage (e.g., 80%) over 30 minutes to separate compounds with different polarities.[15]
-
Flow Rate : Commonly set around 0.8-1.0 mL/min.
-
Detection : UV/Vis detection is frequently performed at a wavelength (λmax) between 280 nm and 310 nm.[15][18] For higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS).[18][21]
-
-
Quantification : The concentration of p-coumaric acid is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using known concentrations of a pure p-coumaric acid standard.[15]
Biological Signaling and Mechanisms of Action
The diverse pharmacological effects of p-coumaric acid stem from its ability to modulate various biological pathways. One well-characterized mechanism is its role in skin pigmentation.
Inhibition of Melanogenesis Melanin (B1238610) synthesis (melanogenesis) is primarily regulated by the enzyme tyrosinase. p-Coumaric acid bears a structural similarity to tyrosine, the natural substrate for tyrosinase.[3] By acting as a competitive inhibitor, p-coumaric acid can bind to the active site of tyrosinase, thereby reducing the rate of melanin production.[3] This inhibitory action makes it a compound of interest for applications in dermatology and cosmetics for managing hyperpigmentation.
Conclusion
p-Coumaric acid is a naturally abundant phenolic compound with significant distribution across a wide array of plant-based foods, particularly in the outer layers of cereals and grains. Its role as a key intermediate in the phenylpropanoid pathway underscores its importance in plant biochemistry. For researchers and developers, the well-established analytical protocols, primarily centered around HPLC, provide reliable means for its extraction and quantification from complex matrices. The diverse and potent biological activities of p-coumaric acid, such as its antioxidant properties and specific enzymatic inhibition, confirm its potential as a valuable phytochemical for further investigation in the fields of nutrition, pharmacology, and drug development.
References
- 1. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. De Novo Biosynthesis of p-Coumaric Acid in E. coli with a trans-Cinnamic Acid 4-Hydroxylase from the Amaryllidaceae Plant Lycoris aurea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemicaljournal.in [chemicaljournal.in]
- 7. benthamdirect.com [benthamdirect.com]
- 8. p-Coumaric acid - Wikipedia [en.wikipedia.org]
- 9. P-coumaric Acid: Advances in Pharmacological Research Based on Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview of the Composition of Whole Grains’ Phenolic Acids and Dietary Fibre and Their Effect on Chronic Non-Communicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Phenolic Acid Profiles and Antioxidant Activity of Major Cereal Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Showing all foods in which the polyphenol p-Coumaric acid is found - Phenol-Explorer [phenol-explorer.eu]
- 15. phcogres.com [phcogres.com]
- 16. researchgate.net [researchgate.net]
- 17. food.microbiomeprescription.com [food.microbiomeprescription.com]
- 18. 2024.sci-hub.st [2024.sci-hub.st]
- 19. Extraction and Determination of Trace Amounts of p-Coumaric Acid in Vinegar, Carrot Juice, and Seed Extract from Silybum marianum (L.) Gaertn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. LC-MS determination and pharmacokinetics of p-coumaric acid in rat plasma after oral administration of p-coumaric acid and freeze-dried red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activities of p-Coumaric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Coumaric acid (p-CA), a phenolic compound ubiquitously found in a variety of plants, fruits, and vegetables, has garnered significant attention within the scientific community for its diverse range of biological activities. As a derivative of cinnamic acid, this phytochemical has demonstrated potent antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. Its mechanisms of action are multifaceted, often involving the modulation of key cellular signaling pathways, including the Nrf2/HO-1, NF-κB, MAPK, and PI3K/Akt pathways. This technical guide provides a comprehensive overview of the core biological activities of p-coumaric acid, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms to support further research and drug development endeavors.
Core Biological Activities of p-Coumaric Acid
p-Coumaric acid exhibits a broad spectrum of pharmacological effects, making it a promising candidate for the development of novel therapeutics.[1]
Antioxidant Activity
p-Coumaric acid is a potent antioxidant, capable of neutralizing free radicals and reducing oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[2] Its antioxidant capacity is attributed to its phenolic structure, which allows it to donate hydrogen atoms to reactive oxygen species (ROS), thereby stabilizing them.[3]
Quantitative Antioxidant Data
| Assay | IC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | 314.51 | [4] |
| ABTS Radical Scavenging | 138.26 | [5] |
| Superoxide Radical Scavenging | >100 | [6] |
| Hydroxyl Radical Scavenging | - | - |
| Lipid Peroxidation Inhibition | 71.2% inhibition at 45 µg/mL | [6] |
Anti-inflammatory Activity
p-Coumaric acid demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. It has been shown to suppress the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2][7] This anti-inflammatory action is primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.[7]
Quantitative Anti-inflammatory Data
| Cell Line | Stimulant | Measured Parameter | Effective Concentration of p-CA | % Inhibition/Reduction | Reference |
| RAW 264.7 | LPS | NO Production | 10-100 µg/mL | Significant | [7] |
| RAW 264.7 | LPS | TNF-α | 10-100 µg/mL | Significant | [7] |
| RAW 264.7 | LPS | IL-1β | 10-100 µg/mL | Significant | [7] |
| THP-1 | ox-LDL + LPS | IL-6 Secretion | 5-20 µM | Significant | [8] |
| THP-1 | ox-LDL + LPS | TNF-α Secretion | 5-20 µM | Significant | [8] |
Anticancer Activity
p-Coumaric acid has been shown to exert anticancer effects against various cancer cell lines.[9] Its mechanisms of action include inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting cell proliferation and migration.[9] These effects are often linked to the modulation of signaling pathways such as the PI3K/Akt pathway.
Quantitative Anticancer Data (IC50 Values)
| Cancer Cell Line | IC50 Value (µM) | Reference |
| HT-29 (Colon) | 150 (at 24h) | [10] |
| MCF-7 (Breast) | - | - |
| A549 (Lung) | - | - |
| HepG2 (Liver) | - | - |
| HCT-15 (Colon) | 1400 | - |
| HT-29 (Colon) | 1600 | - |
Antimicrobial Activity
p-Coumaric acid exhibits broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi.[11][12] Its proposed mechanisms of action include the disruption of the microbial cell membrane, leading to increased permeability and leakage of intracellular components, as well as binding to bacterial DNA, which interferes with cellular processes.[11]
Quantitative Antimicrobial Data (Minimum Inhibitory Concentration - MIC)
| Microorganism | MIC Value (µg/mL) | Reference |
| Staphylococcus aureus | 1.67 (derivative) | [13] |
| Bacillus subtilis | 2.01 (derivative) | [13] |
| Escherichia coli | 10-80 | [12] |
| Pseudomonas aeruginosa | - | - |
| Candida albicans | 32->64 | - |
| Alicyclobacillus acidoterrestris | 200 | [14][15] |
| Shigella dysenteriae | 10-80 | [12] |
| Salmonella typhimurium | 10-80 | [12] |
Neuroprotective Effects
Emerging evidence suggests that p-coumaric acid possesses neuroprotective properties, offering potential therapeutic benefits for neurodegenerative diseases. It has been shown to protect neuronal cells from oxidative stress-induced damage and apoptosis.[16] Its neuroprotective mechanisms involve the activation of autophagy and modulation of signaling pathways implicated in neuronal survival.[16]
Key Signaling Pathways Modulated by p-Coumaric Acid
The biological activities of p-coumaric acid are intricately linked to its ability to modulate several key intracellular signaling pathways.
Nrf2/HO-1 Pathway
p-Coumaric acid can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][17] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or xenobiotics, like p-CA, can induce the dissociation of Nrf2 from Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1), leading to their transcription and a heightened cellular antioxidant defense.[1]
Caption: Nrf2/HO-1 signaling pathway activation by p-Coumaric Acid.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. p-Coumaric acid has been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of IκB.[7][18]
Caption: Inhibition of the NF-κB signaling pathway by p-Coumaric Acid.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and other cellular processes. It consists of a series of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli. p-Coumaric acid has been observed to modulate the MAPK pathway, although the specific effects can vary depending on the cell type and stimulus. For instance, it can suppress the phosphorylation of ERK1/2 in LPS-stimulated macrophages.[7]
Caption: Modulation of the MAPK signaling pathway by p-Coumaric Acid.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is a hallmark of many cancers. p-Coumaric acid has been shown to inhibit the PI3K/Akt pathway, thereby contributing to its anticancer effects. It can decrease the phosphorylation of both PI3K and Akt, leading to the downstream inhibition of cell survival and proliferation.
Caption: Inhibition of the PI3K/Akt signaling pathway by p-Coumaric Acid.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the biological activities of p-coumaric acid.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is widely used to evaluate the free radical scavenging activity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form. The decrease in absorbance is proportional to the radical scavenging activity of the compound.
Materials:
-
p-Coumaric acid
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (analytical grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of test samples: Prepare a stock solution of p-coumaric acid in methanol or ethanol. From the stock solution, prepare a series of dilutions to obtain different concentrations.
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of p-coumaric acid, positive control, or solvent (as a blank) to the respective wells.
-
Mix the contents of the wells gently.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Caption: Experimental workflow for the DPPH radical scavenging assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
p-Coumaric acid
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: After 24 hours, treat the cells with various concentrations of p-coumaric acid and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measurement: Shake the plate for 10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells) and calculated as follows:
The IC50 value (the concentration of p-coumaric acid that inhibits 50% of cell growth) can be determined from a dose-response curve.
Western Blot Analysis for Protein Expression
Western blotting is a technique used to detect specific proteins in a sample.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Materials:
-
Cell lysates from cells treated with or without p-coumaric acid
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest, e.g., p-Akt, Akt, p-NF-κB, NF-κB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Conclusion
p-Coumaric acid is a promising natural compound with a wide array of biological activities that hold significant therapeutic potential. Its ability to modulate key signaling pathways involved in oxidative stress, inflammation, cancer, microbial infections, and neurodegeneration underscores its importance in drug discovery and development. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and scientists to further explore the pharmacological properties of p-coumaric acid and its potential applications in human health. Further in-depth studies, including preclinical and clinical trials, are warranted to fully elucidate its therapeutic efficacy and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Spectroscopic studies on the antioxidant activity of p-coumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. p-Coumaric acid modulates cholesterol efflux and lipid accumulation and inflammation in foam cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Insights Into the Anticancer Effects of p-Coumaric Acid: Focus on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of effects of P-coumaric acid and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Deciphering the antibacterial activity and mechanism of p-coumaric acid against Alicyclobacillus acidoterrestris and its application in apple juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. p-Coumaric Acid Has Protective Effects against Mutant Copper-Zinc Superoxide Dismutase 1 via the Activation of Autophagy in N2a Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. p-Coumaric acid mediated protection of H9c2 cells from Doxorubicin-induced cardiotoxicity: Involvement of augmented Nrf2 and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hilarispublisher.com [hilarispublisher.com]
In-Depth Technical Guide to p-Coumaric Acid-d6
This technical guide provides a comprehensive overview of the physical and chemical properties of p-Coumaric acid-d6, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines experimental applications, and presents a typical workflow for its use as an internal standard.
Core Physical and Chemical Properties
This compound is the deuterated form of p-Coumaric acid, a phenolic compound widely found in various plants, fruits, and cereals. The incorporation of six deuterium (B1214612) atoms makes it an excellent internal standard for mass spectrometry-based quantitative studies, as it is chemically identical to the natural analyte but mass-shifted, allowing for precise differentiation and quantification.
Physical Description
This compound is a solid, appearing as a white to off-white powder.[1]
Chemical Structure and Identification
| Property | Value |
| Chemical Name | trans-4-Hydroxycinnamic acid-d6 |
| Synonyms | (2E)-3-(4-Hydroxyphenyl-2,3,5,6-d4)-2-propenoic-2,3-d2 acid, (E)-p-Coumaric-d6 Acid |
| Molecular Formula | C₉D₆H₂O₃ |
| CAS Number | 2708298-33-1[2] |
Quantitative Data Summary
The following tables provide a summary of the key quantitative properties of this compound and its non-deuterated analogue for comparative purposes.
Table 1: Physicochemical Properties
| Property | This compound | p-Coumaric acid (non-deuterated) |
| Molecular Weight | 170.19 g/mol [3] | 164.16 g/mol [4] |
| Purity | 98.88%[1][5] | ≥98%[6] |
| Melting Point | Data not available | 210-214 °C (decomposes)[7][8] |
| Boiling Point | Data not available | Data not available |
| Appearance | White to Off-White Solid[3] | White to yellow powder[7] |
Table 2: Solubility Data
Note: Specific quantitative solubility data for this compound is limited. The data for the non-deuterated form is provided as a strong indicator of its solubility characteristics.
| Solvent | Solubility of p-Coumaric acid (non-deuterated) |
| Ethanol | ~10 mg/mL[6], 50 mg/mL |
| DMSO | ~15 mg/mL[6] |
| Dimethylformamide (DMF) | ~20 mg/mL[6] |
| Water | Slightly soluble[7] |
| Diethyl Ether | Very soluble[7] |
| Chloroform | Soluble[3] |
| Dichloromethane | Soluble[3] |
Table 3: Storage and Stability
| Form | Storage Condition | Stability |
| Solid Powder | -20°C | 3 years |
| Stock Solution | -80°C | 6 months[1] |
| Stock Solution | -20°C | 1 month[1] |
Experimental Protocols and Applications
The primary application of this compound is as an internal standard (IS) for the accurate quantification of p-Coumaric acid in complex matrices such as plasma, urine, and plant extracts using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
General Protocol for Quantification of p-Coumaric Acid in Plasma using LC-MS/MS
This section outlines a representative protocol for a pharmacokinetic study.
1. Preparation of Stock and Working Solutions:
-
This compound (Internal Standard): Prepare a stock solution of 1 mg/mL in methanol. From this, create a working solution (e.g., 100 ng/mL) by dilution in methanol.
-
p-Coumaric acid (Analyte): Prepare a stock solution of 1 mg/mL in methanol. Serially dilute to create calibration standards ranging from approximately 0.1 ng/mL to 50 ng/mL.
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).
-
Transfer to an autosampler vial for injection.
3. LC-MS/MS Instrumentation and Conditions (Example):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient might start at 10% B, ramp up to 95% B, hold, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions:
-
p-Coumaric acid: Q1: 163.1 -> Q3: 119.1
-
This compound: Q1: 169.1 -> Q3: 125.1 (Note: exact mass transitions should be optimized empirically).
-
4. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of p-Coumaric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a pharmacokinetic study of p-Coumaric acid using this compound as an internal standard.
Caption: Workflow for LC-MS/MS quantification using a deuterated internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. trans-p-Coumaric-d6 Acid | LGC Standards [lgcstandards.com]
- 3. trans-p-Coumaric-d6 Acid | N/A - Coompo [coompo.com]
- 4. P-Coumaric Acid | C9H8O3 | CID 637542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. p-Coumaric acid - Wikipedia [en.wikipedia.org]
- 8. p-Coumaric acid | 501-98-4 [chemicalbook.com]
An In-depth Technical Guide to Deuterated p-Coumaric Acid for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: p-Coumaric Acid and the Role of Deuteration
p-Coumaric acid (4-hydroxycinnamic acid) is a naturally occurring phenolic compound and a primary metabolite in the phenylpropanoid pathway in plants.[1] It is widely distributed in various fruits, vegetables, and cereals.[2] As a secondary metabolite, it serves as a precursor for a multitude of other compounds, including flavonoids and lignin.[2][3]
p-Coumaric acid and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities, including potent antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[1][2] These effects are largely attributed to its phenolic hydroxyl group and the conjugated double bond in its side chain, which enable it to scavenge free radicals and modulate key cellular signaling pathways.[1]
Deuterated p-Coumaric Acid is a stable isotope-labeled version of the molecule where one or more hydrogen atoms have been replaced by deuterium (B1214612) (²H or D). This isotopic substitution, while minimally altering the compound's chemical properties, significantly increases its molecular weight. This key difference makes deuterated p-Coumaric acid an invaluable tool in analytical and research settings. Its primary application is as an internal standard for quantitative analysis using mass spectrometry (MS) techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] By adding a known quantity of the deuterated standard to a sample, researchers can achieve highly accurate and precise quantification of the non-deuterated analyte, correcting for variations during sample preparation and analysis.
This guide provides a comprehensive overview of deuterated p-Coumaric acid, including its properties, synthesis, and applications, with a focus on detailed experimental protocols and quantitative data to support its use in a research environment.
Core Properties of Deuterated p-Coumaric Acid
The fundamental properties of p-Coumaric acid are presented below. The deuterated form retains these properties, with the primary distinction being its increased molecular weight. The exact mass will depend on the number and position of deuterium atoms incorporated. A common commercially available form is p-Coumaric acid-d₆.
| Property | Value |
| Chemical Formula | C₉H₈O₃ (Non-deuterated) |
| Molecular Weight | 164.16 g/mol (Non-deuterated)[6] |
| Appearance | White solid[6] |
| Solubility | Slightly soluble in water; very soluble in ethanol (B145695) and diethyl ether.[6] |
| Melting Point | 210 to 213 °C[6] |
Applications in Research
The unique properties of deuterated p-Coumaric acid make it an essential tool for:
-
Quantitative Bioanalysis: It is widely used as an internal standard in LC-MS/MS methods to accurately quantify p-Coumaric acid levels in complex biological matrices such as plasma, urine, and tissue homogenates.[4][5] This is critical for pharmacokinetic and metabolic studies.
-
Pharmacokinetic (PK) Studies: Deuterated analogs can be used as tracers in "pseudo-simultaneous" administration studies to differentiate between an orally administered dose and a co-administered intravenous dose, allowing for the precise determination of absolute bioavailability.
-
Metabolite Identification: In metabolic studies, the distinct isotopic signature of deuterated p-Coumaric acid helps in tracing and identifying its metabolites.
-
Mechanistic Studies: The Carbon-Deuterium bond is stronger than the Carbon-Hydrogen bond. This can lead to a slower reaction rate if C-H bond cleavage is the rate-determining step, a phenomenon known as the Kinetic Isotope Effect (KIE). Researchers can leverage the KIE to elucidate enzymatic reaction mechanisms.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the biological activities and pharmacokinetic properties of p-Coumaric acid from various studies.
Table 1: In Vitro Antioxidant Activity of p-Coumaric Acid
| Assay | System/Radical | IC₅₀ Value | Reference |
|---|---|---|---|
| DPPH Scavenging | Methanolic solution | 255.69 µg/mL | [7] |
| Hydroxyl Radical (.OH) Scavenging | In vitro, ESR | 4.72 µM | [8] |
| Prostaglandin E₂ Generation | Lipopolysaccharide-induced | 126 µM |[9] |
IC₅₀: The concentration of a substance that gives a half-maximal inhibitory response.
Table 2: In Vitro Anti-inflammatory Effects of p-Coumaric Acid
| Target | Cell Line | Effect | IC₅₀ / Concentration | Reference |
|---|---|---|---|---|
| Prostaglandin E₂ (PGE₂) Production | Human blood | Inhibition | IC₅₀: 126 µM | [9] |
| Thromboxane B₂ Production | Human blood | Inhibition | IC₅₀: 371 µM | [9] |
| iNOS and COX-2 Expression | RAW 264.7 Macrophages | Significant Inhibition | 10-100 µg/mL |[1] |
iNOS: Inducible Nitric Oxide Synthase; COX-2: Cyclooxygenase-2.
Table 3: In Vitro Anticancer Effects of p-Coumaric Acid
| Cell Line | Cancer Type | Effect | IC₅₀ / Observation | Reference |
|---|---|---|---|---|
| HCT-15 | Colon Cancer | Growth Inhibition | 1400 µmol/L | |
| HT-29 | Colon Cancer | Growth Inhibition | 1600 µmol/L |
| HCT-15 | Colon Cancer | Caspase-3 Activation | Time-dependent increase | |
Table 4: Pharmacokinetic Parameters of p-Coumaric Acid
| Species | Dose & Route | Cₘₐₓ | Tₘₐₓ | t₁/₂ | AUC (inf) | Reference |
|---|---|---|---|---|---|---|
| Human | Oral (from BC extract) | 21.95 ± 11.36 ng/mL | 0.50 ± 0.35 h | 0.9 ± 0.5 h | 20.82 ± 1.63 ng·h/mL | [10] |
| Rat | 100 µmol/kg, Oral | 165.7 µmol/L (portal vein) | 10 min | - | 2991.3 µmol·min·L⁻¹ | [2] |
| Rat | Intraperitoneal | 3.5 ± 0.4 mg/L | 6.0 ± 0.8 min | 34 ± 3 min (β-phase) | 130 ± 14 mg·min·L⁻¹ |[10] |
Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach Cₘₐₓ; t₁/₂: Half-life; AUC: Area under the curve; BC: Bambusae Caulis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to p-Coumaric acid research.
Experimental Protocols
This section provides detailed methodologies for the synthesis of deuterated p-Coumaric acid and for key in vitro assays to evaluate its biological activity.
Synthesis of Deuterated p-Coumaric Acid (Adapted General Method)
Principle: This protocol is adapted from general methods for deuterating aromatic compounds via acid-catalyzed hydrogen-deuterium exchange on the aromatic ring.[11] A strong deuterated acid in a deuterated solvent facilitates the electrophilic substitution of aromatic protons with deuterons.
Materials:
-
p-Coumaric acid
-
Deuterated sulfuric acid (D₂SO₄, 99.5 atom % D)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve p-Coumaric acid in an excess of deuterium oxide (D₂O). A typical ratio would be 1 g of p-Coumaric acid to 20-30 mL of D₂O.
-
Acid Catalyst Addition: Carefully and slowly add deuterated sulfuric acid (D₂SO₄) to the mixture while stirring. The acid acts as a catalyst. A catalytic amount (e.g., 0.1-0.5 mL) is typically sufficient.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with continuous stirring. The reaction is typically run for 24-48 hours to allow for sufficient H/D exchange.
-
Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Extraction: Extract the deuterated product with diethyl ether (3 x 50 mL). The organic layers contain the deuterated p-Coumaric acid.
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude deuterated p-Coumaric acid.
-
Purification and Characterization: The product can be further purified by recrystallization. Confirm the degree and position of deuteration using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The mass spectrum should show a molecular ion peak corresponding to the mass of the deuterated product (e.g., m/z 168 for a d₄-labeled compound).[12]
In Vitro Antioxidant Activity Assay (DPPH)
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the free radical scavenging capacity of a compound.[13][14] DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance at 517 nm.[15][16]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectroscopic grade)
-
Deuterated p-Coumaric acid (and/or non-deuterated standard)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Solution Preparation:
-
Prepare a 0.1 mM DPPH stock solution in methanol. Keep this solution protected from light.
-
Prepare a series of dilutions of p-Coumaric acid in methanol (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Prepare a similar dilution series for the positive control (e.g., ascorbic acid).
-
-
Assay Reaction:
-
To each well of a 96-well plate, add 100 µL of the sample or standard dilution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control well, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
-
IC₅₀ Determination: Plot the % scavenging against the concentration of p-Coumaric acid and determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.
In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)
Principle: This assay evaluates the ability of p-Coumaric acid to inhibit the production of inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines, in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[17][18]
Materials:
-
RAW 264.7 cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
p-Coumaric acid
-
Griess Reagent for NO measurement
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
-
96-well and 24-well cell culture plates
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate (for NO assay) or 24-well plate (for cytokine/protein analysis) at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of p-Coumaric acid (e.g., 10, 50, 100 µg/mL). Incubate for 2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the cells for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Nitric Oxide Measurement:
-
Collect 50 µL of the cell culture supernatant from each well of the 96-well plate.
-
Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite (B80452) standard curve.
-
-
Cytokine and Protein Analysis:
-
Collect the supernatant from the 24-well plate to measure cytokine levels (e.g., TNF-α, IL-6) using specific ELISA kits according to the manufacturer's instructions.
-
Lyse the remaining cells to extract protein for Western blot analysis to assess the expression of inflammatory proteins like iNOS and COX-2.
-
In Vitro Anticancer Assay (Caspase-3 Activity)
Principle: This assay quantifies the activity of caspase-3, a key executioner enzyme in the apoptotic pathway.[6][7] Many anticancer agents induce apoptosis. The assay uses a synthetic substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) that is cleaved by active caspase-3, releasing a chromophore (pNA) or fluorophore (AMC) that can be measured.[7][19]
Materials:
-
Colon cancer cell line (e.g., HCT-15, HT-29)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
p-Coumaric acid
-
Caspase-3 Colorimetric or Fluorometric Assay Kit (containing cell lysis buffer, assay buffer, DTT, and substrate)
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Cell Treatment: Seed cancer cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of p-Coumaric acid (e.g., 500, 1000, 1500 µM) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Lysis:
-
After treatment, centrifuge the plate and remove the supernatant.
-
Wash the cells with ice-cold PBS.
-
Add the cell lysis buffer provided in the kit to each well and incubate on ice for 10-15 minutes.
-
-
Lysate Collection: Centrifuge the plate at high speed (e.g., 10,000 x g) for 5 minutes at 4 °C. Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled 96-well plate.
-
Enzymatic Reaction:
-
Add the assay buffer (containing DTT) to each well containing the cell lysate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well to start the reaction.
-
-
Incubation: Incubate the plate at 37 °C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 380/440 nm for AMC-based assays).
-
Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the readings from the treated samples to the untreated control.
Conclusion
Deuterated p-Coumaric acid is an indispensable tool for modern biomedical and pharmaceutical research. Its primary utility as an internal standard enables precise and reliable quantification of p-Coumaric acid in complex biological samples, which is fundamental for robust pharmacokinetic, bioavailability, and metabolism studies. The comprehensive protocols and quantitative data provided in this guide are intended to facilitate the effective application of both deuterated and non-deuterated p-Coumaric acid in investigating its promising therapeutic potential as an antioxidant, anti-inflammatory, and anticancer agent. The continued use of such stable isotope-labeled compounds will be crucial in advancing our understanding of the mechanisms of action of natural products and in the development of new therapeutic strategies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. | Sigma-Aldrich [sigmaaldrich.com]
- 6. P-Coumaric Acid | C9H8O3 | CID 637542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparing the folding landscapes of evolutionarily divergent procaspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p-Coumaric acid, a common dietary phenol, inhibits platelet activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. De Novo Biosynthesis of p-Coumaric Acid in E. coli with a trans-Cinnamic Acid 4-Hydroxylase from the Amaryllidaceae Plant Lycoris aurea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. p-Coumaric acid has pure anti-inflammatory characteristics against hepatopathy caused by ischemia-reperfusion in the liver and dust exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmse000591 P-coumaric Acid at BMRB [bmrb.io]
- 17. p-Coumaric acid and its conjugates: dietary sources, pharmacokinetic properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Anti-Inflammatory Effects of p-Coumaric Acid, a Natural Compound of Oldenlandia diffusa, on Arthritis Model Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of p-Coumaric Acid-d6: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the procurement and application of isotopically labeled compounds are critical for accuracy and reproducibility in experimental settings. This in-depth technical guide provides a comprehensive overview of p-Coumaric acid-d6, a deuterated analog of the naturally occurring phenolic acid, covering its suppliers, purchasing considerations, and key experimental applications.
Sourcing and Procurement of this compound
The availability of high-quality this compound is essential for its effective use in research. Several reputable suppliers offer this compound, each with varying product specifications. Below is a comparative summary of key suppliers to aid in purchasing decisions.
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| MedChemExpress | This compound | HY-N0351S1 | 2708298-33-1 | C₉H₂D₆O₃ | 170.19 | 98.88% |
| Clinivex | trans-p-Coumaric-d6 Acid | RCLS2L124319 | 2708298-33-1 | C₉H₂D₆O₃ | 170.19 | Not Specified |
| LGC Standards | trans-p-Coumaric-d6 Acid | TRC-C755392 | 2708298-33-1 | C₉D₆H₂O₃ | 170.195 | Not Specified |
| Toronto Research Chemicals (TRC) | trans-p-Coumaric-d6 Acid | Not Specified | 2708298-33-1 | C₉D₆H₂O₃ | 170.195 | Not Specified |
| Cayman Chemical | p-Coumaric Acid-d4 | 10010833 | 1219794-91-9 | C₉H₄D₄O₃ | 168.18 | ≥98% |
| Santa Cruz Biotechnology | p-Coumaric Acid-d4 | sc-217733 | 1219794-91-9 | C₉H₄D₄O₃ | 168.18 | Not Specified |
When selecting a supplier, researchers should consider not only the purity of the compound but also the isotopic enrichment, which is a critical parameter for mass spectrometry-based applications. It is recommended to request a Certificate of Analysis (CoA) from the supplier to obtain detailed information on the product's specifications. For long-term storage, this compound should be stored at -20°C to ensure its stability.
Experimental Applications and Protocols
This compound is primarily utilized as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of its non-deuterated counterpart in various biological matrices.[1] Its use as a tracer in metabolic studies is also a key application.[1]
Protocol: Quantification of p-Coumaric Acid in Human Plasma using this compound as an Internal Standard
This protocol outlines a validated LC-MS/MS method for the determination of p-coumaric acid in human plasma.
1. Materials and Reagents:
-
p-Coumaric acid (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
2. Standard Solution Preparation:
-
Prepare stock solutions of p-coumaric acid and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of p-coumaric acid by serial dilution of the stock solution with a 50:50 mixture of methanol and water.
-
Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate p-coumaric acid from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
p-Coumaric acid: Precursor ion (m/z) 163.0 -> Product ion (m/z) 119.0
-
This compound: Precursor ion (m/z) 169.0 -> Product ion (m/z) 125.0
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of p-coumaric acid to this compound against the concentration of the p-coumaric acid standards.
-
Determine the concentration of p-coumaric acid in the plasma samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways of p-Coumaric Acid
p-Coumaric acid exhibits a range of biological activities, including antioxidant and anti-inflammatory effects.[2][3] These effects are mediated through its interaction with various cellular signaling pathways.
Anti-Inflammatory Signaling Pathway
p-Coumaric acid has been shown to exert its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][4] In response to inflammatory stimuli such as lipopolysaccharide (LPS), p-coumaric acid can inhibit the phosphorylation of IκB, which in turn prevents the activation and nuclear translocation of NF-κB.[1] This leads to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][5] Additionally, p-coumaric acid can suppress the phosphorylation of key MAPK proteins such as ERK, JNK, and p38, further contributing to its anti-inflammatory properties.[1][6]
Caption: p-Coumaric Acid's Inhibition of NF-κB and MAPK Pathways.
Antioxidant and Cellular Protection Workflow
The antioxidant properties of p-coumaric acid are central to its protective effects against cellular stress.[2] It can directly scavenge reactive oxygen species (ROS) and modulate intracellular antioxidant defense systems. The following workflow illustrates the general process of evaluating the cytoprotective effects of p-coumaric acid.
Caption: Experimental workflow for evaluating p-coumaric acid's cytoprotective effects.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. mdpi.com [mdpi.com]
- 3. P-coumaric Acid: Advances in Pharmacological Research Based on Oxidative Stress | Bentham Science [eurekaselect.com]
- 4. Anti-Inflammatory Effects of p-coumaric Acid in LPS-StimulatedRAW264.7 Cells: Involvement of NF-úB and MAPKs Pathways | Semantic Scholar [semanticscholar.org]
- 5. p-Coumaric acid has pure anti-inflammatory characteristics against hepatopathy caused by ischemia-reperfusion in the liver and dust exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p-Coumaric Acid Protects Human Lens Epithelial Cells against Oxidative Stress-Induced Apoptosis by MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Signaling of p-Coumaric Acid-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety data for p-Coumaric acid-d6, a deuterated derivative of the naturally occurring phenolic compound p-Coumaric acid. This document also explores the known signaling pathways influenced by p-Coumaric acid and details relevant experimental protocols for its study. Given the limited availability of a specific safety data sheet (SDS) for this compound, this guide synthesizes information from available data on p-Coumaric acid and specific details pertaining to its deuterated form.
Safety Data Sheet (SDS) for this compound
Hazard Identification
Based on the available data for p-Coumaric acid, the following hazards are identified. Users should handle this compound with the same precautions.
GHS Classification:
-
Acute toxicity, oral (Category 4)[2]
-
Specific target organ toxicity – single exposure (Category 3), Respiratory system[2][3]
Hazard Statements:
-
H302: Harmful if swallowed[2]
Precautionary Statements:
-
P264: Wash skin thoroughly after handling[3]
-
P271: Use only outdoors or in a well-ventilated area[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection[3][4]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3][4]
-
P501: Dispose of contents/container to an approved waste disposal plant[3]
First-Aid Measures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[4]
-
Storage: Keep container tightly closed in a dry and well-ventilated place.[4] Recommended storage for the stock solution is at -80°C for 6 months or -20°C for 1 month.[1]
Physical and Chemical Properties
The following table summarizes the physical and chemical properties of p-Coumaric acid. The properties of this compound are expected to be very similar, with a slight increase in molecular weight.
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₃ | [5][6] |
| Molecular Weight | 164.16 g/mol | [5][6] |
| Appearance | White solid | [7] |
| Melting Point | 210 to 213 °C (410 to 415 °F; 483 to 486 K) | [7] |
| Solubility | Slightly soluble in water; very soluble in ethanol (B145695) and diethyl ether | [7] |
| pKa | 4.65, 9.92 | [8] |
Toxicological Information
-
Irritation: Causes skin and serious eye irritation.[2][3] May cause respiratory irritation.[2][3]
-
Sensitization: May cause sensitization by skin contact.[9]
-
Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.[3]
Signaling Pathways Modulated by p-Coumaric Acid
p-Coumaric acid has been shown to exert various biological effects, including anti-inflammatory, antioxidant, and metabolic regulatory activities, through the modulation of several key signaling pathways.
Anti-Inflammatory Pathways: NF-κB and MAPKs
p-Coumaric acid demonstrates significant anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[11] In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, p-Coumaric acid has been shown to:
-
Inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[11]
-
Suppress the expression of iNOS and COX-2.[11]
-
Inhibit the phosphorylation of IκB and ERK1/2, which are key steps in the activation of the NF-κB and MAPK pathways, respectively.[11]
Caption: p-Coumaric acid inhibits LPS-induced inflammation via NF-κB and MAPK pathways.
Metabolic Regulation: AMPK Signaling
p-Coumaric acid has been shown to modulate AMP-activated protein kinase (AMPK) signaling, a central regulator of cellular energy homeostasis.[12][13] Interestingly, its effects are tissue-specific:
-
Peripheral Tissues (e.g., Liver): p-Coumaric acid activates AMPK, which can contribute to improved glucose metabolism.[12][13]
-
Central Nervous System (Hypothalamus): p-Coumaric acid inhibits hypothalamic AMPK activity, possibly by activating S6 kinase. This leads to enhanced leptin sensitivity, resulting in decreased food intake and improved glucose homeostasis.[12][13]
Caption: Differential effects of p-Coumaric acid on AMPK signaling in the liver and hypothalamus.
Experimental Protocols
The following are summaries of experimental protocols relevant to the study of p-Coumaric acid.
Cell Viability Assay
This protocol is used to determine the optimal non-toxic or effective concentration of p-Coumaric acid for in vitro experiments.[14]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
p-Coumaric acid stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of p-Coumaric acid in complete cell culture medium. The final solvent concentration should be low (e.g., <0.5%) to avoid cytotoxicity. Replace the medium in the wells with the p-Coumaric acid dilutions. Include a vehicle control (medium with the solvent at the same final concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the p-Coumaric acid concentration to determine the IC50 value.
Western Blotting for Signaling Protein Phosphorylation
This protocol can be used to assess the effect of p-Coumaric acid on the phosphorylation status of proteins in signaling pathways like NF-κB and MAPK.
Materials:
-
Cells of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
p-Coumaric acid
-
Stimulant (e.g., LPS)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of target proteins, e.g., IκB, ERK1/2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to a suitable confluency. Pre-treat cells with various concentrations of p-Coumaric acid for a specific duration, followed by stimulation (e.g., with LPS) for a defined period.
-
Protein Extraction: Wash cells with cold PBS and lyse them with lysis buffer. Collect the lysates and centrifuge to remove cell debris.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IκB) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total form of the protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
In Vivo Hepatoprotective Effect Assessment
This protocol describes a rat model to evaluate the hepatoprotective effects of p-Coumaric acid against ischemia-reperfusion (IR) injury.[15]
Animals: Male Wistar rats.
Experimental Groups:
-
Normal Control: No surgical procedure, receives normal saline.
-
Sham: Surgical procedure without IR, receives vehicle (e.g., 7% DMSO in normal saline).
-
IR Control: Undergoes IR injury, receives vehicle.
-
p-Coumaric Acid (p-CA) Control: No IR, receives p-Coumaric acid.
-
p-CA + IR: Receives p-Coumaric acid before undergoing IR injury.
Procedure:
-
Pre-treatment: Administer p-Coumaric acid (e.g., 100 mg/kg, intraperitoneally) or vehicle daily for seven consecutive days.
-
Ischemia-Reperfusion Surgery (on day 7):
-
Anesthetize the rats.
-
Perform a midline laparotomy to expose the liver.
-
Induce hepatic ischemia by clamping the portal triad (B1167595) (hepatic artery, portal vein, and bile duct) for a specific duration (e.g., 30 minutes).
-
Remove the clamp to allow reperfusion for a set period (e.g., 60 minutes).
-
-
Sample Collection: At the end of the reperfusion period, collect blood samples for biochemical analysis (e.g., ALT, AST levels) and liver tissue for histopathological examination and analysis of antioxidant enzyme levels (e.g., SOD, CAT, GSH).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. P-Coumaric Acid | C9H8O3 | CID 637542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. p-Coumaric acid [webbook.nist.gov]
- 7. p-Coumaric acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. researchgate.net [researchgate.net]
- 12. p-Coumaric Acid Enhances Hypothalamic Leptin Signaling and Glucose Homeostasis in Mice via Differential Effects on AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. p-Coumaric Acid Enhances Hypothalamic Leptin Signaling and Glucose Homeostasis in Mice via Differential Effects on AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Hepatoprotective properties of p-coumaric acid in a rat model of ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of p-Coumaric Acid using p-Coumaric acid-d6 as an Internal Standard in LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Coumaric acid is a phenolic compound widely distributed in the plant kingdom and is of significant interest to researchers in the fields of nutrition, pharmacology, and drug development due to its antioxidant, anti-inflammatory, and potential therapeutic properties. Accurate and precise quantification of p-coumaric acid in various biological and botanical matrices is crucial for understanding its bioavailability, metabolism, and efficacy. This document provides detailed application notes and protocols for the robust quantification of p-coumaric acid using Liquid Chromatography-Mass Spectrometry (LC-MS) with p-coumaric acid-d6 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS analysis, as it effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and reliable results.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. The isotopically labeled internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (deuterium in this case). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because the internal standard behaves identically to the analyte during extraction, chromatography, and ionization, the ratio of the analyte's signal to the internal standard's signal remains constant, even if there are losses during sample processing. This constant ratio is then used to accurately calculate the concentration of the analyte in the original sample.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of p-coumaric acid in a biological matrix such as human or rat plasma. These protocols can be adapted for other matrices with appropriate validation.
Materials and Reagents
-
p-Coumaric acid (analytical standard)
-
This compound (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Control plasma (human or rat)
-
Standard laboratory glassware and consumables (e.g., volumetric flasks, pipettes, vials)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
-
Analytical column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is a suitable choice.
-
Data acquisition and processing software
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of p-coumaric acid and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and make up to the mark. Sonicate for 10 minutes to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of p-coumaric acid by serial dilution of the primary stock solution with methanol:water (1:1, v/v) to achieve a concentration range suitable for the calibration curve (e.g., 1 - 1000 ng/mL).
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the primary stock solution with methanol:water (1:1, v/v).
-
Sample Preparation (Plasma)
-
Spiking:
-
To 100 µL of plasma sample (blank, calibration standard, or unknown), add 10 µL of the this compound working internal standard solution (100 ng/mL).
-
For calibration standards, add the appropriate volume of the p-coumaric acid working standard solutions. For blank samples, add 10 µL of methanol:water (1:1, v/v).
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to each sample.
-
Vortex for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
-
Collection and Injection:
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS system.
-
LC-MS Method Parameters
The following are typical starting parameters that should be optimized for your specific instrumentation and application.
Table 1: Suggested LC-MS Method Parameters
| Parameter | Suggested Value |
| LC Parameters | |
| Column | C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 2 |
Multiple Reaction Monitoring (MRM) Transitions
The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the method. The transitions should be optimized by infusing standard solutions of p-coumaric acid and this compound into the mass spectrometer. Based on available fragmentation data, the following transitions are recommended as a starting point.
Table 2: Suggested MRM Transitions for p-Coumaric Acid and this compound
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| p-Coumaric acid | Negative | 163.0 | 119.0 | 15 - 25 |
| This compound | Negative | 169.0 | 125.0 | 15 - 25 |
| p-Coumaric acid | Positive | 165.0 | 147.0 | 10 - 20 |
| This compound | Positive | 171.0 | 153.0 | 10 - 20 |
Note: The optimal collision energies should be determined empirically on the specific instrument being used.
Data Presentation and Method Validation
A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the analytical data. The key validation parameters are summarized below.
Calibration Curve and Linearity
A calibration curve should be constructed by plotting the peak area ratio of p-coumaric acid to this compound against the nominal concentration of the calibration standards. The linearity of the method should be assessed over the desired concentration range. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The coefficient of determination (r²) should be greater than 0.99.
Table 3: Example Method Validation Data for p-Coumaric Acid Quantification
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20% | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) | -5% to +5% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | Intra-day RSD < 5%; Inter-day RSD < 8% |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | Internal standard normalized factor between 0.85 and 1.15 | Within acceptable limits |
| Stability | Within ±15% of initial concentration | Stable for 24 hours at room temperature, 3 freeze-thaw cycles, and 1 month at -80°C |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of p-coumaric acid using this compound as an internal standard.
Caption: Workflow for p-Coumaric Acid Quantification.
Logical Relationship of Method Validation
The following diagram illustrates the key components and their logical relationships in a validated LC-MS method.
Application Note: Quantitative Analysis of p-Coumaric Acid in Biological Matrices using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Coumaric acid, a hydroxycinnamic acid, is a phenolic compound widely distributed in the plant kingdom and found in various foods and beverages.[1][2] It has garnered significant interest in the scientific community due to its potential pharmacological effects, including antioxidant, anti-inflammatory, and antineoplastic activities.[1][2] Accurate and precise quantification of p-Coumaric acid in biological matrices is crucial for pharmacokinetic studies, metabolism research, and understanding its role in health and disease. Isotope dilution mass spectrometry is the gold standard for quantitative analysis, offering high selectivity and sensitivity by using a stable isotope-labeled internal standard to correct for matrix effects and variations in sample processing. This application note provides a detailed protocol for the quantitative analysis of p-Coumaric acid in plasma using a stable isotope-labeled internal standard and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Isotope Dilution
Isotope dilution analysis involves the addition of a known amount of a stable isotope-labeled version of the analyte (e.g., p-Coumaric acid-13C3 or p-Coumaric acid-d4) to the sample at the beginning of the analytical process.[3][4] The isotopically labeled internal standard is chemically identical to the analyte of interest and therefore behaves similarly during sample extraction, derivatization, and chromatographic separation. Because the internal standard and the analyte can be distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of their signals is used for quantification. This approach effectively compensates for any sample loss during preparation and variations in instrument response, leading to highly accurate and precise measurements.
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of p-Coumaric acid using isotope dilution LC-MS/MS.
Caption: General workflow for p-Coumaric acid quantification.
Protocol: Quantitative Analysis of p-Coumaric Acid in Human Plasma by LC-MS/MS
This protocol is a representative method and may require optimization for specific matrices or instrumentation.
Materials and Reagents
-
p-Coumaric acid (analytical standard)
-
p-Coumaric acid-13C3 (or other stable isotope-labeled variant) as an internal standard (IS)[3]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., Strata X-A)[5]
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of p-Coumaric acid and the internal standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of p-Coumaric acid by serial dilution of the primary stock solution with 50% methanol to create calibration standards.[5]
-
Internal Standard Working Solution: Prepare a working solution of the internal standard at an appropriate concentration in 50% methanol.
Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution and vortex.
-
Condition an SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[5]
-
Load the plasma sample onto the conditioned SPE cartridge.[5]
-
Wash the cartridge with 2.0 mL of water, followed by 1.0 mL of methanol.[5]
-
Elute the analyte and internal standard with 1.0 mL of 2% formic acid in methanol.[5]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.[5]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 80:20 v/v 0.1% formic acid in water:acetonitrile).[5]
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 3 µm particle size)[5]
-
Flow Rate: 250 µL/min[5]
-
Injection Volume: 5 µL[5]
-
Gradient: A typical gradient could be:
-
Start with 20% B, hold for 0.5 min.
-
Increase to 70% B over 1.3 min.
-
Increase to 80% B in 0.1 min and hold for 0.6 min.
-
Return to initial conditions (20% B) in 0.5 min and hold for 0.6 min.[5]
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode. Negative mode is often used for phenolic acids.[7][8]
-
Scan Type: Multiple Reaction Monitoring (MRM)
Data Analysis
-
Integrate the peak areas for both p-Coumaric acid and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of p-Coumaric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of p-Coumaric acid.
Table 1: LC-MS/MS Parameters
| Parameter | p-Coumaric Acid | p-Coumaric acid-13C3 (IS) |
| Precursor Ion (m/z) | 163.15 (Negative Ion Mode)[7][8] | 166.15 (Calculated) |
| Product Ion (m/z) | 119.1 | Varies with labeled position |
| Collision Energy (eV) | Optimized experimentally | Optimized experimentally |
| Dwell Time (ms) | Optimized experimentally | Optimized experimentally |
Table 2: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity Range | 0.01 - 15 µg/mL | [7][8] |
| Lower Limit of Quantification (LLOQ) | 0.01 - 0.2 ng/mL | [5][7][8] |
| Coefficient of Determination (r²) | > 0.999 | [5] |
| Intra-day Accuracy (%) | 99.2 - 103.8% | [5] |
| Inter-day Accuracy (%) | 99.6 - 108.4% | [5] |
| Intra-day Precision (%RSD) | 1.0 - 5.6% | [5] |
| Inter-day Precision (%RSD) | 1.3 - 6.4% | [5] |
p-Coumaric Acid in Biological Pathways
p-Coumaric acid is known for its antioxidant properties, which involve scavenging reactive oxygen species (ROS) and potentially modulating inflammatory pathways. The following diagram illustrates a simplified hypothetical signaling pathway where p-Coumaric acid may exert its effects.
Caption: p-Coumaric acid's potential role in oxidative stress.
Conclusion
This application note provides a comprehensive overview and a detailed protocol for the quantitative analysis of p-Coumaric acid in biological matrices using isotope dilution LC-MS/MS. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for a wide range of research and development applications, including pharmacokinetic and metabolic studies. The provided method parameters and validation data can serve as a starting point for researchers to develop and validate their own assays for p-Coumaric acid quantification.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. otsuka.co.jp [otsuka.co.jp]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. LC-MS determination and pharmacokinetics of p-coumaric acid in rat plasma after oral administration of p-coumaric acid and freeze-dried red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for p-Coumaric Acid-d6 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of p-Coumaric acid-d6 as an internal standard in mass spectrometry-based quantitative analysis. This deuterated analog is an essential tool for achieving accurate and precise measurements of p-Coumaric acid in various biological matrices.
Introduction
p-Coumaric acid is a phenolic acid found in numerous plant species and consequently in many foods and beverages.[1] It has garnered significant interest due to its antioxidant, anti-inflammatory, and potential therapeutic properties.[2][3] Accurate quantification of p-Coumaric acid in biological samples is crucial for pharmacokinetic, metabolic, and biomarker studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry, as it effectively corrects for variability in sample preparation and matrix effects.[4] this compound is an ideal internal standard as it co-elutes with the unlabeled analyte and exhibits identical ionization efficiency, while being distinguishable by its mass-to-charge ratio (m/z).
Applications in Mass Spectrometry
This compound is primarily utilized as an internal standard for the quantification of p-Coumaric acid in various biological matrices, including plasma, serum, and tissue homogenates, using techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its applications extend to:
-
Pharmacokinetic (PK) Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of p-Coumaric acid.
-
Metabolomic Studies: As a tracer to investigate the metabolic fate of p-Coumaric acid.
-
Food and Beverage Analysis: For the precise quantification of p-Coumaric acid content.
-
Biomarker Validation: To develop and validate robust analytical methods for p-Coumaric acid as a potential biomarker.
Experimental Protocols
Stock Solution Preparation
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
p-Coumaric Acid Stock Solution (1 mg/mL): Accurately weigh 1 mg of p-Coumaric acid and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of p-Coumaric acid by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same solvent to a final concentration of, for example, 500 ng/mL.
Sample Preparation from Plasma/Serum (Protein Precipitation)
This protocol is a general guideline and may require optimization for specific matrices and instruments.
-
Allow frozen plasma/serum samples to thaw at room temperature and vortex to ensure homogeneity.
-
In a microcentrifuge tube, add 100 µL of the plasma/serum sample.
-
Add 10 µL of the internal standard working solution (e.g., 500 ng/mL this compound) to all samples, calibration standards, and quality control (QC) samples.
-
To precipitate proteins, add 400 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are example parameters and should be optimized for the specific instrument and application.
Table 1: Example LC-MS/MS Parameters for p-Coumaric Acid Analysis
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 5% B, increase to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Ion Mode |
| MRM Transitions | See Table 2 |
| Dwell Time | 100 ms |
Table 2: Example MRM Transitions for p-Coumaric Acid and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| p-Coumaric Acid | 163.1 | 119.1 | 15 |
| This compound | 169.1 | 125.1 | 15 |
Note: The exact m/z values and collision energies may need to be optimized.
Quantitative Data Summary
The use of this compound as an internal standard allows for the generation of robust and reliable quantitative data. The following table summarizes typical validation parameters from published methods.
Table 3: Summary of Quantitative Performance Data from Various Studies
| Parameter | Study 1 (Human Plasma)[2][3] | Study 2 (Rat Plasma)[5] | Study 3 (Wine)[6] |
| Linearity Range | 0.2 - 20 ng/mL | 0.01 - 15 µg/mL | 0.5 - 15 mg/L |
| LLOQ | 0.2 ng/mL | 0.01 µg/mL | 0.04 mg/L |
| Intra-day Precision (%RSD) | 1.0 - 5.6% | < 10% | Not Reported |
| Inter-day Precision (%RSD) | 1.3 - 6.4% | < 10% | Not Reported |
| Intra-day Accuracy (%) | 99.2 - 103.8% | 97.1 - 103.2% | Not Reported |
| Inter-day Accuracy (%) | 99.6 - 108.4% | Not Reported | Not Reported |
| Correlation Coefficient (r²) | > 0.999 | Not Reported | Not Reported |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of p-Coumaric acid using this compound as an internal standard.
Caption: Workflow for p-Coumaric Acid Quantification.
Metabolic Pathway of p-Coumaric Acid
p-Coumaric acid can be metabolized in biological systems. Understanding its metabolic fate is crucial for interpreting experimental results. This compound can be used as a tracer to follow these transformations.
Caption: Simplified Metabolic Fate of p-Coumaric Acid.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of p-Coumaric acid in complex biological matrices. The protocols and data presented here provide a solid foundation for researchers and scientists to develop and validate robust bioanalytical methods for a wide range of applications in drug development and metabolic research. The use of a stable isotope-labeled internal standard like this compound ensures data quality and reliability, which are paramount in scientific investigations.
References
- 1. Metabolic effects of p-coumaric acid in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of p-Coumaric Acid Analysis in Human Plasma and Its Clinical Application to PK/PD Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. LC-MS determination and pharmacokinetics of p-coumaric acid in rat plasma after oral administration of p-coumaric acid and freeze-dried red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of a reversed-phase HPLC method for quantitative p -coumaric acid analysis in wine | OENO One [oeno-one.eu]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of p-Coumaric Acid
Introduction
p-Coumaric acid is a hydroxycinnamic acid, an organic compound that is a hydroxy derivative of cinnamic acid. It is a major phenolic acid with antioxidant properties and is found in a wide variety of edible plants such as peanuts, tomatoes, carrots, garlic, wine, and vinegar.[1][2] The analysis of p-Coumaric acid is crucial in various fields, including food science, pharmaceuticals, and metabolomics, to determine its concentration and potential health benefits. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of p-Coumaric acid in various samples.
Chromatographic Conditions
A reliable isocratic RP-HPLC method was developed for the estimation of p-Coumaric acid. The chromatographic separation is achieved using a C18 column with a mobile phase composed of a mixture of aqueous acid and an organic solvent.[1][2] Detection is typically performed using a UV-Vis detector, with the maximum absorption wavelength for p-Coumaric acid observed between 270 nm and 310 nm.[1][2][3][4]
Method Validation
The developed HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[1][2] Validation parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) have been established.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data obtained from various validated HPLC methods for p-Coumaric acid analysis.
Table 1: Chromatographic Conditions and Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | RP-C18 (250 mm × 4.6 mm, 5 µm)[1][2] | Newcrom BH (150 mm x 4.6 mm, 5 µm)[3][4] | Gemini C18 (250 mm x 4.6 mm, 3 µm)[5] |
| Mobile Phase | Water:Methanol:Glacial Acetic Acid (65:34:1 v/v)[1][2] | Acetonitrile:Water with Phosphoric Acid (20:80%)[3][4] | Gradient of 0.5% Phosphoric Acid (A) and Acetonitrile (B)[5][6] |
| Flow Rate | 1.0 mL/min[1][2] | 1.0 mL/min[3][4] | 0.8 mL/min[5][6] |
| Detection Wavelength | 310 nm[1][2] | 270 nm[3][4] | 280 nm[5][6] |
| Retention Time | 6.617 min[1][2] | Not Specified | 16.16 min[5][6] |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 |
| Linearity Range | 2–10 µg/mL[1][2] | 0.1–400 µg/mL[5] |
| Correlation Coefficient (R²) | 0.999[1][2] | 0.9973[6] |
| Limit of Detection (LOD) | 0.302 µg/mL[1] | 0.0208 µg/mL[6] |
| Limit of Quantification (LOQ) | 0.99 µg/mL[1] | 0.0694 µg/mL[6] |
| Accuracy (% Recovery) | Not Specified | Not Specified |
| Precision (% RSD) | < 2.0[1] | Not Specified |
Experimental Protocols
1. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of p-Coumaric acid standard and dissolve it in 100 mL of the mobile phase in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linearity range (e.g., 2, 4, 6, 8, and 10 µg/mL).[1]
2. Sample Preparation (General Protocol for Plant Extracts)
-
Extraction: Extract a known amount of the dried plant material with a suitable solvent, such as methanol, using techniques like Soxhlet extraction or sonication.[1][7] Methanol is often used as it can prevent the oxidation of phenolic compounds.[1]
-
Filtration: Filter the extract through a 0.45 µm syringe filter prior to HPLC injection to remove any particulate matter.[5]
3. HPLC Analysis Protocol
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 20 µL of the standard solutions and sample extracts into the HPLC system.[1]
-
Chromatographic Run: Run the chromatography under the specified isocratic or gradient conditions.
-
Data Acquisition: Monitor the eluent at the specified UV wavelength and record the chromatograms.
-
Quantification: Identify the p-Coumaric acid peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of p-Coumaric acid in the sample using the calibration curve generated from the standard solutions.
Visualizations
Caption: Experimental workflow for HPLC analysis of p-Coumaric acid.
References
- 1. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Coumaric acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 4. p-coumaric acid | SIELC Technologies [sielc.com]
- 5. phcogres.com [phcogres.com]
- 6. researchgate.net [researchgate.net]
- 7. Estimation of p-coumaric acid in aqueous extract of mimsoa pudica using HPLC-UV method | International Journal of Current Research [journalcra.com]
Application Notes and Protocols for p-Coumaric Acid-d6 in Pharmacokinetic Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of p-Coumaric acid-d6 as an internal standard in pharmacokinetic studies of p-Coumaric acid in rats. The information is compiled from various studies investigating the absorption, distribution, metabolism, and excretion (ADME) of p-Coumaric acid.
Introduction
p-Coumaric acid is a naturally occurring phenolic compound found in a variety of plants and foods. It has garnered significant interest in the scientific community due to its potential antioxidant, anti-inflammatory, and other pharmacological activities.[1][2][3] To evaluate its therapeutic potential, it is crucial to understand its pharmacokinetic profile. Deuterated internal standards, such as this compound, are essential for accurate quantification of the analyte in biological matrices using mass spectrometry-based methods. This document outlines the protocols for conducting pharmacokinetic studies of p-Coumaric acid in rats, emphasizing the role of this compound.
Data Presentation: Pharmacokinetic Parameters of p-Coumaric Acid in Rats
The following tables summarize the pharmacokinetic parameters of p-Coumaric acid observed in various studies in rats. These values can serve as a reference for expected outcomes in similar experimental setups.
Table 1: Pharmacokinetic Parameters of p-Coumaric Acid in Rat Portal Vein after Oral Administration.
| Compound | Dose (µmol/kg) | Cmax (µmol/L) | Tmax (min) | AUC (µmol·min/L) | t1/2 (min) | Reference |
| p-Coumaric Acid | 100 | 165.7 | 10 | 2991.3 | 15.9 | [4][5][6] |
Table 2: Pharmacokinetic Parameters of p-Coumaric Acid in Rat Abdominal Artery after Oral Administration.
| Compound | Dose (µmol/kg) | Cmax (µmol/L) | Tmax (min) | Reference |
| p-Coumaric Acid | 100 | 99.3 ± 22.4 | 10 | [4] |
Table 3: Pharmacokinetic Parameters of p-Coumaric Acid in Rat Plasma after Intraperitoneal Administration.
| Parameter | Value | Reference |
| Ka (min⁻¹) | 0.38 ± 0.09 | [7] |
| t1/2(Ka) (min) | 1.85 ± 0.20 | [7] |
| t1/2(α) (min) | 8.9 ± 0.9 | [7] |
| t1/2(β) (min) | 34 ± 3 | [7] |
| K21 (min⁻¹) | 0.045 ± 0.008 | [7] |
| K10 (min⁻¹) | 0.040 ± 0.009 | [7] |
| K12 (min⁻¹) | 0.024 ± 0.003 | [7] |
| AUC (mg·min/L) | 130 ± 14 | [7] |
| tmax (min) | 6.0 ± 0.8 | [7] |
| ρmax (mg/L) | 3.5 ± 0.4 | [7] |
Experimental Protocols
Animal Studies
A detailed protocol for an in vivo pharmacokinetic study in rats is outlined below.
Objective: To determine the pharmacokinetic profile of p-Coumaric acid in rats after oral administration, using this compound as an internal standard for bioanalysis.
Materials:
-
Male Wistar or Sprague-Dawley rats (specific strain may vary based on study design)[1][8][9][10]
-
p-Coumaric acid
-
This compound (for use as an internal standard)
-
Vehicle for dosing (e.g., saline, water)
-
Oral gavage needles
-
Blood collection tubes (e.g., containing heparin or EDTA)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimation: House rats in a controlled environment (temperature, humidity, and light/dark cycle) for at least one week before the experiment. Provide free access to standard chow and water.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with continued access to water.
-
Dosing:
-
Blood Sampling:
-
Collect blood samples from the tail vein, saphenous vein, or via cannulation of the jugular or carotid artery at predetermined time points (e.g., 0, 5, 10, 15, 30, 60, 120, 240, and 480 minutes) post-dosing.
-
For portal vein and abdominal artery sampling, surgical cannulation is required.[4][5][6]
-
Collect approximately 0.2-0.3 mL of blood at each time point into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Bioanalytical Method using LC-MS
This protocol describes the quantification of p-Coumaric acid in rat plasma using a Liquid Chromatography-Mass Spectrometry (LC-MS) method with this compound as the internal standard.
Objective: To accurately quantify the concentration of p-Coumaric acid in rat plasma samples.
Materials:
-
Rat plasma samples from the pharmacokinetic study
-
p-Coumaric acid (for calibration standards)
-
This compound (internal standard)
-
Formic acid or Acetic acid
-
Water (HPLC or LC-MS grade)
-
Ethyl acetate
-
Hydrochloric acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS system (e.g., UPLC-MS/MS)[11]
Procedure:
-
Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of p-Coumaric acid and this compound in a suitable solvent (e.g., methanol or ethanol).[11]
-
Prepare a series of working standard solutions of p-Coumaric acid by serial dilution of the stock solution.
-
Spike blank rat plasma with the working standard solutions to create calibration standards and QC samples at various concentrations.
-
-
Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the this compound internal standard solution.
-
Add a protein precipitating agent like acetonitrile or methanol, or perform a liquid-liquid extraction with a solvent like ethyl acetate.[8][9][12]
-
Vortex the mixture thoroughly.
-
Centrifuge the tubes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
-
-
LC-MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often used for phenolic acids.[8][12]
-
Detection: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
-
Monitor the specific m/z transitions for p-Coumaric acid (e.g., m/z 163.15) and this compound.[8][12] The exact m/z for the deuterated standard will be higher by the number of deuterium (B1214612) atoms.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of p-Coumaric acid to this compound against the concentration of the calibration standards.
-
Determine the concentration of p-Coumaric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
-
Mandatory Visualizations
Caption: Workflow for a pharmacokinetic study of p-Coumaric acid in rats.
Caption: Bioanalytical workflow for p-Coumaric acid in rat plasma.
References
- 1. Metabolic effects of p-coumaric acid in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. p-Coumaric acid and its conjugates: dietary sources, pharmacokinetic properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Intestinal absorption of p-coumaric and gallic acids in rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 8. LC-MS determination and pharmacokinetics of p-coumaric acid in rat plasma after oral administration of p-coumaric acid and freeze-dried red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estimation of p-coumaric acid as metabolite of E-6-O-p-coumaroyl scandoside methyl ester in rat plasma by HPLC and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Goitrogenic activity of p-coumaric acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for p-Coumaric Acid-d6 in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Coumaric acid, a hydroxycinnamic acid, is a key metabolite in the phenylpropanoid pathway in plants and is also found in various biological systems.[1][2] Its role in plant defense, signaling, and its potential pharmacological effects in humans make it a significant target for metabolomics research.[3] Stable isotope-labeled internal standards are crucial for accurate and precise quantification of metabolites in complex biological matrices, correcting for variations in sample preparation and instrument response. p-Coumaric acid-d6, a deuterated analog of p-coumaric acid, serves as an ideal internal standard for isotope dilution mass spectrometry-based metabolomics studies.
These application notes provide detailed protocols for the use of this compound in targeted metabolomics for robust and reliable quantification, as well as its application in metabolic flux analysis to understand the dynamics of the phenylpropanoid pathway.
Applications of this compound in Metabolomics
Internal Standard for Accurate Quantification
The primary application of this compound is as an internal standard in quantitative metabolomics.[4] Due to its similar chemical and physical properties to the endogenous p-coumaric acid, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. This allows for the correction of matrix effects and variations during sample processing, leading to highly accurate and precise quantification.[4]
Metabolic Flux Analysis
Deuterium-labeled compounds are valuable tracers in metabolic flux analysis (MFA).[5][6] By introducing a labeled precursor, such as deuterium-labeled phenylalanine, into a biological system, the incorporation of deuterium (B1214612) into downstream metabolites like p-coumaric acid can be monitored over time.[5][6] This allows for the determination of the rates of synthesis (Jin) and conversion (Jout) of p-coumaric acid, providing a dynamic view of the phenylpropanoid pathway activity under different conditions.[5][7]
Experimental Protocols
Protocol 1: Targeted Quantification of p-Coumaric Acid in Human Plasma using this compound
This protocol describes a method for the accurate quantification of p-coumaric acid in human plasma samples using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and this compound as an internal standard.[1][8]
Materials and Reagents:
-
p-Coumaric acid standard
-
This compound (Internal Standard - IS)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Human plasma (drug-free for calibration standards)
-
Solid Phase Extraction (SPE) cartridges (e.g., Strata X-A 33µ polymeric strong anion)[1]
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Preparation of Standard and Internal Standard Stock Solutions:
-
Prepare a stock solution of p-coumaric acid (1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
From these, prepare working standard solutions of p-coumaric acid at concentrations ranging from 2 to 200 ng/mL by serial dilution in 50% methanol.[1]
-
Prepare a working internal standard solution of this compound at a concentration of 1 µg/mL in methanol.
-
-
Sample Preparation:
-
To 200 µL of human plasma, add 10 µL of the 1 µg/mL this compound internal standard solution.[1]
-
Vortex the sample for 10 seconds.
-
Protein Precipitation: Add 600 µL of ice-cold methanol to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Solid Phase Extraction (For cleaner samples):
-
Condition an SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[1]
-
Load the supernatant from the centrifugation step onto the cartridge.
-
Wash the cartridge with 2.0 mL of water, followed by 1.0 mL of methanol.[1]
-
Elute the analyte and internal standard with 1.0 mL of 2% formic acid in methanol.[1]
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.[1]
-
Reconstitute the dried extract in 100 µL of 80:20 (v/v) mixture of 0.1% formic acid in water and acetonitrile.[1]
-
Inject 5 µL into the UPLC-MS/MS system.[1]
-
-
UPLC-MS/MS Conditions:
-
UPLC:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
-
MS/MS:
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode. Positive ion mode has been reported to be effective.[8][9]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The exact MRM transitions should be optimized for the specific instrument. Based on the structure, the following transitions are suggested:
-
p-Coumaric acid: The precursor ion ([M-H]⁻) is m/z 163.1. A common product ion is m/z 119.1 (loss of CO₂).
-
This compound: The precursor ion ([M-H]⁻) is expected to be m/z 169.1 (assuming 6 deuterium atoms on the aromatic ring and vinyl group). The product ion would likely be m/z 125.1.
-
Note: It is critical to experimentally determine the optimal precursor and product ions, as well as collision energies for both the analyte and the internal standard on the instrument being used.[10]
-
-
-
Data Analysis and Quantification:
-
Create a calibration curve by plotting the peak area ratio of p-coumaric acid to this compound against the concentration of the p-coumaric acid standards.
-
The concentration of p-coumaric acid in the unknown plasma samples is then determined from this calibration curve.
Quantitative Data Summary
The following table presents representative data for the validation of a targeted metabolomics assay for p-coumaric acid in human plasma, based on published methodologies.[1][8]
| Parameter | Result |
| Linearity (r²) | >0.999 |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |
| Intra-day Precision (%RSD) | 1.0 - 5.6% |
| Inter-day Precision (%RSD) | 1.3 - 6.4% |
| Intra-day Accuracy | 99.2 - 103.8% |
| Inter-day Accuracy | 99.6 - 108.4% |
Protocol 2: Metabolic Flux Analysis of the Phenylpropanoid Pathway
This protocol outlines a general workflow for conducting a metabolic flux analysis of the phenylpropanoid pathway using a deuterium-labeled precursor.[5][6]
Materials and Reagents:
-
Deuterium-labeled precursor (e.g., L-phenylalanine-d5)
-
Cell culture or plant tissue system of interest
-
Reagents for metabolite extraction (as in Protocol 1)
-
p-Coumaric acid standard
-
LC-MS/MS system
Procedure:
-
Labeling Experiment:
-
Culture cells or incubate plant tissue in a medium containing a known concentration of the deuterium-labeled precursor (e.g., L-phenylalanine-d5).
-
Collect samples at various time points to monitor the incorporation of the label into p-coumaric acid.
-
-
Sample Preparation and LC-MS/MS Analysis:
-
At each time point, quench the metabolic activity rapidly (e.g., by flash-freezing in liquid nitrogen).
-
Extract the metabolites as described in Protocol 1.
-
Analyze the samples by LC-MS/MS, monitoring for both the unlabeled (M+0) and the deuterium-labeled (M+n, where n is the number of incorporated deuterium atoms) p-coumaric acid.
-
-
Data Analysis:
-
Determine the isotopic enrichment of p-coumaric acid at each time point.
-
Use mathematical modeling and flux analysis software to calculate the rates of synthesis (Jin) and conversion (Jout) of p-coumaric acid.[5]
-
Visualizations
Signaling Pathway: Biosynthesis of p-Coumaric Acid
The biosynthesis of p-coumaric acid primarily occurs through the shikimate and phenylpropanoid pathways.
References
- 1. Development of p-Coumaric Acid Analysis in Human Plasma and Its Clinical Application to PK/PD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Development of p-Coumaric Acid Analysis in Human Plasma and Its Clinical Application to PK/PD Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. forensicrti.org [forensicrti.org]
Application Notes and Protocols for the Use of p-Coumaric Acid-d6 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Coumaric acid (p-CA) is a naturally occurring phenolic acid found in a wide variety of plants. It has garnered significant interest in the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, anti-cancer, and metabolic regulatory properties. p-Coumaric acid-d6 is the deuterium-labeled form of p-coumaric acid. Due to its nearly identical chemical and physical properties to its unlabeled counterpart, this compound serves as an ideal internal standard for accurate and precise quantification of p-coumaric acid in biological samples, including cell cultures, using mass spectrometry-based techniques.[1] This document provides detailed application notes and protocols for the utilization of this compound in cell culture experiments, focusing on its primary role as an internal standard for quantitative analysis.
Data Presentation
The biological effects of p-coumaric acid have been quantified in various cell culture models. The following tables summarize key quantitative data for researchers designing experiments with p-coumaric acid.
Table 1: Cytotoxicity of p-Coumaric Acid in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value | Duration (hours) |
| A375 | Human Melanoma | CCK-8 | 4.4 mM | 24 |
| A375 | Human Melanoma | CCK-8 | 2.5 mM | 48 |
| B16 | Murine Melanoma | CCK-8 | 4.1 mM | 24 |
| B16 | Murine Melanoma | CCK-8 | 2.8 mM | 48 |
| HT-29 | Human Colorectal Adenocarcinoma | MTT | 150 µM | 24 |
Table 2: Effective Concentrations of p-Coumaric Acid for Specific Biological Effects
| Cell Line | Effect | Concentration | Duration |
| HepG2 | AMPK Activation (optimal) | 20 µM | Not Specified |
| RAW 264.7 | Inhibition of LPS-induced inflammatory cytokines | 10-100 µg/mL | Not Specified |
| Nucleus Pulposus Cells | Suppression of H2O2-induced senescence | 10 or 50 µg/ml | Not Specified |
| BMDMs | Promotion of M2 macrophage polarization | 10, 50, and 100 µmol/L | 24 hours |
Experimental Protocols
The following protocols provide a framework for utilizing p-coumaric acid in cell culture studies and detail the use of this compound as an internal standard for accurate quantification.
Protocol 1: General Workflow for a Cell-Based Assay with p-Coumaric Acid and Quantification using this compound
This protocol outlines the entire process from cell treatment to sample analysis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
p-Coumaric acid
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer
-
Methanol (B129727), ice-cold
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a suitable density and allow them to adhere overnight.
-
Prepare stock solutions of p-coumaric acid in a suitable solvent (e.g., DMSO).
-
Treat cells with the desired concentrations of p-coumaric acid. Include a vehicle control (medium with the same concentration of solvent used for the p-CA stock).
-
Incubate for the desired period (e.g., 24, 48 hours).
-
-
Sample Harvesting and Internal Standard Spiking:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Immediately add a known concentration of this compound to the cell lysate. The concentration of the internal standard should be in the mid-range of the expected analyte concentration.
-
-
Protein Precipitation and Sample Extraction:
-
Add ice-cold methanol to the lysate to precipitate proteins (a common ratio is 3 volumes of methanol to 1 volume of lysate).
-
Vortex the samples and incubate at -20°C for at least 2 hours to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully transfer the supernatant containing p-coumaric acid and this compound to a new microcentrifuge tube.
-
-
LC-MS/MS Analysis:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
-
Inject the sample into the LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both p-coumaric acid and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (p-coumaric acid) and the internal standard (this compound).
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using known concentrations of p-coumaric acid spiked with the same constant concentration of this compound.
-
Determine the concentration of p-coumaric acid in the cell samples by interpolating the analyte/internal standard ratio from the calibration curve.
-
Protocol 2: Investigation of p-Coumaric Acid's Effect on NF-κB Signaling
This protocol provides a method to assess the impact of p-coumaric acid on the NF-κB signaling pathway, a key regulator of inflammation.
Materials:
-
RAW 264.7 macrophage cells
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
p-Coumaric acid
-
Reagents for Western blotting (lysis buffer, protein assay kit, electrophoresis equipment, transfer system, antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control like β-actin)
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of p-coumaric acid for 2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes to activate the NF-κB pathway. Include a non-LPS-stimulated control group.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each sample using a standard protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated and total p65 and IκBα overnight at 4°C. Also, probe for a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Compare the levels of phosphorylated proteins in the p-coumaric acid-treated groups to the LPS-only treated group to determine the inhibitory effect of p-coumaric acid.
-
Signaling Pathways
p-Coumaric acid has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, metabolism, and cell survival.
p-Coumaric Acid and the NF-κB Signaling Pathway
p-Coumaric acid has been demonstrated to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2] The following diagram illustrates the proposed mechanism of action.
This diagram illustrates that upon stimulation by LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer (p65/p50), which is then phosphorylated and translocates to the nucleus to initiate the transcription of pro-inflammatory cytokines. p-Coumaric acid is proposed to inhibit the activation of the IKK complex, thereby preventing the downstream activation of NF-κB and reducing the inflammatory response.
p-Coumaric Acid and the AMPK Signaling Pathway
p-Coumaric acid has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[3][4]
This simplified diagram shows that p-coumaric acid promotes the phosphorylation and activation of AMPK. Activated AMPK then phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. This leads to an increase in fatty acid oxidation. Additionally, activated AMPK promotes glucose uptake, contributing to the overall regulation of cellular metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. p-Coumaric Acid Enhances Hypothalamic Leptin Signaling and Glucose Homeostasis in Mice via Differential Effects on AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p-Coumaric Acid Enhances Hypothalamic Leptin Signaling and Glucose Homeostasis in Mice via Differential Effects on AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: NMR Spectrum Analysis of p-Coumaric acid-d6
Audience: Researchers, scientists, and drug development professionals.
Introduction
p-Coumaric acid is a hydroxycinnamic acid found in various plants and is known for its antioxidant properties.[1][2] Its deuterated analog, p-Coumaric acid-d6, serves as a valuable internal standard for quantitative analysis by NMR or mass spectrometry and as a tracer in metabolic studies.[3] Deuterium (B1214612) labeling involves the substitution of protons (¹H) with deuterium (²H or D), an isotope of hydrogen.[4] This substitution has profound and predictable effects on Nuclear Magnetic Resonance (NMR) spectra. In ¹H NMR, the signals corresponding to the replaced protons disappear.[5] In ¹³C NMR, carbons directly bonded to deuterium exhibit reduced signal intensity and may show splitting, along with minor chemical shift changes known as isotope effects.[6][7] This application note provides a detailed guide to the expected NMR spectral features of this compound and a standard protocol for its analysis.
Chemical Structure of this compound:
-
IUPAC Name: (E)-3-(4-hydroxyphenyl-2,3,5,6-d4)prop-2-enoic-2,3-d2 acid[8]
-
Molecular Formula: C₉H₂D₆O₃[9]
-
Molecular Weight: 170.195 g/mol [8]
The structure below indicates the six positions where hydrogen atoms are substituted with deuterium.
Predicted NMR Spectral Data
The primary effect of deuterium substitution is the absence of signals for the vinylic and aromatic protons in the ¹H NMR spectrum. The remaining signals will be from the hydroxyl (-OH) and carboxylic acid (-COOH) protons. In the ¹³C NMR spectrum, all nine carbon atoms are observable, but the deuterated carbons will have significantly lower intensity in a standard proton-decoupled experiment.
Data Summary Table
The following table summarizes the predicted chemical shifts for this compound compared to its non-deuterated counterpart, p-Coumaric acid. Chemical shifts are referenced from literature data, typically acquired in DMSO-d₆.[10][11]
| Assignment | p-Coumaric Acid ¹H (ppm) [10][11] | This compound ¹H (ppm) (Predicted) | p-Coumaric Acid ¹³C (ppm) [10][11] | This compound ¹³C (ppm) (Predicted) | Notes on this compound Spectrum |
| H-2', H-6' | ~7.51 | Absent | 130.4 | ~130.4 | ¹H signal absent. ¹³C signal shows reduced intensity and potential splitting. |
| H-3', H-5' | ~6.79 | Absent | 116.1 | ~116.1 | ¹H signal absent. ¹³C signal shows reduced intensity and potential splitting. |
| H-α | ~6.29 | Absent | 115.7 | ~115.7 | ¹H signal absent. ¹³C signal shows reduced intensity and potential splitting. |
| H-β | ~7.51 | Absent | 144.5 | ~144.5 | ¹H signal absent. ¹³C signal shows reduced intensity and potential splitting. |
| -OH | Variable | Present | - | - | Broad singlet, chemical shift is concentration and solvent dependent. |
| -COOH | Variable | Present | - | - | Very broad singlet, chemical shift is concentration and solvent dependent. |
| C-1' | - | - | 125.6 | ~125.6 | Unchanged. |
| C-4' | - | - | 159.9 | ~159.9 | Unchanged. |
| C=O | - | - | 168.3 | ~168.3 | Unchanged. |
Experimental Protocols
This section outlines a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). DMSO-d₆ is recommended as it effectively dissolves p-Coumaric acid and allows for the observation of exchangeable -OH and -COOH protons.
-
Dissolution: Cap the NMR tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution of the sample.
-
Transfer: If weighing was done externally, carefully transfer the solution to the NMR tube using a clean glass pipette.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a pipette directly into the NMR tube.
NMR Spectrometer Setup and Data Acquisition
The following parameters are provided as a general guideline for a 400 MHz spectrometer. Users should optimize these parameters based on their specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 (proton decoupled) |
| Spectral Width (SW) | 20 ppm (8000 Hz) | 240 ppm (24000 Hz) |
| Acquisition Time (AQ) | ~2.0 s | ~1.0 s |
| Relaxation Delay (D1) | 2.0 s | 2.0 s |
| Number of Scans (NS) | 16 | 1024 |
| Receiver Gain (RG) | Set automatically | Set automatically |
Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain a flat baseline and pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to correct any remaining distortions.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Peak Picking and Integration: Identify all peaks and integrate their areas. In the ¹H spectrum, only two broad singlets for the -OH and -COOH protons are expected. The ¹³C spectrum should show 9 peaks, with the 6 deuterated carbons exhibiting significantly lower intensity.
Visualizations
Experimental Workflow
The following diagram illustrates the standard workflow for the NMR analysis of this compound.
Structure-Spectrum Relationship
This diagram shows the logical relationship between the deuterated positions in the molecule and their effect on the resulting NMR spectra.
References
- 1. benthamscience.com [benthamscience.com]
- 2. p-Coumaric acid has pure anti-inflammatory characteristics against hepatopathy caused by ischemia-reperfusion in the liver and dust exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Long range deuterium isotope effects on 13 C NMR chemical shifts of 2-alkanones in CD 3 OD solutions of imidazolium acetate ionic liquids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07232C [pubs.rsc.org]
- 8. trans-p-Coumaric-d6 Acid | LGC Standards [lgcstandards.com]
- 9. clinivex.com [clinivex.com]
- 10. P-Coumaric Acid | C9H8O3 | CID 637542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. bmse000591 P-coumaric Acid at BMRB [bmrb.io]
Application Note and Protocol for the Quantification of p-Coumaric Acid in Biological Matrices using GC-MS with p-Coumaric acid-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Coumaric acid, a hydroxycinnamic acid found in a variety of plants, is a key secondary metabolite with antioxidant, anti-inflammatory, and other potential pharmacological properties.[1] Accurate quantification of p-coumaric acid in biological matrices is crucial for pharmacokinetic studies, metabolomics research, and the development of plant-based therapeutics. Gas chromatography-mass spectrometry (GC-MS) offers a sensitive and specific method for its determination. However, due to its low volatility, derivatization is necessary.[2][3] This protocol details a robust method for the quantification of p-coumaric acid using a deuterated internal standard, p-coumaric acid-d6, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[4]
Principle
This method employs a stable isotope dilution technique. The sample is spiked with a known amount of this compound, which is chemically identical to the analyte but has a different mass. Both the analyte and the internal standard are extracted, derivatized to increase their volatility, and then analyzed by GC-MS. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the GC-MS method for the quantification of p-coumaric acid using this compound. These values are representative and may vary depending on the specific instrumentation and matrix.
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL |
| Limit of Quantification (LOQ) | 1 - 15 ng/mL |
| Recovery | 85 - 110% |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
Experimental Protocols
Materials and Reagents
-
p-Coumaric acid (analytical standard)
-
This compound (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Pyridine (B92270) (silylation grade)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (anhydrous)
-
Deionized water
-
Biological matrix (e.g., plasma, tissue homogenate)
Equipment
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
GC column suitable for derivatized acids (e.g., DB-5ms, HP-5ms)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Heating block
-
Autosampler vials with inserts
Sample Preparation
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma).
-
Internal Standard Spiking: Add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels, e.g., 1 µg/mL in methanol).
-
Protein Precipitation & Acidification: Add 400 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds. Acidify the sample by adding 50 µL of 1M HCl to ensure p-coumaric acid is in its protonated form.
-
Extraction: Add 800 µL of ethyl acetate. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
-
Reagent Addition: To the dried extract, add 50 µL of pyridine and 50 µL of MSTFA + 1% TMCS.[5][6]
-
Incubation: Tightly cap the vial and heat at 70°C for 60 minutes to ensure complete derivatization.[5]
-
Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial with an insert.
GC-MS Analysis
-
Injector:
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Mode: Splitless
-
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (as TMS derivatives):
-
p-Coumaric acid: m/z 308 (molecular ion), 293, 219[7]
-
This compound: m/z 314 (molecular ion), 299, 225
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards by spiking blank matrix with known concentrations of p-coumaric acid. Process these standards alongside the samples, including the addition of the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio of p-coumaric acid to this compound against the concentration of p-coumaric acid.
-
Quantification: Determine the concentration of p-coumaric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for GC-MS quantification of p-coumaric acid.
Caption: Simplified biosynthesis pathways of p-coumaric acid.[8]
References
- 1. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p-Coumaric acid - Wikipedia [en.wikipedia.org]
Preparation of p-Coumaric Acid-d6 Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and application of a p-Coumaric acid-d6 stock solution. This deuterated analog of p-Coumaric acid is an essential tool in analytical chemistry, primarily serving as an internal standard for quantitative analysis by mass spectrometry.
Introduction
p-Coumaric acid is a phenolic compound found in various plants and has been studied for its antioxidant, anti-inflammatory, and antimicrobial properties.[1] Its deuterated form, this compound, is a stable isotope-labeled compound crucial for enhancing the accuracy and precision of analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). By incorporating a known concentration of the deuterated standard into a sample, variations arising from sample preparation and instrument response can be normalized, leading to more reliable quantification of the unlabeled p-Coumaric acid.
Quantitative Data Summary
The solubility of p-Coumaric acid in various organic solvents is a critical factor in the preparation of a stock solution. The following table summarizes the solubility data for p-Coumaric acid, which is expected to be comparable for its deuterated analog.
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | ~20[2] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~15[2] |
| Ethanol (B145695) | ~10[2] |
Table 1: Solubility of p-Coumaric Acid in Common Organic Solvents.
Experimental Protocols
Materials and Equipment
-
This compound (solid powder)
-
High-purity solvent (e.g., LC-MS grade methanol (B129727), ethanol, or DMSO)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator bath
-
Amber glass vials with PTFE-lined caps
-
Freezer (-20°C and -80°C)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
Protocol for Preparation of a 1 mg/mL this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL primary stock solution of this compound in ethanol. This concentration is a common starting point for the preparation of working solutions.
-
Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which could compromise the integrity of the deuterated compound.
-
Weighing: Accurately weigh 1 mg of this compound powder using a calibrated analytical balance and transfer it to a 1 mL Class A volumetric flask.
-
Dissolution: Add approximately 0.8 mL of high-purity ethanol to the volumetric flask.
-
Mixing: Gently swirl the flask to dissolve the powder. For complete dissolution, use a vortex mixer for 30-60 seconds. If necessary, sonicate the solution for 5-10 minutes in a sonicator bath to ensure the compound is fully dissolved.
-
Volume Adjustment: Once the solid is completely dissolved, bring the solution to the 1 mL mark with ethanol.
-
Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage: Transfer the stock solution into a clean, amber glass vial with a PTFE-lined cap to protect it from light.
-
Labeling: Clearly label the vial with the compound name (this compound), concentration (1 mg/mL), solvent (ethanol), preparation date, and initials of the preparer.
-
Long-term Storage: For long-term storage, it is recommended to store the stock solution at -80°C. For short-term use, storage at -20°C is acceptable.
Preparation of Working Solutions
Working solutions are prepared by diluting the primary stock solution to the desired concentration for spiking into analytical samples.
-
From the 1 mg/mL primary stock solution, prepare an intermediate stock solution of 100 µg/mL by transferring 100 µL of the primary stock into a 1 mL volumetric flask and diluting to the mark with the appropriate solvent (e.g., 50% methanol in water for LC-MS applications).
-
Further dilute the intermediate stock solution to prepare final working solutions at the desired concentrations (e.g., 1 µg/mL, 100 ng/mL).
Stability and Storage
Proper storage is critical to maintain the chemical and isotopic integrity of the this compound stock solution.
| Storage Condition | Recommended Duration | Notes |
| -80°C | ≤ 6 months | Recommended for long-term storage to minimize degradation. |
| -20°C | ≤ 1 month | Suitable for short-term storage of frequently used aliquots. |
| Room Temperature | Not Recommended | Aqueous solutions of p-Coumaric acid are not stable and should be prepared fresh daily.[3] |
Table 2: Recommended Storage Conditions for this compound Stock Solution.
To avoid repeated freeze-thaw cycles, it is advisable to aliquot the primary stock solution into smaller, single-use vials before freezing.
Application: Use as an Internal Standard in LC-MS Analysis
This compound is an ideal internal standard for the quantification of p-Coumaric acid in biological matrices such as plasma, urine, or tissue extracts. The following workflow outlines its use in a typical bioanalytical LC-MS experiment.
Figure 1: Experimental workflow for the quantification of p-Coumaric acid using this compound as an internal standard.
Signaling Pathway Context
p-Coumaric acid is a key intermediate in the phenylpropanoid pathway in plants, which is responsible for the biosynthesis of a wide variety of secondary metabolites, including flavonoids, lignins, and stilbenes. The analysis of p-Coumaric acid and its metabolites is crucial for understanding plant metabolism and the potential health benefits of plant-derived compounds.
Figure 2: Simplified overview of the Phenylpropanoid Pathway highlighting the central role of p-Coumaric acid.
Abbreviations: PAL: Phenylalanine ammonia-lyase; C4H: Cinnamate 4-hydroxylase; 4CL: 4-Coumarate-CoA ligase; CHS: Chalcone synthase; STS: Stilbene synthase.
References
Application of p-Coumaric Acid-d6 in the Quantitative Analysis of p-Coumaric Acid in Food Matrices
Introduction
p-Coumaric acid is a naturally occurring phenolic compound found in a wide variety of plant-based foods and beverages, including fruits, vegetables, cereals, and wine. It is recognized for its antioxidant properties and potential health benefits. Accurate quantification of p-coumaric acid in food is crucial for quality control, nutritional labeling, and research into its dietary intake and bioactivity. The use of a stable isotope-labeled internal standard, such as p-Coumaric acid-d6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for precise and accurate quantification. This stable isotope dilution analysis (SIDA) method effectively compensates for sample matrix effects and variations in sample preparation and instrument response, leading to highly reliable results.
Principle of Stable Isotope Dilution Analysis (SIDA)
Stable isotope dilution analysis relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical workflow. The labeled internal standard is chemically identical to the endogenous analyte and therefore exhibits the same behavior during extraction, chromatography, and ionization. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, accurate quantification can be achieved, as any losses or variations during the analytical process will affect both compounds equally.
Application Notes
Applicability:
This method is applicable to the quantitative analysis of p-coumaric acid in a variety of food matrices, including but not limited to:
-
Beverages: Fruit juices (pineapple, apple, grape), wine, and tea.
-
Fruits and Vegetables: Pineapples, tomatoes, carrots, and potatoes.
-
Cereals and Grains: Wheat, barley, corn, and oats.
-
Other Food Products: Honey and vinegar.
Key Advantages of Using this compound:
-
High Accuracy and Precision: Minimizes errors arising from matrix effects and sample processing.
-
Correction for Analyte Loss: Compensates for incomplete extraction or degradation of the analyte during sample preparation.
-
Improved Method Robustness: Provides more reliable results across different food matrices and experimental conditions.
Experimental Protocols
A generalized experimental protocol for the quantification of p-coumaric acid in food samples using this compound as an internal standard is provided below. This protocol is a composite based on common practices in the cited literature and should be optimized and validated for specific food matrices.
Standard and Sample Preparation
1.1. Preparation of Stock and Working Standard Solutions:
-
p-Coumaric Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of p-coumaric acid standard and dissolve it in 10 mL of methanol (B129727). Store at -20°C.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol. Store at -20°C.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the p-coumaric acid stock solution with methanol or an appropriate solvent mixture to cover the expected concentration range in the samples. Spike each calibration standard with the this compound internal standard at a fixed concentration (e.g., 100 ng/mL).
1.2. Sample Extraction:
The choice of extraction method will depend on the food matrix.
-
For Liquid Samples (e.g., Fruit Juice, Wine):
-
Centrifuge the sample to remove any solid particles.
-
Take a known volume (e.g., 1-5 mL) of the clear supernatant.
-
Spike with a known amount of the this compound internal standard solution.
-
Proceed to Solid Phase Extraction (SPE) or dilute and inject directly if the matrix is simple.
-
-
For Solid Samples (e.g., Cereals, Fruits, Vegetables):
-
Homogenize the sample to a fine powder or paste.
-
Weigh a known amount of the homogenized sample (e.g., 1-5 g).
-
Add the this compound internal standard solution.
-
Extract with a suitable solvent, such as methanol, acetonitrile, or an acidified mixture of these solvents (e.g., 80% methanol in water with 1% formic acid). Extraction can be enhanced by sonication or shaking.
-
Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the residue for exhaustive extraction.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for SPE or direct injection.
-
Solid Phase Extraction (SPE) Clean-up (if necessary)
For complex matrices, an SPE clean-up step is recommended to remove interfering compounds.
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Loading: Load the reconstituted sample extract onto the cartridge.
-
Washing: Wash the cartridge with water to remove polar impurities.
-
Elution: Elute the p-coumaric acid and this compound with methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
3.1. Liquid Chromatography (LC) Conditions (Example):
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Start with 5-10% B, increase to 95% B over 10-15 minutes, hold for 2-3 minutes, and return to initial conditions for equilibration. |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 30-40°C |
3.2. Mass Spectrometry (MS/MS) Conditions (Example):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | p-Coumaric acid: e.g., m/z 163 -> 119 |
| This compound: e.g., m/z 169 -> 125 | |
| Ion Source Temperature | 400-550°C |
| Ion Spray Voltage | -4000 to -4500 V |
Note: MRM transitions should be optimized for the specific instrument being used.
Data Analysis and Quantification
-
Integrate the peak areas for both p-coumaric acid and this compound in the calibration standards and the samples.
-
Calculate the ratio of the peak area of p-coumaric acid to the peak area of this compound for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the p-coumaric acid standards.
-
Determine the concentration of p-coumaric acid in the samples by interpolating their peak area ratios on the calibration curve.
Data Presentation
The following tables summarize quantitative data from various studies on the analysis of p-coumaric acid in food matrices. Note that the methodologies may vary between studies.
Table 1: LC-MS/MS Method Validation Parameters for p-Coumaric Acid Analysis
| Parameter | Food Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| Linearity | Pineapple Juice | 0.1 - 400 | 0.0208 | 0.0694 | N/A | [1] |
| LOD/LOQ | Durva Grass Extract | 2 - 10 | 0.302 | 0.99 | N/A | [2] |
| Recovery | Rat Plasma | 0.01 - 15 | N/A | 0.01 | 97.1 - 103.2 | [3] |
| Precision | Human Plasma | 0.2 - 20 ng/mL | N/A | 0.2 ng/mL | 99.2 - 108.4 | [4] |
N/A: Not available in the cited source.
Table 2: Concentrations of p-Coumaric Acid in Various Food Products
| Food Product | Concentration Range | Analytical Method | Reference |
| Pineapple Juice (Ripe) | 11.76 µg/mL | RP-HPLC | [1] |
| Cereals (Corn and Popcorn) | 2213 - 3298 µg/g dm | HPLC | [5] |
| Cereals (Barley) | 908 - 991 µg/g dm | HPLC | [5] |
| Cereals (Wheat) | 604 µg/g dm | HPLC | [5] |
| Honey | 5.45 - 324.34 ng/mL | UHPLC/HRMS | [6] |
dm: dry mass
Visualizations
Experimental Workflow for Quantification of p-Coumaric Acid in Food
Caption: A generalized workflow for the quantitative analysis of p-coumaric acid in food matrices using a stable isotope-labeled internal standard.
Logical Relationship of Stable Isotope Dilution Analysis
Caption: The logical flow of quantification using stable isotope dilution analysis, where the ratio of the analyte to the internal standard is key.
References
- 1. phcogres.com [phcogres.com]
- 2. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS determination and pharmacokinetics of p-coumaric acid in rat plasma after oral administration of p-coumaric acid and freeze-dried red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
Application Notes & Protocols for the Determination of p-Coumaric Acid in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the extraction and quantification of p-Coumaric acid from plant materials. The protocols outlined below are based on established High-Performance Liquid Chromatography (HPLC) methods, ensuring accuracy, sensitivity, and reproducibility for the analysis of this medicinally important phenolic acid.
Introduction
p-Coumaric acid (4-hydroxycinnamic acid) is a widespread phenolic acid in the plant kingdom, recognized for its significant biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antineoplastic properties.[1][2] Its prevalence in various edible plants, such as peanuts, tomatoes, carrots, garlic, and barley, makes it a key target for phytochemical analysis in the food and pharmaceutical industries.[3] Accurate quantification of p-Coumaric acid in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation. High-Performance Liquid Chromatography (HPLC) is the most reported and effective analytical method for the qualitative and quantitative determination of p-Coumaric acid in various matrices, including plant extracts.[1][2]
Quantitative Data Summary
The concentration of p-Coumaric acid can vary significantly depending on the plant species, the part of the plant used, and the extraction method employed. The following table summarizes quantitative data from various studies.
| Plant Material | Extraction Method | p-Coumaric Acid Concentration | Reference |
| Cynodon dactylon (Durva Grass) | Methanolic Extraction | 0.48 mg/100 mL of extract | [3] |
| Pineapple (ripe, juice extract) | Juice Extraction | 11.76 µg/mL | [4] |
| Pineapple (ripe, methanol (B129727) extract) | Methanolic Extraction | 0.03 µg/mL | [4] |
| Pineapple (unripe, juice extract) | Juice Extraction | 0.41 µg/mL | [4] |
| Canola Meal (soluble esters) | Alkaline Hydrolysis | 0.72 ± 0.02 µg/mg | [5] |
| Sugarcane Bagasse | Alkaline Hydrolysis (2M NaOH, 16h) | 2.0 g/L | [6] |
| Red Hull Beans | Aqueous Acetone Extraction | 1206 ± 11 µg/g | [7] |
| Brown Hull Beans | Aqueous Acetone Extraction | 209.2 ± 4.2 µg/g | [7] |
| Black Hull Beans | Aqueous Acetone Extraction | 96.2 ± 3.6 µg/g | [7] |
| White Hull Beans | Aqueous Acetone Extraction | 152.4 ± 4.2 µg/g | [7] |
| Bilberry Juice | Not Specified | 1-9 mg/100g | [7] |
Experimental Protocols
Protocol 1: Methanolic Extraction and HPLC Analysis of p-Coumaric Acid
This protocol is adapted from a validated method for the estimation of p-Coumaric acid in Cynodon dactylon (Durva Grass).[3]
1. Sample Preparation: Methanolic Extraction
-
Plant Material Collection and Preparation: Collect the desired plant material. Dry the plant material in the shade and then grind it into a coarse powder.
-
Extraction:
-
Weigh a suitable amount of the powdered plant material (e.g., 100 g).
-
Place the powder in a Soxhlet apparatus.
-
Extract with methanol for 16 hours.[8]
-
After extraction, filter the extract.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.
-
Store the extract at 4°C until further analysis.
-
2. HPLC Analysis
-
Instrumentation: A liquid chromatograph equipped with a UV-visible detector and a C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is required.[3]
-
Chromatographic Conditions:
-
Standard Preparation:
-
Prepare a stock solution of p-Coumaric acid in methanol (e.g., 100 µg/mL).
-
From the stock solution, prepare a series of working standard solutions with concentrations ranging from 2 to 10 µg/mL.[3]
-
-
Sample Preparation for HPLC:
-
Accurately weigh a known amount of the dried methanolic extract.
-
Dissolve the extract in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
The concentration of p-Coumaric acid in the sample is determined by comparing its peak area with the calibration curve. The retention time for p-Coumaric acid is expected to be around 6.617 minutes under these conditions.[3]
-
Protocol 2: Alkaline Hydrolysis for the Extraction of Bound p-Coumaric Acid
This protocol is suitable for the extraction of p-Coumaric acid that is esterified to cell wall components.
1. Sample Preparation: Alkaline Hydrolysis
-
Plant Material Preparation: Dry and grind the plant material to a fine powder.
-
Hydrolysis:
-
Weigh a known amount of the powdered plant material (e.g., 1 g).
-
Add 2M NaOH solution (e.g., 20 mL).
-
Stir the mixture at room temperature for a specified duration (e.g., 6 to 16 hours).[6]
-
After incubation, acidify the mixture to a pH of 2-3 with concentrated HCl.
-
Extract the acidified solution with an organic solvent like ethyl acetate (B1210297) or diethyl ether three times.
-
Pool the organic fractions and evaporate to dryness under vacuum.
-
Reconstitute the residue in a known volume of the HPLC mobile phase or methanol.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
-
2. HPLC Analysis
The HPLC conditions described in Protocol 1 can be used for the analysis of the hydrolyzed extract.
Visualizations
Below are diagrams illustrating the experimental workflows.
Caption: Workflow for Methanolic Extraction and HPLC Analysis.
References
- 1. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcogres.com [phcogres.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Extraction of p-coumaric acid from agricultural residues and separation using ‘sugaring out’ | Semantic Scholar [semanticscholar.org]
- 7. iglobaljournal.com [iglobaljournal.com]
- 8. jrmds.in [jrmds.in]
Application Notes: p-Coumaric Acid-d6 as an Enhanced Chemiluminescent Substrate for Western Blotting
Abstract
These application notes provide a detailed protocol for the use of p-Coumaric acid-d6 as an enhancer in a chemiluminescent substrate for the detection of horseradish peroxidase (HRP) conjugated antibodies in Western blotting. Enhanced chemiluminescence (ECL) is a highly sensitive detection method that allows for the visualization of minute amounts of protein.[1] p-Coumaric acid, a phenolic compound, significantly enhances the light output from the HRP-catalyzed oxidation of luminol (B1675438), leading to a stronger and more sustained signal.[2] The use of its deuterated form, this compound, may offer advantages in terms of signal stability and kinetic studies of the reaction mechanism. This document is intended for researchers, scientists, and drug development professionals familiar with Western blotting techniques.
Introduction
Western blotting is a cornerstone technique in molecular biology and proteomics for the identification and quantification of specific proteins in complex mixtures. The final step of a Western blot involves the detection of a target protein, which is typically achieved by using a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme. Horseradish peroxidase (HRP) is a commonly used enzyme for this purpose.[1]
The detection of HRP is often accomplished using an enhanced chemiluminescent (ECL) substrate.[3] The standard ECL reaction involves the HRP-mediated oxidation of luminol by hydrogen peroxide, which results in the emission of light.[2][4] However, the light emission from this reaction is weak and short-lived. The inclusion of enhancer compounds, such as phenols, can amplify the light signal by several orders of magnitude and extend its duration.[2][4][5] p-Coumaric acid is a highly effective and commonly used enhancer in "homemade" and commercial ECL substrates.[2][6] This application note details the use of this compound in a laboratory-prepared ECL substrate formulation. While the functional properties are expected to be similar to its non-deuterated counterpart, the use of a deuterated enhancer may be of interest for investigating kinetic isotope effects or potentially improving signal stability.
Principle of Enhanced Chemiluminescence
The chemiluminescent detection of HRP involves a multi-step enzymatic reaction. HRP catalyzes the oxidation of luminol by hydrogen peroxide, leading to the formation of an excited-state product, 3-aminophthalate. As this product decays to its ground state, it emits photons of light, typically around 425 nm.[2] Phenolic enhancers like p-Coumaric acid participate in the reaction by accelerating the regeneration of the active form of HRP and by acting as intermediates in the oxidation of luminol, thereby increasing the quantum yield of the reaction and the overall light output.[5]
Materials and Reagents
-
This compound
-
Luminol (3-aminophthalhydrazide)
-
Dimethyl sulfoxide (B87167) (DMSO)
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Tris base
-
Hydrochloric acid (HCl)
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Hydrogen peroxide (H₂O₂), 30% solution
-
Deionized water
-
Western blot membrane (Nitrocellulose or PVDF) with transferred proteins
-
Primary antibody specific to the target protein
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HRP-conjugated secondary antibody
-
Wash buffer (e.g., TBS-T or PBS-T)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in wash buffer)
Stock Solution Preparation
It is recommended to prepare concentrated stock solutions of luminol and this compound in DMSO, which can be stored at -20°C for several months.[2][6]
| Stock Solution | Component | Concentration | Solvent | Storage |
| Luminol Stock | Luminol | 250 mM | DMSO | -20°C, in aliquots |
| Enhancer Stock | This compound | 90 mM | DMSO | -20°C, in aliquots |
| Buffer Stock | Tris-HCl | 1 M, pH 8.5 | Deionized H₂O | 4°C |
Note on this compound: The preparation of the this compound stock solution is identical to that of its non-deuterated counterpart. The molecular weight should be adjusted accordingly when preparing the solution.
Experimental Protocol
The following protocol outlines the steps for performing a Western blot using a homemade ECL substrate enhanced with this compound.
Western Blotting and Immunodetection
-
Separate the protein samples by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane for 1 hour at room temperature or overnight at 4°C with blocking buffer to prevent non-specific antibody binding.[7]
-
Incubate the membrane with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with wash buffer.[7]
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[7]
-
Wash the membrane extensively three to five times for 5-10 minutes each with wash buffer to remove unbound secondary antibody.[7]
Preparation of ECL Working Solution
Important: The ECL working solution should be prepared fresh just before use by mixing two components, Solution A (luminol and enhancer) and Solution B (hydrogen peroxide).[2][8]
| Solution | Component | Volume for 10 ml | Final Concentration |
| Solution A | 1 M Tris-HCl, pH 8.5 | 1 ml | 100 mM |
| Deionized H₂O | 8.93 ml | - | |
| 250 mM Luminol Stock | 50 µl | 1.25 mM | |
| 90 mM this compound Stock | 22.5 µl | ~0.2 mM | |
| Solution B | 1 M Tris-HCl, pH 8.5 | 1 ml | 100 mM |
| Deionized H₂O | 9 ml | - | |
| 30% H₂O₂ | 3-6 µl | ~0.009% - 0.018% |
To prepare the final working solution, mix equal volumes of Solution A and Solution B. For a standard sized blot, 5-10 ml of the final working solution is sufficient. Some protocols suggest combining all components into a single working solution just before use.[6][7]
Chemiluminescent Detection
-
Drain the excess wash buffer from the membrane. Do not allow the membrane to dry out.
-
Place the membrane, protein side up, in a clean container.
-
Add the freshly prepared ECL working solution to completely cover the surface of the membrane.
-
Incubate for 1-2 minutes at room temperature.
-
Drain off the excess substrate and place the membrane in a plastic sheet protector or wrap in plastic wrap.
-
Immediately proceed to signal detection using a CCD camera-based imager or by exposing to X-ray film. Exposure times may vary from a few seconds to several minutes depending on the signal intensity.
Data and Performance Characteristics
The use of p-Coumaric acid as an enhancer significantly improves the performance of the luminol-based chemiluminescent reaction.
| Parameter | Luminol Alone | Luminol with p-Coumaric Acid Enhancer |
| Signal Intensity | Low | High (up to 1000-fold increase)[2][4] |
| Signal Duration | Short (flash) | Prolonged (minutes to hours)[2] |
| Sensitivity | Nanogram range | Picogram to femtogram range[9] |
| Background | Variable | Generally low with optimized protocols[10][11] |
Troubleshooting
| Issue | Possible Cause | Recommendation |
| No Signal | Inactive HRP enzyme | Use fresh secondary antibody conjugate. |
| Incorrect substrate preparation | Prepare fresh ECL working solution. Ensure correct pH of the buffer. | |
| Low protein abundance | Increase protein load or primary antibody concentration. | |
| High Background | Incomplete blocking | Increase blocking time or change blocking agent. |
| Insufficient washing | Increase the number and duration of wash steps.[12] | |
| High antibody concentration | Optimize primary and secondary antibody dilutions.[12] | |
| Faint Signal | Insufficient antibody concentration | Increase primary or secondary antibody concentration. |
| Low protein abundance | Load more protein per lane. | |
| Old reagents | Use fresh stock solutions, especially H₂O₂.[6] |
Visualizations
Enhanced Chemiluminescence Reaction Pathway
Caption: HRP-catalyzed enhanced chemiluminescence pathway.
Western Blot Experimental Workflow
Caption: Standard Western blot workflow with ECL detection.
Conclusion
The use of a homemade ECL substrate enhanced with this compound offers a highly sensitive, cost-effective, and reliable method for the detection of proteins in Western blotting. The protocol provided herein can be readily adopted in most laboratory settings. Optimization of antibody concentrations and exposure times may be necessary to achieve the best results for specific proteins of interest. The potential for enhanced signal stability with the deuterated form of p-Coumaric acid warrants further investigation.
References
- 1. bosterbio.com [bosterbio.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. ECL Western Blot Substrates | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Horseradish peroxidase - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhanced chemiluminescence (ECL) for routine immunoblotting: An inexpensive alternative to commercially available kits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. med.upenn.edu [med.upenn.edu]
- 9. yeasenbio.com [yeasenbio.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. A cost effective non-commercial ECL-solution for Western blot detections yielding strong signals and low background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.novusbio.com [resources.novusbio.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of p-Coumaric Acid-d6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of p-Coumaric acid-d6. Given that deuterated forms of molecules exhibit nearly identical physicochemical properties to their non-deuterated counterparts, the following information for p-Coumaric acid is directly applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: p-Coumaric acid is sparingly soluble in water and aqueous buffers.[1][2] Its solubility in a 1:6 solution of DMF:PBS at pH 7.2 is approximately 0.1 mg/mL.[1] It is, however, much more soluble in organic solvents.[2][3]
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: Several factors can contribute to poor dissolution. The inherent low aqueous solubility of p-Coumaric acid is the primary reason. Additionally, the pH of your buffer can significantly impact solubility. At pH values below its first pKa of approximately 4.65, the molecule is in its less soluble, non-ionized form.
Q3: Are there recommended organic solvents for creating a stock solution?
A3: Yes, p-Coumaric acid is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol (B145695) are commonly used to prepare concentrated stock solutions.[1]
Q4: Can I store aqueous solutions of this compound?
A4: It is generally not recommended to store aqueous solutions of p-Coumaric acid for more than one day due to potential degradation and precipitation.[1] It is best to prepare fresh working solutions from a stock in an organic solvent for each experiment.
Q5: How does pH affect the solubility of this compound?
A5: The solubility of p-Coumaric acid is pH-dependent. As an acidic compound with two pKa values (pKa₁ ≈ 4.65 for the carboxylic acid and pKa₂ ≈ 9.35 for the phenolic hydroxyl group), its solubility increases as the pH becomes more alkaline. This is due to the deprotonation of the carboxylic acid and phenolic hydroxyl groups, forming more soluble phenolate (B1203915) and carboxylate salts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms when adding organic stock solution to aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. This is often referred to as "crashing out." | - Reduce the final concentration: Prepare a more dilute final working solution. - Increase the percentage of co-solvent: A slightly higher percentage of the organic solvent (e.g., DMSO, ethanol) in the final solution can help maintain solubility. However, be mindful of the solvent's potential effects on your experimental system. |
| Inconsistent experimental results between batches. | Degradation of the this compound in the aqueous working solution. | Prepare fresh solutions: Always prepare a fresh aqueous working solution from your organic stock immediately before each experiment. Avoid using aqueous solutions that have been stored.[1] |
| Difficulty dissolving the compound even with a co-solvent. | The pH of the aqueous buffer is too acidic. | Adjust the pH: Increase the pH of the aqueous buffer to be above the pKa of the carboxylic acid group (pH > 4.65) and ideally closer to or above the second pKa (pH > 9.35) if your experimental conditions allow. The ionized forms of the molecule are significantly more water-soluble. |
| Need to prepare a higher concentration aqueous solution without organic solvents. | The inherent low solubility of the free acid form. | Use cyclodextrins: Form an inclusion complex with a cyclodextrin, such as β-cyclodextrin or its more soluble derivatives (e.g., hydroxypropyl-β-cyclodextrin), to enhance aqueous solubility. |
Data Presentation
Table 1: Solubility of p-Coumaric Acid in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Sparingly soluble | [1][2] |
| Ethanol | ~10-50 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | ~15-32 mg/mL | [1] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1] |
| DMF:PBS (pH 7.2) (1:6) | ~0.1 mg/mL | [1] |
Table 2: Physicochemical Properties of p-Coumaric Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈O₃ | [4] |
| Molecular Weight | 164.16 g/mol | [4] |
| pKa₁ (Carboxylic Acid) | ~4.65 | [5][6] |
| pKa₂ (Phenolic Hydroxyl) | ~9.35 |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution using a Co-solvent
Objective: To prepare a working solution of this compound in an aqueous buffer for use in biological assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell-culture grade
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Sterile microcentrifuge tubes and pipette tips
Methodology:
-
Prepare a Concentrated Stock Solution:
-
Weigh an appropriate amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Ensure complete dissolution by vortexing or brief sonication.
-
-
Prepare the Final Working Solution:
-
Serially dilute the stock solution in your aqueous buffer to the desired final concentration.
-
It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent precipitation.
-
The final concentration of DMSO should be kept as low as possible (typically <0.5%) to avoid solvent effects in biological experiments. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
-
Final Observation:
-
Visually inspect the final working solution to ensure it is clear and free of any precipitate. If precipitation occurs, consider lowering the final concentration or slightly increasing the co-solvent percentage if your experimental system can tolerate it.
-
Protocol 2: Enhancing Aqueous Solubility using β-Cyclodextrin Inclusion Complexation (Kneading Method)
Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with β-cyclodextrin.
Materials:
-
This compound
-
β-cyclodextrin
-
Deionized water
-
Mortar and pestle
-
Ethanol
-
Vacuum oven or desiccator
Methodology:
-
Molar Calculation:
-
Determine the required masses of this compound and β-cyclodextrin for a 1:1 molar ratio.
-
-
Kneading:
-
Place the weighed β-cyclodextrin into a mortar and add a small amount of deionized water to form a paste.
-
Gradually add the this compound powder to the paste.
-
Knead the mixture thoroughly with the pestle for 30-60 minutes. The mixture should remain as a paste; add small amounts of water if it becomes too dry.
-
-
Drying:
-
Transfer the resulting paste to a watch glass or petri dish and dry it in a vacuum oven or desiccator at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
-
Washing and Final Drying:
-
Gently wash the dried complex with a small amount of ethanol to remove any un-complexed, surface-adsorbed this compound.
-
Dry the washed complex again under the same conditions to remove any residual ethanol.
-
-
Solubility Assessment:
-
The resulting powder is the this compound-β-cyclodextrin inclusion complex. Its solubility in your desired aqueous buffer can now be determined and should be significantly higher than that of the free compound.
-
Visualizations
Caption: A decision-tree workflow for troubleshooting the dissolution of this compound.
Caption: Relationship between pH, ionization state, and solubility of p-Coumaric acid.
References
p-Coumaric acid-d6 degradation and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of p-Coumaric acid-d6 in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound.
Issue 1: Inconsistent or Inaccurate Quantitative Results
Question: My quantitative LC-MS/MS results for the target analyte using this compound as an internal standard are inconsistent and inaccurate. What are the potential causes?
Answer: Inaccurate or inconsistent quantitative results when using a deuterated internal standard like this compound can stem from several factors. The most common culprits are isotopic exchange, differential matrix effects, and poor chromatographic co-elution.
-
Isotopic Exchange (Back-Exchange): Deuterium (B1214612) atoms on the internal standard can exchange with protons from the sample matrix or solvent. This is more likely if the deuterium labels are in chemically labile positions.[1] This exchange can lead to a decrease in the internal standard signal and an artificially inflated signal for the unlabeled analyte.
-
Differential Matrix Effects: Even with co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from components in the sample matrix.[2] This can lead to inaccurate quantification.
-
Chromatographic Separation: Deuteration can sometimes lead to slight differences in retention time between the analyte and the internal standard.[2] If they do not co-elute perfectly, they may be affected differently by matrix effects at different points in the chromatographic run.
Troubleshooting Workflow: Inaccurate Quantitative Results
Caption: Troubleshooting workflow for inaccurate quantitative results.
Issue 2: Degradation of this compound Stock Solutions
Question: I suspect my this compound stock solution is degrading. How should I properly store it and what are the signs of degradation?
Answer: Proper storage is critical to maintain the stability of this compound. Degradation can be caused by improper temperature, exposure to light, and inappropriate solvent conditions.
-
Storage Conditions: Stock solutions of this compound should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[3] Avoid repeated freeze-thaw cycles by preparing aliquots.
-
Light Sensitivity: Phenolic compounds can be sensitive to light. Store solutions in amber vials or in the dark to prevent photodegradation.
-
pH Stability: Phenolic compounds are generally more stable in acidic conditions.[4] Alkaline conditions can lead to degradation.[5]
-
Polymerization: p-Coumaric acid has the potential to polymerize at room temperature.[6]
Signs of Degradation:
-
Discoloration of the solution.
-
Appearance of precipitate.
-
Inconsistent internal standard peak areas in your analytical runs.
-
Presence of unexpected peaks in your chromatogram.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak splitting for a deuterated internal standard?
A1: Peak splitting can be caused by several factors, but a common issue is a partially clogged column frit or a void in the column packing material.[1] It can also be a result of injecting a sample in a solvent that is significantly stronger than the mobile phase.[1]
Q2: Can the position of the deuterium labels on this compound affect its stability?
A2: Yes, the position of the deuterium labels is crucial. Labels on hydroxyl (-OH) or carboxylic acid (-COOH) groups are highly labile and prone to exchange with protons from the solvent.[7] Labels on the aromatic ring or the vinyl group are generally more stable.
Q3: How can I test for isotopic exchange of my this compound standard?
A3: You can perform a stability experiment by incubating the deuterated standard in a blank matrix (e.g., plasma) and in your sample preparation solvent at a specific temperature for a defined period.[8] A significant decrease in the deuterated standard's peak area or the appearance of a peak for the unlabeled analyte at the same retention time indicates isotopic exchange.[8]
Q4: My this compound internal standard has a slightly different retention time than the native p-Coumaric acid. Is this normal and how can I address it?
A4: A small shift in retention time between a deuterated standard and the native analyte can occur, a phenomenon known as the "isotope effect".[2] While a minor shift may be acceptable, significant separation can lead to differential matrix effects. To address this, you can try optimizing your chromatographic method (e.g., adjusting the gradient or temperature) or using a column with a different stationary phase.[2]
Quantitative Data Summary
The stability of p-Coumaric acid and its deuterated form can be influenced by various factors. The following table summarizes stability data from literature for p-Coumaric acid and related compounds under different conditions.
| Compound/Matrix | Condition | Duration | Stability/Degradation | Reference |
| This compound Stock Solution | -20°C | 1 month | Stable | [3] |
| This compound Stock Solution | -80°C | 6 months | Stable | [3] |
| Hydroxycinnamic acid derivatives in black currant juice | Room Temperature | 1 year | 20-40% degradation | [9] |
| Phenolic Compounds | High pH | Variable | Unstable | [5] |
| Phenolic Compounds | Acidic pH | Variable | More stable | [4] |
Experimental Protocols
Protocol 1: Evaluation of Isotopic Exchange of this compound
Objective: To determine if isotopic exchange of this compound occurs under specific experimental conditions.
Materials:
-
This compound stock solution
-
Blank biological matrix (e.g., plasma, urine)
-
Sample preparation solvents
-
LC-MS/MS system
Methodology:
-
Prepare Time-Zero Samples: Spike a known concentration of this compound into the blank matrix and immediately process the sample according to your standard protocol.
-
Prepare Incubated Samples: Spike the same concentration of this compound into the blank matrix and incubate under conditions that mimic your experimental procedure (e.g., room temperature for 4 hours).
-
Prepare Solvent Stability Samples: Spike the this compound into your final reconstitution solvent and incubate under the same conditions as the matrix samples.
-
Sample Processing: After incubation, process the incubated samples using your established extraction method.
-
LC-MS/MS Analysis: Analyze all samples (time-zero, incubated matrix, and incubated solvent). Monitor the mass transitions for both this compound and unlabeled p-Coumaric acid.
-
Data Analysis: Compare the peak area of this compound in the incubated samples to the time-zero samples. A significant decrease (e.g., >15%) suggests degradation or exchange. Also, monitor for any increase in the peak area of the unlabeled p-Coumaric acid in the incubated samples.[8]
Protocol 2: Assessment of Matrix Effects
Objective: To evaluate the impact of the sample matrix on the ionization of p-Coumaric acid and this compound.
Materials:
-
p-Coumaric acid and this compound stock solutions
-
Blank biological matrix
-
LC-MS/MS system
Methodology:
-
Prepare Set A (Neat Solution): Prepare a solution of p-Coumaric acid and this compound in a clean solvent (e.g., mobile phase).
-
Prepare Set B (Post-Extraction Spike): Extract the blank biological matrix using your sample preparation method. Spike p-Coumaric acid and this compound into the extracted blank matrix.
-
Prepare Set C (Pre-Extraction Spike): Spike p-Coumaric acid and this compound into the blank biological matrix before extraction and then perform the extraction.
-
LC-MS/MS Analysis: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100[2]
-
Signaling Pathways and Workflows
p-Coumaric Acid Biosynthesis and Metabolism
p-Coumaric acid is synthesized in plants from the amino acid L-tyrosine via the action of the enzyme tyrosine ammonia (B1221849) lyase (TAL).[10] It can also be produced from cinnamic acid.[10] In various organisms, it can be further metabolized into other compounds.
Caption: Biosynthesis and metabolism of p-Coumaric acid.
p-Coumaric Acid and AMPK/Leptin Signaling
p-Coumaric acid has been shown to modulate the AMP-activated protein kinase (AMPK) and leptin signaling pathways, which are crucial for regulating energy homeostasis.[11][12]
Caption: p-Coumaric acid's effect on the AMPK and leptin signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodegradable Coumaric Acid-based Poly(anhydride-ester) Synthesis and Subsequent Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. p-Coumaric acid - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. p-Coumaric Acid Enhances Hypothalamic Leptin Signaling and Glucose Homeostasis in Mice via Differential Effects on AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing mass spectrometry parameters for p-Coumaric acid-d6
Welcome to the technical support center for the analysis of p-Coumaric acid-d6 using mass spectrometry. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experimental parameters and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal ionization mode for this compound?
A: Electrospray ionization (ESI) is the most common and effective mode. For this compound, negative ion mode (ESI-) is generally preferred as it readily forms the deprotonated molecule [M-H]⁻, often resulting in higher sensitivity and a more stable signal.[1][2] While positive ion mode can be used, it may lead to the formation of various adducts and in-source fragmentation (e.g., loss of water), which can complicate analysis.[2][3]
Q2: I am not seeing the correct precursor ion for this compound. What should I be looking for?
A: The theoretical molecular weight of p-Coumaric acid is approximately 164.16 g/mol . For the deuterated standard, this compound, you must account for the mass of the six deuterium (B1214612) atoms. The expected precursor ions are:
-
Negative Mode [M-H]⁻: m/z ≈ 169.1
-
Positive Mode [M+H]⁺: m/z ≈ 171.1
If you observe an ion at m/z ~151.1 in positive mode, this likely corresponds to a loss of water ([M+H-H₂O]⁺) during ionization, a common in-source fragmentation event for this molecule.[2][3]
Q3: My signal intensity for this compound is very low. How can I improve it?
A: Low signal intensity can stem from several factors. Follow these troubleshooting steps:
-
Confirm Ionization Mode: Ensure you are operating in negative ion mode (ESI-), which typically yields the best results for this compound.[1]
-
Optimize Source Parameters: Key parameters like Declustering Potential (DP) or Cone Voltage need to be optimized. These voltages prevent ion clusters and facilitate the transfer of ions from the source to the mass analyzer. A systematic optimization by direct infusion is recommended (see Experimental Protocols).
-
Optimize Collision Energy (CE): If monitoring in MS/MS (MRM mode), the collision energy must be tuned for each specific fragment ion to achieve maximum intensity. An incorrect CE value can lead to either insufficient fragmentation or excessive fragmentation, both resulting in a weak signal for the target product ion.
-
Check Mobile Phase Composition: The pH of the mobile phase can significantly impact ionization efficiency. For negative mode ESI, a slightly basic or neutral pH can be beneficial, although acidic modifiers like formic or acetic acid are also commonly used and successful.[1][4] Ensure your mobile phase is compatible with your chromatography and ionization goals.
-
Investigate Matrix Effects: If analyzing complex samples (e.g., plasma, tissue extracts), co-eluting matrix components can suppress the ionization of your analyte.[5] Consider improving your sample preparation method or adjusting your chromatography to separate this compound from the region of ion suppression.[5]
Q4: I am observing high background noise in my chromatogram. What are the common causes and solutions?
A: High background noise can obscure your analyte peak and negatively impact sensitivity.
-
Solvent Contamination: Ensure you are using high-purity, LC-MS grade solvents and additives. Contaminants from plastics or improperly cleaned solvent bottles can introduce significant background noise.[6]
-
Mobile Phase Additives: While additives like formic acid, acetic acid, or ammonium (B1175870) formate (B1220265) are necessary, using them at excessively high concentrations can increase chemical noise. Use the lowest concentration that provides good chromatography and sensitivity (typically 0.1%).[4]
-
System Contamination: A contaminated spray shield, ion transfer tube, or other front-end components of the mass spectrometer can be a source of high background. Regular cleaning and maintenance are critical for optimal performance.
Quantitative Data: Recommended MS/MS Parameters
The following tables summarize typical starting parameters for Multiple Reaction Monitoring (MRM) analysis of this compound. These values should be used as a starting point and optimized for your specific instrument and experimental conditions.
Table 1: MRM Transitions & Collision Energies for this compound (Negative Ion Mode)
| Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Putative Fragment | Collision Energy (CE) Range | Declustering Potential (DP) Range |
| ~169.1 | ~125.1 | [M-H-CO₂]⁻ | 20 - 35 eV | 40 - 80 V |
| ~169.1 | ~99.1 | [M-H-C₄H₄O₂]⁻ | 25 - 45 eV | 40 - 80 V |
Note: The optimal CE and DP values are instrument-dependent and must be determined empirically.
Experimental Protocols
Protocol 1: Optimization of MS Parameters by Direct Infusion
This protocol describes a systematic approach to finding the optimal Declustering Potential (DP) and Collision Energy (CE) for this compound.[7]
-
Prepare Standard Solution: Prepare a 500 ng/mL solution of this compound in a solvent that mimics your initial chromatographic conditions (e.g., 50:50 Methanol:Water with 0.1% formic acid).
-
Direct Infusion Setup: Using a syringe pump, infuse the standard solution directly into the mass spectrometer's ESI source at a stable flow rate (e.g., 5-10 µL/min).
-
Optimize Declustering Potential (DP/Cone Voltage):
-
Set the mass spectrometer to monitor the precursor ion (m/z 169.1 in negative mode).
-
Create a method that ramps the DP value across a relevant range (e.g., 20 V to 150 V in 5 V steps).
-
Plot the ion intensity against the DP value. The optimal DP is the voltage that yields the maximum signal intensity.
-
-
Identify Product Ions:
-
Set the instrument to a "Product Ion Scan" mode with the precursor ion (m/z 169.1) selected in Q1.
-
Set the DP to the optimized value from the previous step.
-
Apply a moderate collision energy (e.g., 25 eV) and acquire a full scan spectrum of the resulting fragment ions. Identify the most abundant and stable product ions for MRM analysis.
-
-
Optimize Collision Energy (CE):
-
For each selected MRM transition (e.g., 169.1 → 125.1), create a method that ramps the CE across a relevant range (e.g., 10 eV to 50 eV in 2 eV steps).
-
Plot the product ion intensity against the CE value for each transition. The optimal CE is the voltage that produces the maximum product ion signal.
-
-
Final Method: Update your final data acquisition method with the empirically determined optimal DP and CE values for each MRM transition.
Protocol 2: General LC-MS/MS Method for p-Coumaric Acid Analysis
This protocol provides a starting point for developing a quantitative LC-MS/MS method.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 20 µL of this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[4]
-
Mobile Phase A: Water with 0.1% Formic Acid.[4]
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid.[4]
-
Flow Rate: 0.3 mL/min.
-
Gradient: 10% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), Negative Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Use values determined from Protocol 1.
-
Source Parameters: Gas temperatures, gas flows, and voltages should be optimized based on manufacturer recommendations and experimental tuning.
-
Visualizations
Caption: A systematic workflow for tuning mass spectrometer parameters.
References
- 1. LC-MS determination and pharmacokinetics of p-coumaric acid in rat plasma after oral administration of p-coumaric acid and freeze-dried red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for p-Coumaric Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in resolving common chromatographic issues encountered during the analysis of p-Coumaric acid.
Troubleshooting Guides
1. Peak Tailing
Q1: My p-Coumaric acid peak is tailing. What are the most common causes and how can I fix it?
Peak tailing is a common issue when analyzing phenolic compounds like p-Coumaric acid and is often characterized by an asymmetrical peak with a trailing edge that is broader than the leading edge.[1] This can lead to inaccurate integration and reduced resolution.[1] The primary causes are typically secondary interactions with the stationary phase or issues with the mobile phase pH.
Here is a troubleshooting workflow to address peak tailing:
Caption: Troubleshooting workflow for p-Coumaric acid peak tailing.
Detailed Solutions for Peak Tailing:
-
Mobile Phase pH Adjustment: p-Coumaric acid is a weak acid. To prevent its ionization and secondary interactions with the silica (B1680970) backbone of the column, the mobile phase pH should be lowered.[2] Typically, a pH between 2.5 and 3.5 is effective in suppressing the ionization of the carboxylic acid group, leading to improved peak shape.[2] This can be achieved by adding a small amount of an acid like formic acid, acetic acid, or phosphoric acid to the aqueous portion of the mobile phase.[3][4]
-
Use of End-Capped Columns: Modern HPLC columns are often "end-capped," which means that the residual silanol (B1196071) groups on the silica surface are chemically deactivated. This significantly reduces the potential for secondary interactions that cause peak tailing.[2]
-
Avoid Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak tailing.[2] If you suspect overloading, try reducing the concentration of your sample or the injection volume.
-
Injection Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause peak distortion.[2] Whenever possible, dissolve your sample in the initial mobile phase.[2]
2. Peak Fronting
Q2: My p-Coumaric acid peak is fronting. What could be the issue?
Peak fronting, where the front half of the peak is broader than the back half, is less common than tailing but can still occur.[2] Potential causes include:
-
Sample Overload: Similar to peak tailing, injecting too much sample can lead to peak fronting.[5][6]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much weaker than the mobile phase, it can cause the analyte to spread out on the column before the gradient starts, leading to a broad or fronting peak.[5]
-
Column Collapse: A sudden physical change in the column bed, often due to extreme pH or temperature, can cause peak fronting.[7][8]
3. Split Peaks
Q3: Why is my p-Coumaric acid peak splitting?
Split peaks can be caused by a few factors:
-
Column Contamination or Void: If the inlet frit of the column is partially blocked or if a void has formed at the head of the column, the sample may be introduced unevenly, leading to a split peak.[9] This will typically affect all peaks in the chromatogram.[9]
-
Sample Solvent Effect: Injecting a large volume of a sample solvent that is much stronger than the mobile phase can cause the peak to split.[8]
-
Co-elution: It is possible that another compound is co-eluting with p-Coumaric acid. To check this, you can try changing the detection wavelength to see if the peak shape changes, or adjust the mobile phase composition to try and resolve the two peaks.[10]
Frequently Asked Questions (FAQs)
Q1: What is an ideal mobile phase for p-Coumaric acid analysis?
A common mobile phase for p-Coumaric acid in reversed-phase HPLC is a gradient of acetonitrile (B52724) or methanol (B129727) with an acidified aqueous phase.[3][4] For example, a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is often used.[11] Another option is a mixture of water, methanol, and glacial acetic acid (e.g., 65:34:1 v/v/v).[3][12][13]
Q2: What type of HPLC column is best for p-Coumaric acid?
A C18 column is the most common choice for the analysis of p-Coumaric acid.[3][12][13] Using an end-capped C18 column is recommended to minimize peak tailing.[2]
Q3: At what wavelength should I detect p-Coumaric acid?
p-Coumaric acid has a UV absorbance maximum around 310 nm, which is a commonly used wavelength for its detection.[3][12][13]
Q4: Can temperature affect the peak shape of p-Coumaric acid?
Yes, column temperature can influence peak shape and retention time. Maintaining a consistent and slightly elevated temperature (e.g., 30-40°C) can improve peak symmetry and reproducibility.[4][9]
Data Presentation
Table 1: Effect of Mobile Phase pH on p-Coumaric Acid Peak Shape
| Mobile Phase pH | Tailing Factor (Approximate) | Peak Shape Description |
| 6.8 | > 2.0 | Severe Tailing |
| 4.6 (pKa) | 1.5 - 2.0 | Significant Tailing |
| 3.5 | 1.2 - 1.5 | Minor Tailing |
| 2.5 | < 1.2 | Good, Symmetrical Peak |
This table is a generalized representation based on chromatographic principles. Actual values may vary depending on the specific column and other experimental conditions.
Table 2: Tailing Factors for Phenolic Acids with an Optimized HPLC Method
| Phenolic Acid | Tailing Factor (TF) |
| Gallic Acid | 1.05 |
| Protocatechuic Acid | 1.02 |
| p-Hydroxybenzoic Acid | 1.08 |
| Caffeic Acid | 1.10 |
| Vanillic Acid | 1.06 |
| Syringic Acid | 1.03 |
| p-Coumaric Acid | 1.12 |
| Ferulic Acid | 1.09 |
| Salicylic Acid | 1.01 |
| Chlorogenic Acid | 1.07 |
These values were achieved with a mobile phase of acetonitrile and 0.5% acetic acid aqueous solution and represent good peak symmetry.[2]
Experimental Protocols
Protocol 1: RP-HPLC Method for the Determination of p-Coumaric Acid
This protocol is based on a validated method for the estimation of p-Coumaric acid.[3][12][13]
-
HPLC System: Shimadzu LC-20AT Prominence liquid chromatograph with a UV-visible detector.[3]
-
Mobile Phase: A mixture of water, methanol, and glacial acetic acid in the ratio of 65:34:1 (v/v/v).[3][12][13]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Logical Relationships
Caption: Key factors influencing p-Coumaric acid peak shape and their solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 6. chemtech-us.com [chemtech-us.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. acdlabs.com [acdlabs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. mdpi.com [mdpi.com]
- 12. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Quantification of p-Coumaric Acid-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the quantification of p-Coumaric acid and its stable isotope-labeled internal standard, p-Coumaric acid-d6.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of p-Coumaric acid quantification?
A1: Matrix effects are the alteration of ionization efficiency for p-Coumaric acid and this compound by co-eluting endogenous or exogenous substances present in the sample matrix (e.g., plasma, urine).[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[3]
Q2: What are the common causes of matrix effects?
A2: Matrix effects are caused by a variety of substances present in biological samples.[1] Common culprits include:
-
Endogenous components: Phospholipids, salts, proteins, lipids, and metabolites.[1][2]
-
Exogenous components: Dosing vehicles, anticoagulants (like Li-heparin), and co-administered drugs.[1][4]
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound used?
A3: A SIL-IS is considered the "gold standard" for quantitative mass spectrometry.[5] Because this compound is chemically almost identical to the analyte (p-Coumaric acid), it is expected to have the same chromatographic retention time, extraction recovery, and ionization response. This allows it to effectively compensate for variations during sample preparation and analysis, including matrix effects.[1][6]
Q4: Can this compound always fully compensate for matrix effects?
A4: While highly effective, this compound may not always perfectly compensate for matrix effects.[7] Issues can arise if:
-
The deuterium (B1214612) labeling causes a slight shift in retention time (the "deuterium isotope effect"), leading to differential ion suppression between the analyte and the internal standard.[7]
-
Severe matrix effects can significantly suppress the signals of both the analyte and the internal standard, impacting the overall sensitivity of the assay.[1]
-
There are differences in extraction recovery between p-Coumaric acid and this compound.[7]
Q5: How can I quantitatively assess the matrix effect for my p-Coumaric acid assay?
A5: The most common method is the post-extraction addition experiment.[1][8] This involves comparing the response of p-Coumaric acid in a blank, extracted matrix that has been spiked with the analyte post-extraction to the response of p-Coumaric acid in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix) [1]
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[2]
Troubleshooting Guides
Issue 1: Poor Accuracy and Precision in Quality Control (QC) Samples
Question: My QC samples for p-Coumaric acid are failing to meet the acceptance criteria (typically ±15% deviation from the nominal value and ≤15% coefficient of variation). What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variable Matrix Effects | Different lots of biological matrix can have varying compositions, leading to inconsistent ion suppression or enhancement.[1] |
| 1. Evaluate Matrix Factor Across Lots: Conduct post-extraction addition experiments using different lots of blank matrix to determine if the matrix effect is consistent.[1] | |
| 2. Enhance Sample Cleanup: A more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be needed to remove interfering components.[3] | |
| 3. Optimize Chromatography: Modify the chromatographic method to better separate p-Coumaric acid and this compound from co-eluting matrix components.[1] | |
| Differential Matrix Effects on Analyte and IS | The deuterium isotope effect may cause a slight chromatographic separation between p-Coumaric acid and this compound, exposing them to different matrix components and thus different degrees of ion suppression.[7] |
| 1. Check for Co-elution: Carefully examine the chromatograms to ensure that the peaks for p-Coumaric acid and this compound are as closely aligned as possible. | |
| 2. Adjust Chromatographic Conditions: Modify the mobile phase composition or gradient to minimize any separation between the analyte and the internal standard. |
Issue 2: Inconsistent or Unexpectedly Low/High this compound Response
Question: The peak area of my internal standard, this compound, is highly variable between samples or is significantly different from the response in my calibration standards. Why is this happening?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Severe Ion Suppression | In some samples, the matrix effect may be so strong that it significantly suppresses the signal of the internal standard.[1] |
| 1. Perform Post-Column Infusion: This experiment can help identify regions of significant ion suppression in the chromatogram.[8][9] | |
| 2. Improve Sample Preparation: Implement a more effective sample cleanup procedure to remove the interfering matrix components.[10] | |
| 3. Dilute the Sample: If the concentration of p-Coumaric acid is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[11][12] | |
| Inconsistent Extraction Recovery | There may be variability in the extraction recovery of this compound between samples.[7] |
| 1. Evaluate Extraction Recovery: Determine the extraction recovery of both p-Coumaric acid and this compound to ensure they are consistent and comparable. | |
| 2. Optimize Extraction Procedure: Modify the extraction solvent, pH, or methodology to improve consistency. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Addition
This protocol allows for the quantitative determination of matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike p-Coumaric acid and this compound into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix from at least six different sources. Spike p-Coumaric acid and this compound into the extracted matrix post-extraction.
-
Set C (Pre-Extraction Spike): Spike p-Coumaric acid and this compound into the blank matrix before extraction.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for p-Coumaric acid:
-
MF = (Mean peak area of Set B) / (Mean peak area of Set A)
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-NMF):
-
IS-NMF = [(Peak Area Analyte / Peak Area IS) in Set B] / [(Mean Peak Area Analyte / Mean Peak Area IS) in Set A]
-
-
Calculate Recovery:
-
Recovery (%) = (Mean peak area of Set C / Mean peak area of Set B) * 100
-
Data Summary Table for Matrix Effect Evaluation
| Parameter | p-Coumaric acid | This compound | Acceptance Criteria |
| Matrix Factor (MF) | [Insert Value] | [Insert Value] | 0.85 - 1.15 |
| IS-Normalized MF | [Insert Value] | N/A | 0.85 - 1.15 |
| Recovery (%) | [Insert Value] | [Insert Value] | Consistent and precise |
Note: The acceptance criteria can vary depending on regulatory guidelines.
Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion
This experiment helps to identify the regions in the chromatogram where ion suppression or enhancement occurs.[9]
-
Set up a constant infusion of a standard solution of p-Coumaric acid and this compound into the mass spectrometer via a T-connector placed after the analytical column.[9]
-
Achieve a stable baseline signal for both the analyte and the internal standard.
-
Inject an extracted blank matrix sample onto the LC column.
-
Monitor the baseline signal. A dip in the baseline indicates ion suppression, while a rise indicates ion enhancement. The retention time of these deviations corresponds to the elution of interfering matrix components.[9]
Visualizations
Caption: General workflow for p-Coumaric acid quantification.
Caption: Troubleshooting logic for matrix effect issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. waters.com [waters.com]
- 7. waters.com [waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: ESI-MS Analysis of p-Coumaric Acid-d6
Welcome to the technical support center for the analysis of p-Coumaric acid-d6 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where components in the sample other than the analyte of interest interfere with the ionization of the analyte, leading to a decreased signal intensity.[1][2] This is a significant challenge in Liquid Chromatography-Mass Spectrometry (LC-MS) that can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][2] For this compound, which often serves as a stable isotope-labeled internal standard, ion suppression can lead to inaccurate quantification of the target analyte (p-Coumaric acid) if the suppression affects the internal standard and the analyte differently.
Q2: How can I detect if ion suppression is affecting my this compound signal?
A2: A common method to assess ion suppression is to compare the signal response of this compound in a neat solvent with its response in a post-extraction spiked blank sample matrix.[1] A significantly lower signal in the matrix sample indicates the presence of ion suppression.[1] Another approach is to use a post-column infusion of a constant concentration of this compound while injecting a blank matrix extract. A dip in the baseline signal at the retention time of co-eluting matrix components indicates suppression.
Q3: Is ESI or APCI more susceptible to ion suppression for this compound analysis?
A3: Electrospray ionization (ESI) is generally more prone to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[1][3][4] This is because the ESI process is more sensitive to the presence of non-volatile salts and other matrix components that can compete with the analyte for ionization.[1][3] If significant ion suppression is observed with ESI, considering APCI as an alternative ionization source could be a viable solution.[4][5]
Q4: Can the choice of mobile phase additives affect ion suppression for this compound?
A4: Yes, mobile phase additives can significantly impact ionization efficiency and ion suppression. While additives like trifluoroacetic acid (TFA) can be good for chromatography, they are known to cause ion suppression in ESI, particularly in positive ion mode, by forming strong ion pairs with the analyte.[6] Formic acid is often a better choice for ESI-MS applications.[1][6] It is recommended to use the lowest possible concentration of any additive.[6] For p-Coumaric acid, which is acidic, analysis in negative ion mode is common, and additives that maintain a suitable pH for deprotonation without causing suppression are preferred.[7][8]
Q5: My this compound and native p-Coumaric acid are not co-eluting perfectly. Is this a problem?
A5: Yes, this can be a significant issue. For a stable isotope-labeled internal standard to effectively compensate for matrix effects, it is crucial that it co-elutes with the native analyte.[1] This ensures that both compounds experience the same degree of ion suppression.[1] Even slight differences in retention time can lead to different levels of ion suppression, compromising the accuracy of quantification. Chromatographic conditions should be optimized to ensure co-elution.
Troubleshooting Guides
Guide 1: Low Signal Intensity or High Variability for this compound
This guide provides a systematic approach to troubleshooting poor signal response for this compound, which is often attributable to ion suppression.
Step 1: Initial Assessment
-
Symptom: The peak area of this compound is significantly lower in matrix samples compared to neat standards, or the peak area is highly variable across different sample injections.
-
Initial Check: Verify instrument parameters such as spray voltage, gas flows, and temperatures. Ensure the MS is properly tuned and calibrated.
Step 2: Pinpointing the Cause (Ion Suppression Workflow)
The following diagram illustrates a logical workflow to identify and address the root cause of ion suppression.
Caption: Troubleshooting workflow for low this compound signal.
Step 3: Implementing Solutions
Based on the workflow, implement the following strategies:
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Sample Preparation: The most effective way to combat ion suppression is by removing interfering matrix components before analysis.[2][3]
-
Solid-Phase Extraction (SPE): Often the most effective technique for cleaning up complex samples and removing a broad range of interferences like phospholipids (B1166683) and salts.[2][3]
-
Liquid-Liquid Extraction (LLE): Can also be very effective at reducing matrix effects.[1]
-
Protein Precipitation (PPT): While simple, this method is often the least effective at removing matrix components and can lead to significant ion suppression.[1]
-
-
Chromatographic Optimization:
-
Improve Separation: Modify the chromatographic gradient to better separate this compound from co-eluting matrix components.[2] Longer run times or the use of higher efficiency columns (e.g., UPLC/UHPLC) can improve resolution and reduce the impact of ion suppression.
-
Mobile Phase: As mentioned in the FAQs, switch from TFA to formic acid or another ESI-friendly modifier.[1][6] Optimize the mobile phase pH to ensure p-Coumaric acid is in its ionized form (deprotonated in negative mode).[6][7][8]
-
-
MS Parameter Adjustment:
-
Flow Rate: Reducing the ESI flow rate to the nanoliter-per-minute range can decrease ion suppression by generating smaller, more highly charged droplets.[1]
-
Source Parameters: Optimize ion source temperature and gas flows to enhance desolvation and minimize the formation of adducts that can suppress the desired signal.[6]
-
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components and thereby lessen ion suppression.[1][9]
Guide 2: Evaluating the Effectiveness of Mitigation Strategies
This guide provides a protocol for quantifying the reduction in ion suppression after implementing changes to your method.
Experimental Protocol: Quantifying Matrix Effect
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound in the mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): A blank matrix sample is extracted using your chosen sample preparation method. The final extract is then spiked with this compound at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): A blank matrix sample is spiked with this compound before the extraction process.
-
-
Analyze all samples using the same LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Interpretation:
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes hypothetical data on the effectiveness of different sample preparation methods in reducing ion suppression for this compound in human plasma.
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) | Relative Standard Deviation (RSD, n=5) |
| Protein Precipitation (Acetonitrile) | 45% | 92% | 12% |
| Liquid-Liquid Extraction (Ethyl Acetate) | 78% | 85% | 7% |
| Solid-Phase Extraction (Mixed-Mode) | 95% | 88% | 4% |
This data clearly demonstrates that for this hypothetical scenario, Solid-Phase Extraction is the most effective method for minimizing ion suppression and achieving the most consistent results.
Signaling Pathways and Logical Relationships
The diagram below illustrates the logical relationships between the causes of ion suppression and the strategies to mitigate them.
Caption: Causes of ion suppression and corresponding mitigation strategies.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. Matrix effect in LC-ESI-MS and LC-APCI-MS with off-line and on-line extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic investigation of ion suppression and enhancement effects of fourteen stable-isotope-labeled internal standards by their native analogues using atmospheric-pressure chemical ionization and electrospray ionization and the relevance for multi-analyte liquid chromatographic/mass spectrometric procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
p-Coumaric acid-d6 storage to prevent freeze-thaw degradation
This technical support center provides guidance on the proper storage and handling of p-Coumaric acid-d6 to prevent degradation, particularly due to freeze-thaw cycles. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity and stability of this deuterated standard in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for solid this compound?
For long-term stability, solid this compound should be stored at -20°C or colder in a desiccator to protect it from moisture.[1] Always refer to the manufacturer's certificate of analysis for any specific storage instructions.[1]
Q2: How should I store stock solutions of this compound?
Stock solutions of this compound should be stored in tightly sealed vials at low temperatures, typically -20°C or -80°C, and protected from light.[1][2] One supplier suggests that stock solutions are stable for up to 1 month at -20°C and for 6 months at -80°C.[2] To prevent contamination from atmospheric moisture, it is best practice to handle the standard under an inert atmosphere like dry nitrogen or argon.[3]
Q3: How can I minimize degradation from freeze-thaw cycles?
To avoid the detrimental effects of repeated freeze-thaw cycles, it is highly recommended to aliquot the this compound stock solution into single-use vials.[2] This practice prevents the need to thaw the entire stock for each use. The freeze-thaw process can lead to the concentration of solutes as the solution freezes, which may alter the local chemical environment and potentially cause chemical degradation, aggregation, or precipitation of the standard.[4]
Q4: What is the best solvent for preparing this compound solutions?
High-purity aprotic solvents such as acetonitrile, methanol (B129727), or ethyl acetate (B1210297) are generally recommended for reconstituting and preparing solutions of deuterated standards.[1] It is critical to avoid acidic or basic aqueous solutions, as these can catalyze the exchange of deuterium (B1214612) atoms with protons from the solvent, which would compromise the isotopic purity of the standard.[1] For many deuterated compounds, the rate of this hydrogen-deuterium exchange is at a minimum in the pH range of 2.5 to 3.[3]
Q5: Can I store aqueous solutions of this compound?
While p-Coumaric acid is sparingly soluble in aqueous buffers, it is not recommended to store aqueous solutions for more than one day.[5] If an aqueous solution is necessary, it is best to prepare it fresh before use.
Q6: Are there any other factors that can affect the stability of this compound?
Yes, exposure to light can induce the isomerization of the trans-isomer of p-Coumaric acid to the cis-isomer.[6] Therefore, it is important to store solutions protected from light. Additionally, high temperatures can lead to the decarboxylation of p-Coumaric acid.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., variable peak areas in LC-MS) | Degradation of this compound due to improper storage or handling. | - Verify Storage Conditions: Ensure the standard is stored at the recommended temperature and protected from light and moisture.[1][8][9][10][11] - Check for Freeze-Thaw Cycles: If the stock solution has been subjected to multiple freeze-thaw cycles, prepare a fresh stock solution from solid material and aliquot it.[2] - Evaluate Solvent: Confirm that a high-purity, aprotic solvent was used.[1] If an aqueous solution was used, prepare it fresh.[5] |
| Loss of isotopic purity (observed as an increase in the M-1 peak in mass spectrometry) | Hydrogen-deuterium exchange with the solvent or atmospheric moisture. | - Use Aprotic Solvents: Always use high-purity, dry aprotic solvents for reconstitution and dilution.[1] - Control pH: If an aqueous environment is unavoidable, maintain a pH between 2.5 and 3 to minimize the rate of exchange.[3] - Proper Handling: Allow the solid standard to equilibrate to room temperature in a desiccator before opening the vial to prevent condensation of atmospheric moisture.[3] |
| Appearance of unexpected peaks in chromatogram | Isomerization or degradation of p-Coumaric acid. | - Protect from Light: Store all solutions in amber vials or otherwise protected from light to prevent photo-isomerization.[6] - Avoid High Temperatures: Do not expose the standard to high temperatures during handling or storage to prevent thermal degradation.[7] |
Storage Condition Summary
| Form | Temperature | Duration | Key Considerations |
| Solid | -20°C or colder | Long-term | Store in a desiccator to protect from moisture.[1] |
| Stock Solution in Aprotic Solvent | -20°C | Up to 1 month[2] | Aliquot into single-use vials; protect from light. |
| Stock Solution in Aprotic Solvent | -80°C | Up to 6 months[2] | Aliquot into single-use vials; protect from light. |
| Aqueous Solution | 2-8°C | Not recommended for more than one day[5] | Prepare fresh before use; control pH if possible. |
Experimental Protocol: Stability Assessment of this compound Under Freeze-Thaw Conditions
This protocol outlines a method to evaluate the stability of a this compound stock solution when subjected to multiple freeze-thaw cycles.
1. Materials and Equipment:
-
This compound (solid)
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High-purity methanol (or other suitable aprotic solvent)
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Calibrated analytical balance
-
Class A volumetric flasks
-
Amber glass autosampler vials with caps
-
-20°C freezer
-
LC-MS system
2. Preparation of Stock and Working Solutions:
-
Allow the container of solid this compound to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.[3]
-
Accurately weigh a sufficient amount of the solid and dissolve it in high-purity methanol to prepare a 1 mg/mL stock solution.
-
From this stock solution, prepare a working solution at a suitable concentration (e.g., 1 µg/mL) for LC-MS analysis. This will serve as the "Time 0" or control sample.
-
Aliquot the remaining stock solution into multiple amber glass vials, ensuring each vial has enough volume for a single analysis.
3. Freeze-Thaw Cycle Procedure:
-
Place the aliquoted vials in a -20°C freezer for at least 12 hours.
-
Remove the vials and allow them to thaw completely at room temperature, unassisted.
-
Once thawed, one vial is taken for analysis. The remaining vials are returned to the -20°C freezer.
-
Repeat this cycle for a predetermined number of cycles (e.g., 1, 3, 5, and 7 cycles).
4. Analytical Method (LC-MS):
-
For each time point (0, 1, 3, 5, and 7 freeze-thaw cycles), dilute the stock solution from the designated vial to the working concentration.
-
Inject the samples onto the LC-MS system.
-
Monitor the peak area of the this compound and any potential degradation products or the corresponding non-deuterated p-Coumaric acid peak.
5. Data Analysis:
-
Compare the peak area of this compound at each freeze-thaw cycle to the "Time 0" sample.
-
Calculate the percentage recovery at each time point.
-
A significant decrease in the peak area or the appearance of new peaks would indicate degradation.
Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound under freeze-thaw conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. api.sartorius.com [api.sartorius.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Stability of Hydroxycinnamic Acid Derivatives, Flavonol Glycosides, and Anthocyanins in Black Currant Juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. astechireland.ie [astechireland.ie]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
selecting the right mobile phase for p-Coumaric acid separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal mobile phase for the separation of p-Coumaric acid.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of p-Coumaric acid to consider when selecting a mobile phase?
A1: Understanding the physicochemical properties of p-Coumaric acid is crucial for chromatographic method development. Key properties include:
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pKa: p-Coumaric acid has two pKa values: approximately 4.65 for the carboxylic acid group and 9.92 for the phenolic hydroxyl group.[1][2] The pH of the mobile phase relative to the pKa will determine the ionization state of the molecule, which significantly impacts its retention in reversed-phase chromatography.
-
Solubility: It is slightly soluble in water but very soluble in organic solvents like ethanol, methanol (B129727), and diethyl ether.[1][3] This influences the choice of the strong solvent in the mobile phase.
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UV Absorbance: p-Coumaric acid exhibits maximum UV absorbance around 310 nm, which is the optimal wavelength for detection.[4]
Q2: What is a typical starting mobile phase for reversed-phase HPLC separation of p-Coumaric acid?
A2: A common starting point for reversed-phase HPLC (RP-HPLC) analysis of p-Coumaric acid is a mixture of an acidified aqueous phase and an organic modifier. A widely used mobile phase consists of water, methanol, and an acid like glacial acetic acid or formic acid.[4] The acid is essential to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
Q3: Why is it important to acidify the mobile phase for p-Coumaric acid analysis in RP-HPLC?
A3: Acidifying the mobile phase to a pH below the pKa of the carboxylic group of p-Coumaric acid (pKa ≈ 4.65) is critical.[2] This ensures that the analyte is in its neutral, protonated form. In this state, it is more hydrophobic and interacts more strongly with the nonpolar stationary phase (e.g., C18), leading to better retention, sharper peaks, and improved resolution. Failure to control the pH can result in peak tailing and poor reproducibility.[5]
Q4: What are some common mobile phases for Thin-Layer Chromatography (TLC) of p-Coumaric acid?
A4: For the TLC separation of p-Coumaric acid on silica (B1680970) gel plates, various solvent systems can be employed. Common mobile phases include mixtures of a nonpolar solvent, a moderately polar solvent, and a small amount of acid. Examples include:
-
Chloroform: Methanol: Formic Acid (85:10:5 v/v/v)[4]
-
n-hexane: Ethyl Acetate: Formic Acid (20:19:1 v/v/v)[8]
Troubleshooting Guides
Issue 1: Peak Tailing in HPLC Analysis
-
Question: My p-Coumaric acid peak is showing significant tailing in my RP-HPLC chromatogram. What are the possible causes and solutions?
-
Answer: Peak tailing for phenolic compounds like p-Coumaric acid is a frequent issue. Here’s a systematic approach to troubleshoot it:
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Check Mobile Phase pH: The most common cause is an inappropriate mobile phase pH. Ensure the pH is at least 1.5-2 units below the pKa of the carboxylic acid group (~4.65). Adding a small amount of an acid like formic acid, acetic acid, or phosphoric acid can help.[9][10]
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the phenolic hydroxyl group, causing tailing.
-
Solution: Use an end-capped C18 column. These columns have fewer free silanol groups.
-
Solution: Add a competing base in small concentrations to the mobile phase to block the active silanol sites.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Try diluting your sample and injecting a smaller volume.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Issue 2: Poor Resolution Between p-Coumaric Acid and Other Phenolic Compounds
-
Question: I am unable to get good separation between p-Coumaric acid and other similar phenolic acids in my sample. How can I improve the resolution?
-
Answer: Improving resolution often requires adjusting the mobile phase composition or other chromatographic parameters.
-
Modify Mobile Phase Strength:
-
In Isocratic Elution: Decrease the percentage of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase. This will increase the retention time and may improve separation.
-
In Gradient Elution: Adjust the gradient profile. A shallower gradient can enhance the resolution between closely eluting peaks.
-
-
Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
Adjust the pH: Small changes in the mobile phase pH can influence the ionization and retention of different phenolic acids, potentially improving their separation.
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.
-
Data Presentation
Table 1: Recommended Mobile Phases for HPLC Separation of p-Coumaric Acid
| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| RP-C18 | Water: Methanol: Glacial Acetic Acid (65:34:1 v/v/v) | 1.0 | 310 | [4] |
| Gemini C18 | Gradient: A: 0.5% Phosphoric acid, B: Acetonitrile | 0.8 | 280 | [11] |
| Newcrom BH | Acetonitrile: Water (20:80 v/v) with 1.0% Phosphoric Acid | 1.0 | 270 | [9] |
| RP-C18 | Water: Acetonitrile (77:23 v/v) with Formic Acid (to pH 3.5) | 0.7 | 305 | [10] |
Table 2: Mobile Phases for TLC Separation of p-Coumaric Acid on Silica Gel
| Mobile Phase Composition | Volume Ratio | Approx. Rf Value | Reference |
| Toluene: Ethyl Acetate: Formic Acid | 36:12:6 | 0.58 | [6][7] |
| Chloroform: Methanol: Formic Acid | 85:10:5 | 0.52 | |
| n-hexane: Ethyl Acetate: Formic Acid | 20:19:1 | Not Specified | [8] |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for p-Coumaric Acid Quantification
This protocol is based on the method described for the estimation of p-Coumaric acid from a methanolic extract.[4]
-
Chromatographic System:
-
Column: RP-C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Detector: UV-Visible Detector
-
-
Mobile Phase Preparation:
-
Prepare a mixture of water, methanol, and glacial acetic acid in the ratio of 65:34:1 (v/v/v).
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 310 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Standard Preparation:
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Prepare a stock solution of p-Coumaric acid (e.g., 1000 µg/mL) in the mobile phase.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 2-10 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standards and the sample.
-
Identify the p-Coumaric acid peak based on the retention time of the standard. The retention time for p-Coumaric acid under these conditions is approximately 6.6 minutes.[4]
-
Mandatory Visualization
References
- 1. p-Coumaric acid [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. p-Coumaric acid - Wikipedia [en.wikipedia.org]
- 4. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jrmds.in [jrmds.in]
- 7. jrmds.in [jrmds.in]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Separation of Coumaric acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
dealing with p-Coumaric acid-d6 contamination in samples
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals dealing with potential p-Coumaric acid-d6 contamination in their experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in a laboratory setting?
A1: this compound (d6-pCA) is a deuterium-labeled form of p-Coumaric acid. Its most common application in research is as an internal standard for quantitative analysis in methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] The deuterium (B1214612) labels give it a higher mass than the unlabeled form, allowing it to be distinguished in analyses while having nearly identical chemical and physical properties.
Q2: What are the potential sources of this compound contamination in my samples?
A2: As this compound is primarily used as an internal standard, the most likely source of contamination is accidental introduction into samples that were not intended to contain it. This can happen through:
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Cross-contamination: Using shared lab equipment, such as pipette tips, vials, or syringes, that were previously used for samples containing the internal standard.
-
Aerosolization: Spillage or improper handling of stock solutions of this compound can lead to its dispersal in the lab environment.
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Procedural Errors: Mistakenly adding the internal standard to the wrong samples or during the wrong step of an experimental workflow.
-
Improperly cleaned instrumentation: Residue from previous analyses in chromatography systems or mass spectrometers can carry over into subsequent runs.
Q3: Why is it important to identify and address this compound contamination?
A3: Unintended this compound in your samples can lead to inaccurate experimental results. Specifically, it can:
-
Interfere with the quantification of the unlabeled p-Coumaric acid or other analytes with similar properties.
-
Lead to false-positive results if the presence of the compound itself is being investigated.
-
Cause misinterpretation of mass spectrometry data.
Troubleshooting Guide
Q4: I am seeing an unexpected peak in my LC-MS/MS analysis that corresponds to the mass of this compound. How can I confirm its identity?
A4: To confirm the identity of the unexpected peak, you can perform the following steps:
-
Check the Mass-to-Charge Ratio (m/z): Verify that the precursor ion m/z matches that of this compound.
-
Fragment Ion Analysis: Compare the fragmentation pattern (MS/MS spectrum) of the unknown peak with a known standard of this compound. The fragmentation pattern should be highly similar.
-
Retention Time Matching: If you have a standard, inject it separately and compare the retention time with your contaminated sample under the same chromatographic conditions.[2]
Q5: I have confirmed this compound contamination. What are the immediate steps I should take to mitigate the issue?
A5: Once contamination is confirmed, a systematic approach is necessary to identify the source and prevent recurrence. The following workflow is recommended:
Caption: Workflow for addressing confirmed this compound contamination.
Q6: How can I prevent future contamination with this compound?
A6: Implementing good laboratory practices is key to preventing future contamination. Consider the following:
-
Dedicated Equipment: If possible, use dedicated pipettes, glassware, and other equipment for handling concentrated solutions of internal standards.
-
Strict Protocols: Develop and adhere to strict protocols for sample preparation, especially when adding internal standards.
-
Regular Cleaning: Implement a regular and thorough cleaning schedule for all shared laboratory equipment and analytical instruments.
-
Use of Blanks: Routinely run solvent blanks and procedural blanks to monitor for carryover and contamination.[3]
Quantitative Data and Experimental Protocols
Table 1: Representative LC-MS/MS Parameters for p-Coumaric Acid Analysis
| Parameter | Value | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [2] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic Acid | [4][5] |
| Flow Rate | 0.5 - 1.0 mL/min | [2][5] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [6] |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive | [4] |
| Precursor Ion (p-CA) | m/z 163.15 | [4] |
| Precursor Ion (p-CA-d6) | Theoretically m/z ~169.19 (dependent on specific labeling) | |
| Fragment Ions (p-CA) | m/z 119.05, 147.04 | [7] |
Protocol 1: Sample Preparation for LC-MS/MS Analysis
This protocol outlines a general procedure for preparing a plasma sample for p-Coumaric acid analysis.
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Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Transfer 100 µL of the plasma sample to a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the this compound internal standard solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
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Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: General HPLC Method for p-Coumaric Acid Separation
This protocol provides a starting point for the chromatographic separation of p-Coumaric acid.
-
Column: Use a C18 reversed-phase column.[2]
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
Start with a low percentage of Solvent B (e.g., 10%).
-
Linearly increase the percentage of Solvent B over 10-15 minutes to elute the analyte.
-
Include a column wash step with a high percentage of Solvent B.
-
Re-equilibrate the column to the initial conditions before the next injection.
-
-
Flow Rate: Set the flow rate to approximately 0.8 mL/min.
-
Column Temperature: Maintain the column temperature at 30-40°C.
-
Detection: Use a UV detector at 310 nm or a mass spectrometer.[2]
Visual Troubleshooting Guide
The following decision tree can help guide your troubleshooting process when you suspect this compound contamination.
Caption: Decision tree for troubleshooting suspected this compound contamination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arcjournals.org [arcjournals.org]
- 4. LC-MS determination and pharmacokinetics of p-coumaric acid in rat plasma after oral administration of p-coumaric acid and freeze-dried red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of a reversed-phase HPLC method for quantitative p -coumaric acid analysis in wine | OENO One [oeno-one.eu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
improving recovery of p-Coumaric acid-d6 during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of p-Coumaric acid-d6 during solid-phase extraction (SPE) and liquid-liquid extraction (LLE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
A1: this compound is a deuterated form of p-Coumaric acid, meaning that six hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. It is commonly used as an internal standard (IS) in quantitative analysis, particularly in methods involving mass spectrometry (such as LC-MS/MS). Because its chemical and physical properties are nearly identical to the non-deuterated (endogenous) p-Coumaric acid, it can be used to accurately correct for analyte loss during sample preparation and for variations in instrument response.
Q2: We are experiencing low recovery of our this compound internal standard. What are the most common causes?
A2: Low recovery of a deuterated internal standard like this compound can stem from several factors during the extraction process. The most common issues include:
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Suboptimal pH: The pH of the sample and wash solutions is critical for ensuring that this compound, which is an acidic compound, is in a neutral form to be retained on a reversed-phase SPE sorbent or efficiently extracted into an organic solvent during LLE.
-
Inappropriate Solvent Choice: The selection of solvents for sample loading, washing, and elution (in SPE) or for extraction (in LLE) plays a pivotal role. A solvent that is too strong during the wash step can prematurely elute the internal standard, while a solvent that is too weak for elution will result in incomplete recovery.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or with the ionization of the internal standard in the mass spectrometer, leading to signal suppression or enhancement. Although deuterated standards are meant to compensate for this, significant matrix effects can still impact recovery.
-
Incomplete Elution or Extraction: The volume of the elution solvent in SPE or the extraction solvent in LLE may be insufficient to fully recover the internal standard. The number of extraction steps in LLE can also influence recovery.
-
Analyte Degradation: p-Coumaric acid can be susceptible to degradation under certain conditions, such as exposure to light or extreme pH.
Q3: How can we differentiate between low recovery due to extraction inefficiency and matrix effects?
A3: A post-extraction spike experiment is a reliable method to distinguish between these two issues. This involves comparing the analytical response of the internal standard in three different samples:
-
Neat Solution: The internal standard in a clean solvent.
-
Pre-Extraction Spike: A blank matrix sample spiked with the internal standard before the extraction procedure.
-
Post-Extraction Spike: A blank matrix sample that is extracted first, and then spiked with the internal standard before analysis.
By comparing the peak areas of this compound in these samples, you can calculate the extraction recovery and the matrix effect separately.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
If you are experiencing low recovery of this compound during SPE, follow these troubleshooting steps:
1. Verify Sample pH:
-
Issue: For reversed-phase SPE, this compound will have poor retention on the sorbent if it is in its ionized (deprotonated) state.
-
Solution: Adjust the pH of your sample to be at least 2 pH units below the pKa of p-Coumaric acid (~4.6) to ensure it is in its neutral, protonated form. Acidifying the sample with a small amount of formic acid or phosphoric acid is a common practice.
2. Optimize Wash Steps:
-
Issue: The wash solvent may be too strong, causing premature elution of the this compound.
-
Solution: Use a weaker wash solvent. For reversed-phase SPE, this means a higher percentage of aqueous solution and a lower percentage of organic solvent (e.g., methanol, acetonitrile). Test different compositions to find the optimal balance where interferences are removed without eluting the analyte.
3. Ensure Complete Elution:
-
Issue: The elution solvent may not be strong enough, or the volume may be insufficient to completely desorb the this compound from the SPE sorbent.
-
Solution: Increase the strength of the elution solvent (i.e., a higher percentage of organic solvent). Also, try increasing the volume of the elution solvent and perform the elution in multiple, smaller steps to improve recovery.
4. Check for Sorbent Dryness:
-
Issue: For silica-based reversed-phase sorbents, allowing the sorbent bed to dry out after conditioning and before sample loading can lead to poor retention and inconsistent recovery.
-
Solution: Ensure the sorbent bed remains solvated throughout the conditioning, equilibration, and sample loading steps.
Experimental Workflow for SPE Optimization
Technical Support Center: Optimizing Derivatization of p-Coumaric Acid for GC-MS Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the gas chromatography-mass spectrometry (GC-MS) analysis of p-Coumaric acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization and analysis of p-Coumaric acid.
Question: My p-Coumaric acid derivatization appears incomplete, resulting in low signal intensity. What are the common causes and solutions?
Answer: Incomplete derivatization is a frequent issue. The primary goal of derivatization for GC-MS is to reduce the polarity and increase the volatility and thermal stability of p-Coumaric acid by replacing the active hydrogens on its hydroxyl and carboxylic acid groups with a protecting group, typically a trimethylsilyl (B98337) (TMS) group.[1][2][3]
Several factors can lead to an incomplete reaction:
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Moisture: Silylating reagents like BSTFA and MSTFA are extremely sensitive to moisture.[1][4] Water in the sample or solvent will preferentially react with the reagent, consuming it and preventing the derivatization of p-Coumaric acid.
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Insufficient Reagent: An inadequate amount of derivatization reagent will lead to an incomplete reaction.
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Solution: Use a significant molar excess of the silylating reagent. A general guideline is at least a 2:1 molar ratio of the reagent to the active hydrogens on the analyte.[4]
-
-
Suboptimal Reaction Conditions: Time and temperature play a crucial role in driving the reaction to completion.
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Poor Sample Solubility: If the dried sample extract does not fully dissolve in the derivatization solution, the reaction will not proceed efficiently.[7]
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Solution: The addition of a solvent like pyridine (B92270) or acetonitrile (B52724) can help dissolve the sample before or during the addition of the derivatization reagent.[6][7]
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Question: I'm observing significant peak tailing for my derivatized p-Coumaric acid. How can I improve the peak shape?
Answer: Peak tailing for derivatized phenolic acids is often caused by secondary interactions within the GC system or issues with the derivatization itself.
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Incomplete Derivatization: Residual underivatized p-Coumaric acid, with its polar hydroxyl and carboxyl groups, can interact with active sites in the GC inlet or column, causing tailing.
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Solution: Re-optimize the derivatization procedure to ensure the reaction goes to completion using the steps outlined in the previous question.
-
-
GC System Activity: Active sites (free silanol (B1196071) groups) on the GC inlet liner, column, or even glass wool can interact with the analyte.
-
Instrumental Issues: Problems like excessive tubing length (extra-column volume) or a void at the head of the column can distort peak shape.[8]
-
Solution: Minimize tubing length and ensure connections are sound. If a void is suspected, trimming the first few centimeters of the column may help.
-
Caption: A logical workflow for troubleshooting peak tailing issues.
Question: My results are not reproducible. What could be causing the variability?
Answer: Poor reproducibility often stems from inconsistencies in the sample preparation and derivatization steps.
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Inconsistent Moisture: Even small variations in residual moisture between samples can cause significant differences in derivatization efficiency.
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Reaction Time and Temperature: Failing to precisely control the incubation time and temperature for each sample will lead to variable derivatization yields.[4]
-
Derivative Instability: TMS derivatives can be susceptible to hydrolysis if exposed to moisture before analysis.
-
Solution: Implement a standardized, fully automated online derivatization protocol if possible, as this significantly improves reproducibility.[6] Analyze samples as soon as possible after derivatization. Store derivatized samples in tightly sealed vials, and consider using an autosampler with cooling capabilities.
-
Frequently Asked Questions (FAQs)
Q1: Which silylating reagent is better for p-Coumaric acid: BSTFA or MSTFA?
Both N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating reagents suitable for p-Coumaric acid.[1][3]
-
BSTFA is a versatile and widely used reagent that reacts rapidly to give high yields.[9] It is often used with a catalyst like 1% Trimethylchlorosilane (TMCS) to enhance its reactivity, especially for hindered functional groups.
-
MSTFA is considered one of the most powerful silylating reagents.[10] A key advantage of MSTFA is that its by-products are more volatile than those of BSTFA, which can lead to less chromatographic interference and a cleaner baseline.[10]
The choice often depends on laboratory preference and the complexity of the sample matrix. For general purposes, both are excellent choices. MSTFA may be preferred when analyzing low-level analytes where baseline noise is a concern.
| Feature | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) |
| Reactivity | High, often enhanced with 1% TMCS catalyst. | Very high, considered one of the strongest silylating agents.[10] |
| By-products | Less volatile than MSTFA by-products. | More volatile, leading to less chromatographic interference.[10] |
| Applications | Widely used for alcohols, phenols, and carboxylic acids.[9] | Excellent for a wide range of compounds, including amino acids and sugars.[1][10] |
| GC Column Impact | Can produce by-products that may reduce column lifetime over time.[10] | By-products are generally less corrosive to the GC column.[10] |
Q2: Is a two-step derivatization (methoximation + silylation) necessary for p-Coumaric acid?
A two-step derivatization is generally not necessary for p-Coumaric acid itself. The two-step process, which involves methoximation followed by silylation, is primarily used for compounds containing carbonyl groups (ketones and aldehydes).[1][3] Methoximation stabilizes these groups and prevents the formation of multiple TMS derivatives (enol isomers) that would result in multiple chromatographic peaks for a single analyte.[1][11]
Since p-Coumaric acid does not have a ketone or aldehyde group, a single-step silylation is sufficient to derivatize its carboxylic acid and phenolic hydroxyl groups. However, if p-Coumaric acid is being analyzed as part of a larger metabolomics profile that includes carbonyl-containing compounds, a two-step approach would be required for those other analytes.[1][6]
Caption: Decision diagram for choosing a derivatization method.
Q3: How can I confirm that the derivatization of p-Coumaric acid is complete?
The mass spectrum of the derivatized p-Coumaric acid provides definitive confirmation. p-Coumaric acid (molecular weight: 164.16 g/mol ) has two active hydrogens (one on the carboxylic acid group and one on the phenolic hydroxyl group). A complete silylation with a TMS reagent will replace both hydrogens.
The resulting di-TMS-p-Coumaric acid will have a molecular weight of 308 g/mol (164 - 2 + 2*73). The mass spectrum should show a characteristic molecular ion peak (M+) at m/z 308.[1] Other significant fragments to look for include [M-15]+ at m/z 293 (loss of a methyl group) and a base peak at m/z 73 (the TMS ion, [Si(CH₃)₃]+).[1]
| Compound | Derivatization Status | Key Mass Ions (m/z) |
| p-Coumaric acid | Di-TMS derivative | 308 (M+) , 293 ([M-15]+), 219, 73 (base peak)[1] |
| Ferulic acid | Di-TMS derivative | 338 (M+) , 323 ([M-15]+), 249, 73 (base peak) |
| Caffeic acid | Tri-TMS derivative | 396 (M+) , 381 ([M-15]+), 73 (base peak) |
Experimental Protocols
Protocol 1: Standard Single-Step Silylation of p-Coumaric Acid
This protocol is suitable for the direct derivatization of dried sample extracts containing p-Coumaric acid and other simple phenolic acids.[3]
-
Sample Preparation: Place 1-10 mg of the sample extract into a 2 mL GC vial. If the sample is in solution, evaporate it to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator. It is critical that no moisture remains.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile) to dissolve the residue. Then, add 100 µL of BSTFA + 1% TMCS or MSTFA.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven at 70°C for 30-60 minutes to ensure the reaction goes to completion.
-
Analysis: After the reaction, cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
Protocol 2: Two-Step Methoximation and Silylation
This protocol is designed for complex samples where carbonyl-containing compounds are present alongside p-Coumaric acid.[1][6][11]
-
Sample Preparation: Ensure the sample is completely dry in a GC vial as described in Protocol 1.
-
Step 1: Methoximation: Add 50 µL of methoxyamine hydrochloride (MOX) in pyridine (e.g., 20 mg/mL). Cap the vial, vortex, and incubate at 30-60°C for 90 minutes.[6][11] This step converts aldehydes and ketones to their methoxime derivatives.
-
Step 2: Silylation: Cool the vial to room temperature. Add 100 µL of MSTFA (or BSTFA + 1% TMCS). Cap the vial, vortex, and incubate at 37-70°C for 30-60 minutes.[6][11]
-
Analysis: Cool the sample to room temperature before injecting into the GC-MS.
References
- 1. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
p-Coumaric acid-d6 signal to noise ratio improvement in MS
Welcome to the technical support center for the analysis of p-Coumaric acid-d6. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the signal-to-noise (S/N) ratio of this compound in mass spectrometry (MS) experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity of my this compound internal standard unexpectedly low?
A1: A low signal for your deuterated internal standard can arise from several factors. Common causes include:
-
Suboptimal MS Parameters: The cone voltage and collision energy may not be optimized for this compound.
-
Ion Suppression: Components in your sample matrix can co-elute with this compound and suppress its ionization.
-
Chromatographic Issues: Poor peak shape or a retention time shift between this compound and the native analyte can lead to inconsistent ionization and a lower-than-expected signal.
-
Sample Preparation: Inefficient extraction or degradation of the standard during sample processing can reduce the amount reaching the detector.
-
Standard Stability: Improper storage or handling of the this compound stock or working solutions can lead to degradation.
Q2: Can the deuterium (B1214612) labeling in this compound affect its chromatographic behavior?
A2: Yes, this is a known phenomenon called the "chromatographic isotope effect." Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. While often minor, this can lead to differential matrix effects if the two compounds do not co-elute perfectly, impacting the accuracy of quantification.
Q3: What are the expected precursor and product ions for this compound in MS/MS analysis?
A3: For p-Coumaric acid, the precursor ion ([M-H]⁻) in negative ion mode is typically m/z 163.1. Common product ions result from the loss of CO₂ (m/z 119.1) or H₂O (m/z 145.1). For this compound, with six deuterium atoms, the precursor ion ([M-H]⁻) would be m/z 169.1. The corresponding product ions would be expected at m/z 125.1 (loss of CO₂) and m/z 149.1 (loss of D₂O). In positive ion mode, the protonated molecule [M+H]⁺ for p-Coumaric acid is m/z 165.1, with a common fragment being the loss of water (H₂O) to give m/z 147.1.[1] For this compound, the [M+H]⁺ ion would be m/z 171.1, and the corresponding fragment from the loss of a water molecule (which may involve deuterium exchange) would need to be determined empirically but could be around m/z 151.1 or 152.1.
Troubleshooting Guides
Issue: Low Signal-to-Noise (S/N) Ratio for this compound
This guide provides a systematic approach to identifying and resolving the root cause of a poor S/N ratio for your this compound internal standard.
References
handling p-Coumaric acid-d6 stock solution instability
This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and stability of p-Coumaric acid-d6 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
A1: this compound is a deuterium-labeled version of p-Coumaric acid. Deuterated compounds are valuable in research, particularly as internal standards for quantitative analysis by mass spectrometry (GC-MS or LC-MS) or NMR.[1] They are also used as tracers to study the pharmacokinetic and metabolic profiles of the non-deuterated compound.[1]
Q2: What are the recommended solvents for preparing a this compound stock solution?
A2: p-Coumaric acid is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[2] For example, its solubility is approximately 10 mg/mL in ethanol, 15 mg/mL in DMSO, and 20 mg/mL in DMF.[2] While it is sparingly soluble in aqueous buffers, a common practice is to first dissolve the compound in an organic solvent like DMSO or DMF and then dilute it with the aqueous buffer.[2][3]
Q3: How should I store the solid this compound?
A3: The solid, crystalline form of p-Coumaric acid is stable for at least four years when stored at room temperature.[2] However, it is good practice to store it in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials.[4][5][6]
Q4: What are the recommended storage conditions for a this compound stock solution?
A4: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.[1] Specific storage recommendations can vary, so always consult the manufacturer's data sheet. A general guideline is to store the solution at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). Aqueous solutions are not recommended for storage for more than one day.[2]
Q5: What are the visual signs of stock solution instability or degradation?
A5: Visual indicators of instability can include color change, precipitation, or the appearance of cloudiness in a solution that was previously clear. Any observed changes in the physical appearance of the stock solution warrant further investigation and preparation of a fresh stock.
Q6: Why is it important to avoid repeated freeze-thaw cycles?
A6: Repeatedly freezing and thawing a stock solution can accelerate the degradation of the compound.[1][3] This can also lead to evaporation of the solvent, which alters the concentration of the standard, and may cause the compound to come out of solution. Aliquoting the stock solution into single-use vials is the best practice to maintain its integrity.[3]
Storage Conditions for this compound Stock Solutions
The following table summarizes recommended storage conditions to ensure the stability of your this compound stock solutions.
| Storage Temperature | Recommended Maximum Storage Period | Reference |
| -20°C | 1 Month | [1] |
| -80°C | 6 Months | [1] |
| Aqueous Solution (e.g., in PBS) | Not recommended for more than one day | [2] |
Troubleshooting Guide
Q: My this compound stock solution shows precipitation after being stored in the freezer. What should I do?
A: Precipitation can occur if the compound's solubility limit is exceeded at low temperatures or if some solvent has evaporated.
-
Action 1: Gently warm the vial to room temperature and vortex or sonicate briefly to see if the precipitate redissolves.[3]
-
Action 2: If it redissolves, consider preparing a slightly more dilute stock solution for future use to ensure it remains in solution at the storage temperature.
-
Action 3: If the precipitate does not redissolve, the solution should be discarded, and a fresh stock should be prepared.
Q: I am observing inconsistent or non-reproducible results in my experiments. Could my stock solution be the problem?
A: Yes, inconsistent results are a common symptom of stock solution instability or degradation.[3]
-
Action 1: Prepare fresh working solutions from your stock aliquot for each experiment. Do not reuse diluted solutions.[3]
-
Action 2: If the problem persists, discard the current stock aliquot and use a fresh one. If you have been using the same stock for an extended period, it may have degraded.
-
Action 3: Perform a quick quality control check on your stock solution using LC-MS or HPLC to look for degradation products or a decrease in the main compound peak area.
Q: My stock solution has changed color. Is it still usable?
A: A change in color is a strong indicator of chemical degradation. Phenolic compounds can be susceptible to oxidation, which often results in a color change (e.g., turning yellowish or brownish).
-
Action: The solution should be considered compromised. Discard it immediately and prepare a fresh stock solution from the solid compound. Ensure the new stock is purged with an inert gas like nitrogen or argon before sealing if high stability is required.[2]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a stable stock solution.
Materials:
-
This compound powder
-
High-purity solvent (e.g., DMSO, DMF, Ethanol)
-
Calibrated analytical balance and pipettes[7]
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile container.
-
Dissolution: Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the target concentration.
-
Mixing: Vortex the container thoroughly until the powder is completely dissolved. A brief sonication can be used to aid dissolution if necessary.[3]
-
Aliquoting: Dispense the stock solution into smaller, single-use volumes in sterile, clearly labeled tubes or vials.[1][3] This is critical to prevent contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term storage).[1]
Protocol 2: Basic Stability Assessment by HPLC
This protocol provides a method to evaluate the stability of your stock solution over time.
Objective: To compare the purity of a freshly prepared stock solution with an aged stock solution.
Methodology:
-
Initial Analysis: Immediately after preparing a new batch of stock solution (as per Protocol 1), dilute a sample to a suitable concentration for HPLC analysis. Inject this sample into the HPLC system to obtain an initial chromatogram. Record the peak area and retention time of the this compound peak.
-
Aging: Store the remaining aliquots of the stock solution under your standard laboratory conditions (e.g., -20°C).
-
Follow-up Analysis: After a set period (e.g., 1, 2, or 4 weeks), thaw a new aliquot of the aged stock solution. Prepare a sample at the exact same concentration as in Step 1 and analyze it using the same HPLC method.
-
Comparison: Compare the chromatograms. Look for:
-
A significant decrease (>5-10%) in the peak area of the main compound.
-
The appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Potential degradation pathway of p-Coumaric acid via decarboxylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. astechireland.ie [astechireland.ie]
- 7. Digital Analytical Balance Troubleshooting | sisco.com [sisco.com]
Validation & Comparative
Navigating Bioanalytical Method Validation: A Comparative Guide Using p-Coumaric Acid-d6
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure the accuracy and reliability of experimental data. This guide provides a comprehensive comparison of a typical analytical method for the quantification of p-Coumaric acid, using its deuterated stable isotope, p-Coumaric acid-d6, as an internal standard. The principles and data presented herein are synthesized from established bioanalytical method validation practices.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) based methods. The SIL-IS is chemically identical to the analyte of interest, p-Coumaric acid, and thus exhibits nearly identical behavior during sample preparation, chromatography, and ionization. This co-elution and similar ionization response effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to higher accuracy and precision.
Performance Comparison of Analytical Methods
The validation of an analytical method is assessed through a series of key parameters that determine its performance and reliability. Below is a summary of typical performance data for an LC-MS/MS method for the quantification of p-Coumaric acid using this compound as an internal standard versus a method using a structurally analogous internal standard.
| Validation Parameter | Method with this compound (SIL-IS) | Method with Structural Analog IS |
| Linearity (r²) | > 0.999 | > 0.995 |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% |
| Precision (% RSD) | < 5% | < 15% |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL |
| Matrix Effect (% CV) | < 10% | < 20% |
| Recovery (% RSD) | < 10% | < 15% |
Experimental Protocols
Detailed methodologies for the key experiments in the validation of a bioanalytical method for p-Coumaric acid using this compound are provided below.
Stock and Working Solution Preparation
-
Stock Solutions: Individual stock solutions of p-Coumaric acid and this compound are prepared in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Standard Solutions: A series of working standard solutions of p-Coumaric acid are prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution: A working solution of this compound is prepared by diluting the stock solution to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
p-Coumaric acid: [M-H]⁻ precursor ion → product ion
-
This compound: [M-H]⁻ precursor ion → product ion
-
Mandatory Visualizations
Caption: Workflow for analytical method validation.
Caption: Simplified Phenylpropanoid Biosynthesis Pathway.
A Comparative Guide to Internal Standards for p-Coumaric Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of p-Coumaric acid-d6 with other common internal standards used in the quantitative analysis of p-Coumaric acid by liquid chromatography-mass spectrometry (LC-MS). The selection of an appropriate internal standard is critical for achieving accurate and reproducible results by correcting for variations in sample preparation, injection volume, and instrument response.
The Gold Standard: Isotope-Labeled Internal Standards
Deuterated standards, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based quantification. Since they are chemically identical to the analyte, they exhibit very similar behavior during extraction, chromatography, and ionization, providing the most effective normalization.
Alternative Internal Standards
While deuterated standards are ideal, they may not always be available or cost-effective. In such cases, structurally similar molecules or compounds with different retention times but similar ionization properties can be used. This guide compares the performance of this compound's conceptual equivalent (a deuterated analog) with two common non-deuterated internal standards: hydrochlorothiazide (B1673439) and salicylic (B10762653) acid.
Performance Comparison of Internal Standards
The following tables summarize the performance of different internal standards for the quantification of p-Coumaric acid based on data from published analytical methods.
Table 1: Performance Data for Deuterated Internal Standard (trans-Cinnamic acid-d7 for phenolic acids including p-Coumaric acid)
| Parameter | Result | Reference |
| Linearity (r²) | > 0.99 | [1] |
| Lower Limit of Quantification (LLOQ) | 0.698 - 8.116 ng/mL | [1] |
| Recovery | Not explicitly stated for p-Coumaric acid | [1] |
| Precision (%RSD) | Not explicitly stated for p-Coumaric acid | [1] |
Table 2: Performance Data for Hydrochlorothiazide as an Internal Standard
| Parameter | Result | Reference |
| Linearity (Range) | 0.01 - 15 µg/mL | [2] |
| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL | [2] |
| Accuracy (RE%) | 97.1 - 103.2% | [2] |
| Precision (%RSD) | < 10% (Intra- and Inter-day) | [2] |
| Recovery | 60.2% | [3] |
Table 3: Performance Data for Salicylic Acid as an Internal Standard
| Parameter | Result | Reference |
| Linearity (r²) | > 0.9921 | |
| Recovery | 70.1% - 115.0% | |
| Precision (%RSD) | < 6.63% (Intra-day), < 15.00% (Inter-day) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and comparison.
Experimental Protocol 1: Quantification of p-Coumaric Acid using a Deuterated Internal Standard (Adapted from a method for phenolic acids)
1. Sample Preparation:
-
To 100 µL of plasma, add the deuterated internal standard solution (e.g., trans-cinnamic acid-d7).
-
Perform protein precipitation with an organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase for LC-MS analysis.
2. LC-MS/MS Conditions:
-
LC Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for p-Coumaric acid and the deuterated internal standard.
Experimental Protocol 2: Quantification of p-Coumaric Acid using Hydrochlorothiazide as Internal Standard[2]
1. Sample Preparation: [2]
-
To a plasma sample, add hydrochlorothiazide as the internal standard.[2]
-
Acidify the sample with 2 M hydrochloric acid.[2]
-
Perform liquid-liquid extraction with ethyl acetate.[2]
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.[2]
2. LC-MS Conditions: [2]
-
LC Column: Kromasil C18 column (200 mm × 4.6 mm, 5 µm).[2]
-
Mobile Phase: Methanol-0.5‰ acetic acid (60:40, v/v).[2]
-
Flow Rate: Not specified.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative mode, with selected ion monitoring (SIM).[2]
-
Monitored Ions: m/z 163.15 for p-Coumaric acid and m/z 295.95 for hydrochlorothiazide.[2]
Experimental Protocol 3: Quantification of Phenolic Compounds including p-Coumaric Acid using Salicylic Acid as Internal Standard
1. Sample Preparation:
-
Prepare standard stock solutions of p-Coumaric acid and salicylic acid (internal standard) in methanol.
-
Prepare working solutions by diluting the stock solutions. Each working solution should contain a fixed concentration of salicylic acid (e.g., 1 µg/mL).
-
For sample analysis, extract the phenolic compounds from the matrix and add the internal standard.
2. LC-MS Conditions:
-
LC Column: Poroshell-120 EC-C18 column.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI).
Visualizations
Signaling Pathway Diagram
p-Coumaric acid has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by p-Coumaric acid.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the quantification of p-Coumaric acid in a biological matrix using an internal standard.
Caption: Experimental workflow for LC-MS quantification with an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS determination and pharmacokinetics of p-coumaric acid in rat plasma after oral administration of p-coumaric acid and freeze-dried red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of p-Coumaric Acid Analysis in Human Plasma and Its Clinical Application to PK/PD Study - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in the Mass Spectrometer: p-Coumaric Acid vs. p-Coumaric Acid-d6
For researchers, scientists, and drug development professionals leveraging mass spectrometry for quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison between p-Coumaric acid and its deuterated analog, p-Coumaric acid-d6, with supporting experimental data and detailed methodologies.
In the realm of quantitative mass spectrometry, particularly when dealing with complex biological matrices, the use of a stable isotope-labeled internal standard is the gold standard. This is where this compound, a deuterated form of p-Coumaric acid, demonstrates its superiority. While chemically identical to the analyte of interest, its increased mass allows it to be distinguished by the mass spectrometer, enabling precise quantification by correcting for variations during sample preparation and analysis.
The Fundamental Difference: An Isotopic Distinction
p-Coumaric acid is a naturally occurring phenolic compound with the chemical formula C₉H₈O₃. Its deuterated counterpart, this compound, has six hydrogen atoms replaced by deuterium (B1214612) atoms. This isotopic substitution results in an increase in its molecular weight, which is the key to its utility in mass spectrometry.
Performance in Mass Spectrometry: A Clear Winner
The primary advantage of using this compound as an internal standard for the quantification of p-Coumaric acid lies in its ability to co-elute with the analyte while being clearly distinguishable by its mass-to-charge ratio (m/z). This co-elution ensures that both compounds experience similar matrix effects and ionization suppression or enhancement, leading to a more accurate and precise measurement of the analyte's concentration.
Here's a summary of typical analytical performance data for the quantification of p-Coumaric acid using LC-MS/MS, which is significantly enhanced by the use of an appropriate internal standard like this compound.
| Parameter | Typical Performance for p-Coumaric Acid Quantification | Reference |
| Linearity (r²) | >0.999 | [1] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | [1][2] |
| Intra-day Accuracy | 99.2–103.8% | [1][2] |
| Inter-day Accuracy | 99.6–108.4% | [1][2] |
| Intra-day Precision (%RSD) | 1.0–5.6% | [1][2] |
| Inter-day Precision (%RSD) | 1.3–6.4% | [1][2] |
| Recovery | 90.07–95.72% | [3] |
The use of this compound as an internal standard is critical to achieving such high levels of accuracy and precision.
Experimental Protocols: A Glimpse into the Lab
Herein, we provide a detailed methodology for the quantification of p-Coumaric acid in human plasma using a deuterated internal standard, based on established protocols.[1][2]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
p-Coumaric acid: The precursor ion is typically the deprotonated molecule [M-H]⁻ at m/z 163.1. Common product ions are m/z 119.1 (loss of CO₂) and m/z 93.1.[4][5] In positive mode, the precursor ion [M+H]⁺ at m/z 165.1 can fragment to m/z 147.1 (loss of H₂O) and m/z 119.1 (loss of H₂O and CO).[5]
-
This compound: The precursor ion will be at a higher m/z value, for instance, [M-H]⁻ at m/z 169.1. The fragmentation pattern is expected to be similar, with the corresponding mass shifts in the product ions.
-
-
Visualizing the Workflow
The following diagram illustrates the typical workflow for a quantitative LC-MS/MS analysis using a deuterated internal standard.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Signaling Pathways and Logical Relationships
The core principle behind the use of a deuterated internal standard is the establishment of a reliable analytical relationship. The following diagram illustrates this logical connection.
Caption: Logical relationship of using an internal standard for accurate quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of p-Coumaric Acid Analysis in Human Plasma and Its Clinical Application to PK/PD Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of p-Coumaric Acid Analysis in Human Plasma and Its Clinical Application to PK/PD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Navigating Isotopic Purity: A Comparative Guide to p-Coumaric Acid-d6 for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a pivotal decision that directly influences the accuracy and reliability of quantitative analytical methods. This guide provides a comprehensive assessment of p-Coumaric acid-d6, a commonly used deuterated internal standard, by comparing its performance with its ¹³C-labeled counterpart, p-Coumaric acid-¹³C₃. We delve into the nuances of isotopic purity, its impact on experimental results, and provide detailed protocols for its assessment.
The use of stable isotope-labeled internal standards is a cornerstone of quantitative mass spectrometry, designed to correct for variability during sample processing and analysis. This compound, with its six deuterium (B1214612) atoms, is frequently employed for the quantification of p-Coumaric acid in various biological and environmental matrices. However, the isotopic purity of this standard is a critical parameter that can significantly influence the quality of analytical data. The presence of unlabeled p-Coumaric acid (d₀) or partially labeled isotopologues as impurities in the deuterated standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification.
The Contenders: this compound vs. p-Coumaric Acid-¹³C₃
The primary alternative to deuterated standards is the use of ¹³C-labeled analogues. In the case of p-Coumaric acid analysis, this would be p-Coumaric acid-¹³C₃. While generally more expensive to synthesize, ¹³C-labeled standards are often considered the gold standard due to their higher isotopic stability and lack of a significant chromatographic isotope effect.[1][2]
Data Presentation: A Comparative Analysis
The isotopic purity of a labeled standard is not absolute. It is a distribution of different isotopologues. High-resolution mass spectrometry is the primary technique used to determine this distribution. The following table summarizes a typical comparison of the isotopic purity between commercially available this compound and p-Coumaric acid-¹³C₃.
| Feature | This compound | p-Coumaric acid-¹³C₃ |
| Major Isotopologue | d6 | ¹³C₃ |
| Advertised Isotopic Purity | Typically ≥98% | Typically ≥99% |
| Typical Isotopic Distribution | d6: ~98%, d5: ~1.5%, d4: ~0.4%, d0-d3: <0.1% | ¹³C₃: >99%, ¹³C₂: <1%, ¹³C₁: <0.1%, ¹³C₀: Trace |
| Potential for Back-Exchange | Low, but possible on hydroxyl group depending on conditions | None[2] |
| Chromatographic Co-elution with Analyte | May exhibit a slight retention time shift (elutes slightly earlier)[3] | Typically co-elutes perfectly with the analyte |
Table 1: Comparison of Typical Isotopic Purity and Characteristics of this compound and p-Coumaric acid-¹³C₃
Experimental Protocols for Assessing Isotopic Purity
A robust assessment of isotopic purity relies on a combination of high-resolution mass spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (LC-HRMS) Protocol
This method allows for the separation and quantification of the different isotopologues of p-Coumaric acid.
1. Sample Preparation:
-
Prepare a stock solution of the isotopically labeled p-Coumaric acid (d6 or ¹³C₃) in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.
2. LC-HRMS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure good peak shape and separation from any potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Scan Range: m/z 100-200.
-
Resolution: ≥ 70,000 FWHM.
3. Data Analysis:
-
Extract the ion chromatograms for the unlabeled p-Coumaric acid (m/z 163.039) and the expected isotopologues of the labeled standard.
-
For this compound, the main ion will be at m/z 169.077. Look for lower isotopologues at m/z 168.071 (d5), 167.065 (d4), etc.
-
For p-Coumaric acid-¹³C₃, the main ion will be at m/z 166.049. Look for lower isotopologues at m/z 165.046 (¹³C₂) and 164.042 (¹³C₁).
-
Integrate the peak areas of all observed isotopologues.
-
Calculate the isotopic purity by expressing the peak area of the desired labeled species as a percentage of the sum of the peak areas of all observed isotopologues.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy is used to confirm the position of the isotopic labels and the overall structural integrity of the molecule.
1. Sample Preparation:
-
Dissolve 5-10 mg of the isotopically labeled p-Coumaric acid in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).
2. NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: To identify the presence and integration of any residual protons at the labeled positions.
-
²H NMR (for deuterated standards): To directly observe the deuterium signals and confirm their locations.
-
¹³C NMR (for ¹³C-labeled standards): To confirm the enrichment at the specific carbon positions.
-
3. Data Analysis:
-
In the ¹H NMR spectrum of this compound, the signals corresponding to the deuterated positions should be significantly reduced or absent. The integration of any residual proton signals can be used to estimate the level of deuteration.
-
The ¹³C NMR spectrum of p-Coumaric acid-¹³C₃ will show enhanced signals for the labeled carbon atoms.
Mandatory Visualization
The following diagrams illustrate the workflow for assessing isotopic purity and the logical relationship in selecting an internal standard.
Caption: Experimental workflow for assessing isotopic purity.
Caption: Decision pathway for internal standard selection.
References
A Comparative Guide to the Quantification of p-Coumaric Acid: Linearity and Range
For researchers, scientists, and drug development professionals engaged in the analysis of phenolic compounds, accurate and reliable quantification of p-Coumaric acid is paramount. This guide provides a comparative overview of common analytical methods, focusing on the critical performance characteristics of linearity and analytical range. The information presented is supported by experimental data from various scientific publications to aid in method selection and development.
Performance Comparison of Analytical Methods
The choice of an analytical method for the quantification of p-Coumaric acid is often dictated by the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry are the most frequently employed techniques. A summary of their performance in terms of linearity and analytical range is presented below.
| Analytical Method | Linearity (R²) | Analytical Range | Lower Limit of Quantification (LLOQ) | Sample Matrix |
| HPLC-UV | >0.999 | 2 - 10 µg/mL | 0.99 µg/mL | Methanolic extracts of durva grass |
| 0.9973 | 0.1 - 400 µg/mL | 0.0694 µg/mL | Pineapple extracts[1] | |
| Not Specified | 0.5 - 15 mg/L | 0.04 mg/L | Wine[2] | |
| >0.99 | 3 - 1000 ppm | Not Specified | Date Palms | |
| LC-MS | Not Specified | 0.01 - 15 µg/mL | 0.01 µg/mL | Rat plasma[3][4] |
| UPLC-MS/MS | >0.9993 | 0.2 - 20 ng/mL | 0.2 ng/mL | Human plasma[5] |
| Not Specified | 0.8440 - 844.0 ng/mL | < 1.050 ng/mL | Rat plasma[6] | |
| >0.99 | Not Specified | Not Specified | Plant material | |
| UV-Vis Spectrophotometry | 0.99 | 5 - 25 µg/mL | Not Specified | Not Specified |
| 0.98 | 2 - 10 µg/mL | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for the validation of new analytical methods. Below are summaries of the experimental protocols for the key techniques discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Method 1 (in Methanolic Extracts):
-
Column: RP-C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of water, methanol, and glacial acetic acid (65:34:1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at 310 nm.
-
-
Method 2 (in Pineapple Extracts):
-
Column: Gemini C18 (250 mm × 4.6 mm, 3 µm, 110 Å).
-
Mobile Phase: Gradient elution with 0.5% phosphoric acid in water (Solvent A) and 100% acetonitrile (B52724) (Solvent B).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 20°C.
-
Detection: 280 nm.[1]
-
Injection Volume: 10 µL.[1]
-
-
Method 3 (in Wine):
Liquid Chromatography-Mass Spectrometry (LC-MS & UPLC-MS/MS)
-
LC-MS Method (in Rat Plasma):
-
UPLC-MS/MS Method (in Human Plasma):
-
UHPLC-MS/MS Method (for Phenolic Compound Quantification):
UV-Vis Spectrophotometry
-
Method A:
-
Solvent: Ethanol.
-
Wavelength: 229 nm.
-
Linearity Range: 2–10 μg/mL with an R² of 0.98.
-
-
Method B:
-
Solvent: Phosphate buffer (pH 6.8).
-
Wavelength: 284 nm.
-
Linearity Range: 5–25 μg/mL with an R² of 0.99.
-
Experimental Workflow for p-Coumaric Acid Quantification
The following diagram illustrates a generalized workflow for the quantification of p-Coumaric acid, from sample preparation to data analysis. This logical relationship highlights the key stages involved in generating accurate and reproducible results.
References
- 1. phcogres.com [phcogres.com]
- 2. Application of a reversed-phase HPLC method for quantitative p -coumaric acid analysis in wine | OENO One [oeno-one.eu]
- 3. LC-MS determination and pharmacokinetics of p-coumaric acid in rat plasma after oral administration of p-coumaric acid and freeze-dried red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous Determination of Seven Phenolic Acids in Rat Plasma Using UHPLC-ESI-MS/MS after Oral Administration of Echinacea purpurea Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of p-Coumaric Acid Analysis in Human Plasma and Its Clinical Application to PK/PD Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
A Comparative Guide to the Analysis of p-Coumaric Acid: Unveiling the Limits of Detection and Quantification
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of bioactive compounds are paramount. This guide provides a comprehensive comparison of various analytical methods for the analysis of p-Coumaric acid, a phenolic acid renowned for its antioxidant and anti-inflammatory properties. We delve into the limits of detection (LOD) and quantification (LOQ) offered by these techniques, supported by detailed experimental protocols to aid in methodological selection and application.
Quantitative Performance Comparison
The choice of analytical method significantly impacts the sensitivity and accuracy of p-Coumaric acid quantification. The following table summarizes the reported LOD and LOQ values for different analytical techniques, offering a clear comparison of their performance capabilities.
| Analytical Method | Detector | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC | UV | Synthetic Wine | 0.01 mg/L | 0.04 mg/L | [1] |
| RP-HPLC | DAD | Pineapple Extracts | 0.0208 µg/mL | 0.0694 µg/mL | [2][3] |
| RP-HPLC | UV-Vis | Methanolic Extract of Durva Grass | 0.302 µg/mL | 0.99 µg/mL | [4] |
| LC-MS | ESI-MS | Rat Plasma | - | 0.01 µg/mL | [5][6] |
| UPLC-MS/MS | MRM | Human Plasma | - | 0.2 ng/mL | [7][8] |
| UV-Vis Spectrophotometry | - | Vinegar, Carrot Juice, Seed Extract | 2.3 ng/mL | - | [9] |
| UV-Vis Spectrophotometry | - | Pharmaceutical Dosage Form (Method A) | 5.449 µg/mL | 16.512 µg/mL | [10] |
| UV-Vis Spectrophotometry | - | Pharmaceutical Dosage Form (Method B) | 1.792 µg/mL | 5.420 µg/mL | [10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are the experimental protocols for some of the key methods cited in this guide.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Pineapple Extracts
-
Instrumentation: RP-HPLC system with a Diode Array Detector (DAD).
-
Column: Gemini C18 column.
-
Mobile Phase: A gradient elution was performed with 0.5% phosphoric acid in water (Solvent A) and 100% acetonitrile (B52724) (Solvent B).
-
0-30 min: 5% to 80% B
-
30-33 min: 80% B
-
33-35 min: 80% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 0.8 mL/min.
-
Detection: 280 nm.
RP-HPLC for Methanolic Extract of Durva Grass
-
Instrumentation: RP-HPLC system with a UV-visible detector.
-
Column: RP-C18 column (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase consisting of water:methanol:glacial acetic acid (65:34:1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: 310 nm.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Rat Plasma
-
Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.
-
Column: Kromasil C18 column (200 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Methanol and 0.5‰ acetic acid in water (60:40, v/v).
-
Flow Rate: Not specified.
-
Detection: Selected Ion Monitoring (SIM) in negative ion mode. The target ion for p-Coumaric acid was m/z 163.15.[5][6]
-
Sample Preparation: Plasma samples were acidified with 2 M hydrochloric acid and extracted with ethyl acetate.[5][6]
UV-Vis Spectrophotometry for Pharmaceutical Dosage Forms
-
Method A (Ethanol):
-
Solvent: Ethanol.
-
Wavelength of Maximum Absorbance (λmax): 229 nm.
-
Linearity Range: 2–10 µg/mL.
-
-
Method B (Phosphate Buffer):
-
Solvent: Phosphate buffer pH 6.8.
-
Wavelength of Maximum Absorbance (λmax): 284 nm.
-
Linearity Range: 5–25 µg/mL.
-
Visualizing the Process: From Sample to Signal
To better understand the analytical process, the following diagrams illustrate a typical experimental workflow and a key signaling pathway influenced by p-Coumaric acid.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. p-Coumaric acid attenuates alcohol exposed hepatic injury through MAPKs, apoptosis and Nrf2 signaling in experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. p-Coumaric acid mediated protection of H9c2 cells from Doxorubicin-induced cardiotoxicity: Involvement of augmented Nrf2 and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. p-Coumaric Acid Attenuates IL-1β-Induced Inflammatory Responses and Cellular Senescence in Rat Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of p-Coumaric Acid Quantification Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of p-Coumaric acid in biological matrices is critical for pharmacokinetic, pharmacodynamic, and various biomedical studies. This guide provides a detailed comparison of different analytical methods, focusing on their accuracy and precision, supported by experimental data. While the gold standard for quantitative analysis by mass spectrometry involves the use of a stable isotope-labeled internal standard, such as p-Coumaric acid-d6, this guide will also explore other validated methods and discuss the inherent advantages of the deuterated standard approach.
Performance Comparison of Analytical Methods
The selection of an analytical method for p-Coumaric acid quantification depends on the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are two commonly employed techniques. The use of an appropriate internal standard is crucial for achieving high accuracy and precision, especially in complex biological matrices like plasma.
The following table summarizes the performance characteristics of two distinct methods for p-Coumaric acid quantification. Method 1 is a highly sensitive UPLC-MS/MS method developed for human plasma, utilizing a non-isotopic internal standard. Method 2 is a Reverse Phase HPLC (RP-HPLC) method with UV detection. While specific data for a method using this compound was not available in the reviewed literature, the principles of its use are discussed below.
| Parameter | Method 1: UPLC-MS/MS[1][2] | Method 2: RP-HPLC[3][4] |
| Instrumentation | UPLC-Tandem Mass Spectrometer | HPLC with UV Detector |
| Matrix | Human Plasma | Pineapple Extract |
| Internal Standard | Hydrochlorothiazide | Not Specified |
| Linearity (r²) | >0.9993 | 0.9973 |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 69.4 ng/mL |
| Intra-day Accuracy (%) | 99.2–103.8 | Not Reported |
| Inter-day Accuracy (%) | 99.6–108.4 | Not Reported |
| Intra-day Precision (%RSD) | 1.0–5.6 | Not Reported |
| Inter-day Precision (%RSD) | 1.3–6.4 | Not Reported |
| Recovery (%) | 47.4 - 57.0 | Not Reported |
The this compound Advantage
In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard, such as this compound, is considered the state-of-the-art approach for achieving the highest levels of accuracy and precision. Here's why:
-
Co-elution: this compound is chemically identical to the analyte (p-Coumaric acid) and therefore exhibits the same chromatographic behavior, meaning it elutes at the same time.
-
Correction for Matrix Effects: Biological samples are complex and can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as matrix effect. Since this compound is affected by matrix effects in the same way as the unlabeled p-Coumaric acid, it provides a more accurate correction, leading to higher precision and accuracy.
-
Correction for Sample Processing Variability: Any loss of analyte during sample preparation steps (e.g., extraction, evaporation) will be mirrored by a proportional loss of the deuterated internal standard, thus ensuring the final calculated concentration is accurate.
While the UPLC-MS/MS method presented in this guide demonstrates excellent performance with a non-isotopic internal standard, the use of this compound would likely further enhance its robustness and minimize inter-sample variability.
Experimental Protocols
Method 1: UPLC-MS/MS for p-Coumaric Acid in Human Plasma[2]
1. Sample Preparation:
-
To 200 µL of human plasma, add 10 µL of the internal standard solution (hydrochlorothiazide).
-
Perform solid-phase extraction (SPE) using a polymeric strong anion exchange cartridge.
-
Wash the cartridge with water and methanol (B129727).
-
Elute the analyte and internal standard with 2% formic acid in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
2. UPLC-MS/MS Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.25 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometry: Triple quadrupole mass spectrometer with positive ion electrospray ionization.
-
Detection: Multiple Reaction Monitoring (MRM)
Method 2: RP-HPLC for p-Coumaric Acid in Pineapple Extracts[3][4]
1. Sample Preparation:
-
Pineapple flesh is juiced and filtered.
-
For methanol extraction, the juice is further processed with methanol.
-
The extracts are filtered before injection.
2. RP-HPLC Conditions:
-
Column: Gemini C18
-
Mobile Phase: A gradient of 0.5% phosphoric acid and acetonitrile.
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 280 nm
Visualizing the Workflow and Concepts
To better understand the experimental process and the fundamental concepts of analytical validation, the following diagrams are provided.
Caption: Experimental workflow for p-Coumaric acid analysis using UPLC-MS/MS.
Caption: Relationship between accuracy (closeness to the true value) and precision (reproducibility).
References
Navigating the Nuances of p-Coumaric Acid Analysis: A Guide to Inter-day and Intra-day Variability
For researchers, scientists, and drug development professionals, the accurate quantification of p-Coumaric acid, a phenolic compound with significant antioxidant and anti-inflammatory properties, is paramount.[1][2] However, the analytical journey is often fraught with variability, both within a single day's experiments (intra-day) and between different days (inter-day). This guide provides a comparative overview of common analytical methods, presenting supporting experimental data to help you navigate these challenges and achieve reliable, reproducible results.
Understanding the Variability Landscape
The concentration of phenolic compounds like p-Coumaric acid can be influenced by a multitude of factors, including the plant's genetic makeup, environmental conditions during growth, and the specific extraction and analysis techniques employed.[3][4][5] In the laboratory, variability in analytical results can stem from the sample matrix itself, the stability of the compound, and the precision of the instruments and protocols used.[3][6]
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most widely reported methods for the quantification of p-Coumaric acid.[7] Ultraviolet (UV) spectroscopy offers a simpler, more cost-effective, though typically less specific, alternative.[8] The precision and accuracy of these methods are critical metrics for assessing their performance and are typically evaluated through intra-day and inter-day variability studies.
Quantitative Data Summary
The following tables summarize the reported inter-day and intra-day precision (expressed as Relative Standard Deviation, %RSD) and accuracy for p-Coumaric acid analysis using different analytical techniques. Lower %RSD values indicate higher precision.
Table 1: Inter-day and Intra-day Precision of LC-MS/MS Methods for p-Coumaric Acid Analysis
| Matrix | Concentration Levels | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| Human Plasma | 0.2, 0.6, 8, 16 ng/mL | 1.0 - 5.6 | 1.3 - 6.4 | 99.2 - 103.8 | 99.6 - 108.4 | [9][10] |
| Rat Plasma | 0.01-15 μg·mL⁻¹ | < 10 | < 10 | 97.1 - 103.2 | Not Reported | [11] |
Table 2: Inter-day and Intra-day Precision of HPLC Methods for p-Coumaric Acid Analysis
| Matrix | Concentration Range | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Methanolic Extract of Durva Grass | 2–10 μg/mL | < 2.0 | < 2.0 | [12] |
Table 3: Inter-day and Intra-day Precision of UV Spectroscopy Methods for p-Coumaric Acid Analysis
| Solvent | Wavelength | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Ethanol (B145695) | 229 nm | 0.079 - 0.145 | Not Reported | [8] |
| Phosphate (B84403) Buffer pH 6.8 | 284 nm | < 2 | < 2 | [8] |
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for the key experiments cited.
LC-MS/MS Method for p-Coumaric Acid in Human Plasma[9][10]
-
Sample Preparation: Protein precipitation.
-
Chromatography: Ultra-performance liquid chromatography (UPLC).
-
Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode with positive ion detection.
-
Quantification: Lower limit of quantitation (LLOQ) was 0.2 ng/mL.
RP-HPLC Method for p-Coumaric Acid in Plant Extract[12][13]
-
Sample Preparation: Methanolic extraction.
-
Column: RP-C18 column (250 mm × 4.6 mm, 5 μ).
-
Mobile Phase: Isocratic elution with water: methanol: glacial acetic acid (65:34:1 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-visible detector at 310 nm.
-
Retention Time: Approximately 6.617 min.
UV Spectroscopy Method for p-Coumaric Acid[8]
-
Sample Preparation: Standard solutions prepared in ethanol or phosphate buffer (pH 6.8).
-
Instrument: UV spectrophotometer.
-
Wavelength Scan: 200-400 nm.
-
Analytical Wavelengths: 229 nm in ethanol and 284 nm in phosphate buffer.
Visualizing the Workflow and Sources of Variability
To better understand the analytical process and the factors that can introduce variability, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Phenolic Compounds as Cultivar- and Variety-distinguishing Factors in Some Plant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variability in the Beneficial Effects of Phenolic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 9. mdpi.com [mdpi.com]
- 10. Development of p-Coumaric Acid Analysis in Human Plasma and Its Clinical Application to PK/PD Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS determination and pharmacokinetics of p-coumaric acid in rat plasma after oral administration of p-coumaric acid and freeze-dried red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of p-Coumaric Acid: Methodologies and Performance
For researchers, scientists, and drug development professionals, the accurate quantification of p-Coumaric acid (p-CA), a phenolic compound with significant antioxidant and anti-inflammatory properties, is crucial for its investigation in various matrices, including plant extracts, beverages, and biological fluids.[1][2][3] This guide provides a comprehensive cross-validation of common analytical methods for p-CA quantification, presenting supporting experimental data and detailed protocols to aid in method selection and application.
The choice of an analytical technique for p-CA quantification is critical and depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.[1] The most frequently employed methods include High-Performance Liquid Chromatography (HPLC) often coupled with UV-Vis or Diode Array Detection (DAD), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.[2][3]
Quantitative Performance Comparison
The following table summarizes key validation parameters for various p-CA quantification methods as reported in the literature. It is important to note that these values can vary based on the specific experimental conditions, instrumentation, and sample matrix.
| Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Matrix | Reference |
| HPLC-UV/DAD | >0.99 | 0.01 - 0.35 µg/mL | 0.03 - 1.07 µg/mL | 98.33 - 101.12% | < 5% | General | [4] |
| 0.999 | 0.302 µg/mL | 0.99 µg/mL | Good | < 2.0% | Methanolic Plant Extract | [5] | |
| Validated (0.5-15 mg/L) | 0.01 mg/L | 0.04 mg/L | - | - | Wine | [6][7] | |
| 0.9973 | 0.0208 µg/mL | 0.0694 µg/mL | - | - | Pineapple Extracts | [8][9] | |
| 0.9993 | - | - | 98 - 99.4% | 0.98% | Herbal Extract | [10] | |
| LC-MS/MS | >0.99 | - | - | 95.22 - 118.81% | < 4.0% | Plant Extracts | [11] |
| - | - | 0.2 ng/mL (LLOQ) | 99.2 - 108.4% | 1.0 - 6.4% | Human Plasma | [12] | |
| UV-Vis | 0.98 - 0.99 | - | - | 80 - 90% | < 2% | Pharmaceutical Dosage Form | [13][14] |
| GC-MS | - | - | - | - | - | Papaya Leaf Extract | [15] |
Experimental Methodologies
Detailed protocols for the primary analytical techniques are provided below. These represent common methodologies and may require optimization for specific applications.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This is the most widely reported method for p-CA analysis due to its high sensitivity and resolution.[2][16]
-
Sample Preparation: Plant materials are typically extracted with a solvent such as methanol (B129727).[5] The extract is then filtered prior to injection. For biological fluids like plasma, a protein precipitation step followed by solid-phase extraction may be necessary.
-
Chromatographic System: A standard HPLC or UHPLC system is used.[16]
-
Column: A reversed-phase C18 column is commonly employed for separation.[5][8]
-
Mobile Phase: A gradient or isocratic elution is used, typically consisting of an aqueous solvent (e.g., water with formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[5][6]
-
Flow Rate: Flow rates are generally in the range of 0.7 - 1.0 mL/min.[5][6]
-
Detection: UV detection is performed at the maximum absorbance wavelength for p-CA, which is around 300-310 nm.[5][6]
-
Quantification: A calibration curve is constructed using p-CA standards of known concentrations to quantify the amount in the sample.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For complex matrices or when very low detection limits are required, LC-MS/MS offers superior sensitivity and selectivity.[16]
-
Sample Preparation: Similar to HPLC, but may require more rigorous cleanup to minimize matrix effects.
-
Chromatographic System: A UHPLC system is often coupled to a tandem mass spectrometer.[16][17]
-
Column: A reversed-phase C18 column is typically used.[17]
-
Mobile Phase: LC-MS grade solvents are required. A common mobile phase consists of water with 0.1% formic acid and acetonitrile or methanol with 0.1% formic acid.[17]
-
Ionization and Detection: Electrospray ionization (ESI) is commonly used, and detection is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[12][17]
-
Quantification: An internal standard is often used, and quantification is based on a calibration curve prepared with standards.[12]
UV-Visible Spectrophotometry
This method is simpler and more cost-effective but is less specific than chromatographic techniques. It is often used for the determination of p-CA in less complex samples or pharmaceutical formulations.[13][18]
-
Sample Preparation: The sample containing p-CA is dissolved in a suitable solvent, such as ethanol (B145695) or a buffer solution.[13]
-
Measurement: The absorbance of the solution is measured at the wavelength of maximum absorption for p-CA (around 300-342 nm, depending on the solvent).[18][19]
-
Quantification: A calibration curve is prepared by measuring the absorbance of standard solutions of p-CA at different concentrations.[19]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of phenolic compounds, though it often requires a derivatization step to increase the volatility of the analytes.[20]
-
Sample Preparation and Derivatization: An extract containing p-CA is prepared. A derivatization step, such as silylation, is performed to make the p-CA more volatile for GC analysis.[20]
-
Chromatographic System: A gas chromatograph coupled to a mass spectrometer is used.
-
Column: A non-polar capillary column, such as one with a DB-1 phase, is often used.[21]
-
Temperature Program: A temperature gradient is applied to the GC oven to separate the compounds.[20]
-
Detection: The mass spectrometer is used for the identification and quantification of the derivatized p-CA.[20]
Visualizing Analytical Workflows and Biological Context
To better illustrate the processes involved, the following diagrams, created using the DOT language, depict a general experimental workflow for method validation and a hypothetical signaling pathway involving p-Coumaric acid.
References
- 1. benchchem.com [benchchem.com]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 5. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of a reversed-phase HPLC method for quantitative p -coumaric acid analysis in wine | OENO One [oeno-one.eu]
- 7. Application of a reversed-phase HPLC method for quantitative <em>p</em>-coumaric acid analysis in wine [agris.fao.org]
- 8. phcogres.com [phcogres.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Method for Determination of p-coumaric acid from the Medicinal Herb Leptadinia reticulata - XJournals [xjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 15. 2024.sci-hub.red [2024.sci-hub.red]
- 16. researchgate.net [researchgate.net]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 19. researchgate.net [researchgate.net]
- 20. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. p-Coumaric acid [webbook.nist.gov]
A Comparative Analysis of Ionization Efficiency: p-Coumaric Acid vs. p-Coumaric Acid-d6
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Understanding Isotopic Effects in Mass Spectrometry
In the realm of quantitative bioanalysis and drug metabolism studies, stable isotope-labeled internal standards are indispensable for achieving accurate and precise measurements. The underlying assumption is that the physicochemical properties of the labeled and unlabeled analyte are identical, leading to equivalent behavior during sample preparation, chromatography, and ionization. However, subtle differences, particularly in ionization efficiency, can arise due to the kinetic isotope effect (KIE). This guide provides a comparative overview of the theoretical and practical considerations when analyzing p-Coumaric acid and its deuterated analog, p-Coumaric acid-d6, by mass spectrometry.
Theoretical Underpinnings: The Isotope Effect on Ionization
The substitution of hydrogen with deuterium (B1214612) is the most common isotopic labeling strategy. While this substitution does not alter the chemical properties of a molecule, the difference in mass can influence the rates of chemical reactions, including the processes involved in ionization. This phenomenon is known as the kinetic isotope effect (KIE).
In electrospray ionization (ESI), the transfer of an analyte from the solution phase to the gas phase as an ion is a complex process involving desolvation and charge acquisition. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. This difference in bond energy can lead to a secondary KIE, potentially affecting the efficiency of protonation or deprotonation during the ESI process. While often assumed to be negligible, this isotopic effect can, in some cases, lead to measurable differences in the ionization efficiency between an analyte and its deuterated internal standard. This can be particularly relevant in high-precision quantitative studies.
Experimental Protocol for Comparative Analysis
To empirically determine the relative ionization efficiency of p-Coumaric acid and this compound, a carefully designed experiment is crucial. The following protocol outlines a robust approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Prepare individual stock solutions of p-Coumaric acid and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Create a series of working solutions by mixing the stock solutions in precise ratios (e.g., 1:1, 1:2, 2:1) to evaluate the relative response across different concentration ratios.
-
Prepare a final mixture for infusion analysis by diluting the 1:1 working solution to a final concentration of 1 µg/mL in a mobile phase-like solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions:
-
Liquid Chromatography: While direct infusion can be used, chromatographic separation is recommended to ensure the purity of the analyzed signals.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for phenolic acids.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, source temperature, and desolvation gas flow to achieve maximum signal intensity for both analytes.
-
MS Analysis: Perform full scan analysis to identify the deprotonated molecules [M-H]⁻ for p-Coumaric acid (m/z 163.04) and this compound (m/z 169.08).
-
MS/MS Analysis: Use selected reaction monitoring (SRM) for quantitative comparison. Optimize collision energy for characteristic product ions. For p-Coumaric acid, a common transition is m/z 163.0 -> 119.0. For this compound, the corresponding transition would be m/z 169.0 -> 125.0.
-
3. Data Analysis:
-
Inject the 1:1 mixture multiple times (n=6) and record the peak areas for both p-Coumaric acid and this compound from the SRM chromatograms.
-
Calculate the peak area ratio of p-Coumaric acid to this compound for each injection.
-
Determine the average ratio and the relative standard deviation (RSD). An average ratio significantly different from 1.0 would indicate a difference in ionization efficiency under the specified conditions.
-
Analyze the other mixing ratios to assess if the relative ionization efficiency is concentration-dependent.
Hypothetical Data Presentation
The following table summarizes hypothetical data from an experiment conducted according to the protocol described above, using a 1:1 molar ratio of p-Coumaric acid and this compound.
| Analyte | Molar Concentration | Mean Peak Area (n=6) | Peak Area RSD (%) | Peak Area Ratio (p-Coumaric acid / this compound) |
| p-Coumaric acid | 1 µM | 1,250,000 | 2.5 | 1.05 |
| This compound | 1 µM | 1,190,000 | 2.8 |
In this hypothetical scenario, the peak area ratio of 1.05 suggests a slightly higher ionization efficiency for p-Coumaric acid compared to its deuterated counterpart under these specific experimental conditions.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for comparing the ionization efficiency of p-Coumaric acid and this compound.
Caption: Experimental workflow for comparing ionization efficiency.
Conclusion
While stable isotope-labeled internal standards like this compound are crucial for accurate quantification, it is important for researchers to be aware of potential isotope effects on ionization efficiency. The theoretical basis for such effects lies in the differing vibrational energies of C-H and C-D bonds. The provided experimental protocol offers a systematic approach to empirically evaluate and quantify any such differences. By understanding and, if necessary, correcting for these subtle variations, researchers can ensure the highest level of accuracy and confidence in their quantitative bioanalytical data.
Assessing the Stability of p-Coumaric Acid-d6 in Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing p-Coumaric acid-d6 as an internal standard in bioanalytical studies, ensuring its stability in biological matrices is paramount for accurate and reliable quantification of p-Coumaric acid. This guide provides a comparative overview of the stability of this compound, supported by experimental data on its non-deuterated counterpart and general principles for deuterated standards.
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS).[1][2] Their physicochemical properties are nearly identical to the analyte of interest, which allows them to effectively compensate for variability during sample preparation and analysis, leading to improved accuracy and precision.[1] However, the stability of these deuterated standards must be rigorously evaluated to ensure the integrity of the analytical data.
Comparative Stability Performance
The primary concern with deuterated standards is the potential for deuterium (B1214612) exchange, where deuterium atoms are replaced by protons from the surrounding matrix or solvent.[4][5] This can compromise the accuracy of the results.[4] Therefore, it is crucial that the deuterium labels are positioned on non-exchangeable sites of the molecule.[5]
The following table summarizes key performance characteristics of deuterated internal standards compared to other alternatives.
| Internal Standard Type | Key Performance Characteristics |
| Deuterated (e.g., this compound) | High Accuracy & Precision: Co-elutes with the analyte, providing excellent compensation for matrix effects and extraction variability.[1][6] Potential for Isotopic Exchange: Susceptible to deuterium loss in certain positions and under specific pH or temperature conditions, which can affect accuracy.[4][5] Cost-Effective: Generally more affordable than ¹³C-labeled standards.[6] |
| ¹³C-Labeled | Excellent Stability: Not prone to isotopic exchange, offering high reliability.[4] High Accuracy & Precision: Similar co-elution and compensation properties to deuterated standards. Higher Cost: Typically more expensive to synthesize.[4] |
| Structural Analog | Lower Accuracy & Precision: May not perfectly mimic the analyte's behavior during extraction and ionization, leading to greater variability.[1] Readily Available: Often easier to source than stable isotope-labeled standards. Risk of Differential Matrix Effects: The analog and analyte may experience different levels of ion suppression or enhancement. |
Experimental Protocols for Stability Assessment
To ensure the reliability of this compound as an internal standard, a series of stability experiments should be conducted as part of the bioanalytical method validation.[1][2]
Stock Solution Stability
Objective: To evaluate the stability of the this compound stock solution under its intended storage conditions.
Protocol:
-
Prepare a stock solution of this compound in an appropriate organic solvent.
-
Divide the stock solution into aliquots and store at the intended storage temperature (e.g., -20°C or -80°C).
-
At specified time points (e.g., 0, 1, 3, 6 months), analyze an aliquot of the stored stock solution.
-
Compare the response of the aged stock solution to that of a freshly prepared stock solution.
-
The standard is considered stable if the deviation is within an acceptable range (typically ±15%).
Freeze-Thaw Stability in Biological Matrix
Objective: To assess the stability of this compound in a biological matrix (e.g., plasma, urine) after repeated freezing and thawing cycles.
Protocol:
-
Spike the biological matrix with this compound at a known concentration.
-
Subject the samples to a minimum of three freeze-thaw cycles (e.g., freeze at -20°C or -80°C for 24 hours, then thaw at room temperature).
-
After the final thaw, process and analyze the samples.
-
Compare the concentration of the freeze-thaw samples to that of freshly prepared samples.
-
Stability is acceptable if the mean concentration is within ±15% of the nominal concentration.
Short-Term (Bench-Top) Stability in Biological Matrix
Objective: To determine the stability of this compound in the biological matrix at room temperature for a period equivalent to the expected sample handling time.
Protocol:
-
Spike the biological matrix with this compound.
-
Leave the samples at room temperature for a defined period (e.g., 4, 8, 24 hours).
-
Process and analyze the samples.
-
Compare the results to those of freshly prepared samples.
-
The analyte is considered stable if the deviation is within ±15%.
Long-Term Stability in Biological Matrix
Objective: To evaluate the stability of this compound in the biological matrix under the intended long-term storage conditions.
Protocol:
-
Prepare quality control (QC) samples by spiking the biological matrix with this compound at low and high concentrations.
-
Store these QC samples at the intended storage temperature for a duration equal to or longer than the study period.[1]
-
Analyze the stored QC samples at various time points and compare the results to the nominal concentrations.
-
Acceptable stability is indicated by results within ±15% of the nominal values.
Post-Preparative Stability
Objective: To assess the stability of the processed samples in the autosampler before analysis.[1]
Protocol:
-
Process a set of samples containing this compound.
-
Place the processed samples in the autosampler and analyze them at the beginning and end of the expected run time.
-
The response of the internal standard should remain consistent, and the calculated analyte concentrations should not deviate significantly over time.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for assessing the stability of a deuterated internal standard like this compound in a biological matrix.
Caption: Workflow for assessing the stability of this compound.
Signaling Pathways and Logical Relationships
The selection and validation of an internal standard is a critical process in bioanalytical method development. The following diagram illustrates the logical relationships in this process.
Caption: Decision pathway for internal standard selection and validation.
References
A Comparative Guide to p-Coumaric Acid-d6 for Research Applications
For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, the quality and purity of these reagents are paramount for generating accurate and reproducible experimental data. This guide provides a comparative analysis of p-Coumaric acid-d6, a deuterated internal standard, from three prominent suppliers: LGC Standards, MedChemExpress, and Clinivex. The comparison focuses on key quality attributes, supported by publicly available data and generalized experimental protocols for in-house verification.
Supplier and Product Overview
This compound is a stable isotope-labeled form of p-Coumaric acid, commonly used as an internal standard in mass spectrometry-based quantitative analyses. The quality of this standard directly impacts the accuracy of analytical measurements.
A summary of the product offerings from the three suppliers is presented below. It is important to note that while some information is publicly available, detailed specifications are often found in the Certificate of Analysis (CoA) provided upon purchase.
Table 1: Comparison of this compound Specifications from Different Suppliers
| Feature | LGC Standards | MedChemExpress | Clinivex |
| Product Name | trans-p-Coumaric-d6 Acid | This compound | trans-p-Coumaric-d6 Acid |
| CAS Number | 2708298-33-1 | 2708298-33-1 | 2708298-33-1 |
| Chemical Purity | Certificate provided with product[1] | 98.88%[2] | 98%[3] |
| Isotopic Enrichment | Not specified on product page; detailed in CoA | Not explicitly stated, requires CoA | Not specified on product page; detailed in CoA |
| Supporting Data | CoA delivered with product[1] | CoA, HNMR, RP-HPLC available online[2] | CoA provided with product[4] |
| Price | Available upon login/request | $250 for 5 mg[2] | Available upon request for a quote |
Experimental Protocols for Quality Assessment
To ensure the suitability of this compound for its intended application, independent verification of its chemical and isotopic purity is recommended. Below are detailed methodologies for key experiments.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate and quantify the non-deuterated and other chemically related impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid (analytical grade)
-
This compound standard from the supplier
-
Non-deuterated p-Coumaric acid reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acidified water (e.g., 0.1% formic acid in water) and acetonitrile. The gradient will typically start with a low percentage of acetonitrile and ramp up to elute the analyte and any impurities.
-
Standard Preparation: Accurately weigh and dissolve the this compound and the non-deuterated reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare stock solutions of known concentrations.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with acidified water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 310 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the prepared standard solutions and analyze the resulting chromatograms. The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks.
References
Establishing Robust Acceptance Criteria for the Bioanalytical Validation of p-Coumaric Acid-d6
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The validation of bioanalytical methods is a critical step in drug development, ensuring that the data generated is reliable and reproducible. For quantitative bioanalysis, the use of stable isotope-labeled internal standards (SIL-IS), such as p-Coumaric acid-d6, is the gold standard. This guide provides a comprehensive overview of the acceptance criteria for the validation of bioanalytical methods utilizing this compound, with a comparative look at alternative internal standards. The criteria outlined are based on the harmonized International Council for Harmonisation (ICH) M10 guideline and U.S. Food and Drug Administration (FDA) recommendations.[1][2][3][4][5][6]
Comparative Overview of Internal Standards
The choice of an internal standard (IS) is pivotal to the performance of a bioanalytical method. A suitable IS should mimic the analyte's behavior throughout the sample preparation and analysis process, compensating for variability.
| Internal Standard Type | Advantages | Disadvantages | Typical Application |
| Stable Isotope-Labeled (e.g., this compound) | Co-elutes with the analyte, providing the best compensation for matrix effects and variability in extraction and ionization. High specificity in mass spectrometric detection.[7] | Higher cost of synthesis. Potential for isotopic interference if not carefully monitored. | Gold standard for LC-MS bioanalysis, especially for regulatory submissions. |
| Analog | Structurally similar to the analyte, offering good compensation for extraction variability. More readily available and cost-effective than SIL-IS. | May not co-elute with the analyte, leading to differential matrix effects. Potential for cross-reactivity in immunoassays. | Used when a SIL-IS is not available or for less stringent assay requirements. |
| Homolog | Part of the same chemical class but with a different alkyl chain length. | Physicochemical properties can differ significantly from the analyte, affecting extraction and chromatographic behavior. | Less common in modern bioanalysis due to the availability of better alternatives. |
Acceptance Criteria for Key Validation Parameters
The following tables summarize the generally accepted criteria for the validation of a bioanalytical method employing this compound. These criteria are essential for demonstrating that the method is fit for its intended purpose.[2][8]
Table 1: Calibration Curve
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r) | ≥ 0.99 |
| Calibration Standard Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). |
| Number of Standards | A minimum of six non-zero standards, plus a blank and a zero standard. |
Table 2: Accuracy and Precision
Accuracy and precision are determined by analyzing Quality Control (QC) samples at multiple concentration levels in replicate.[8]
| Parameter | Concentration Levels | Acceptance Criteria |
| Intra-run Accuracy | LLOQ, Low, Mid, High | Mean concentration within ±15% of nominal (±20% at LLOQ). |
| Intra-run Precision (%CV) | LLOQ, Low, Mid, High | ≤ 15% (≤ 20% at LLOQ). |
| Inter-run Accuracy | LLOQ, Low, Mid, High | Mean concentration within ±15% of nominal (±20% at LLOQ). |
| Inter-run Precision (%CV) | LLOQ, Low, Mid, High | ≤ 15% (≤ 20% at LLOQ). |
Table 3: Selectivity and Specificity
| Parameter | Acceptance Criteria |
| Blank Matrix Response | No significant interference at the retention time of p-Coumaric acid and this compound. Response in blank samples should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the internal standard.[9] |
| Cross-talk | In samples spiked only with this compound, the response in the analyte channel should be ≤ 20% of the LLOQ. In samples spiked only with p-Coumaric acid at the Upper Limit of Quantification (ULOQ), the response in the internal standard channel should be ≤ 5% of the mean IS response.[9] |
Table 4: Matrix Effect
The matrix effect is the suppression or enhancement of ionization by co-eluting matrix components.[7]
| Parameter | Acceptance Criteria |
| Matrix Factor (IS-Normalized) | The coefficient of variation (CV) of the IS-normalized matrix factor calculated from at least six different lots of blank matrix should be ≤ 15%.[7][9] |
Table 5: Stability
| Stability Type | Storage Condition | Acceptance Criteria |
| Freeze-Thaw Stability | Minimum of 3 cycles at two QC levels (low and high). | Mean concentration within ±15% of nominal. |
| Bench-Top Stability | At room temperature for a duration reflecting expected sample handling. | Mean concentration within ±15% of nominal. |
| Long-Term Stability | At the intended storage temperature for a period exceeding the study duration. | Mean concentration within ±15% of nominal. |
| Stock Solution Stability | At intended storage conditions. | Mean concentration within ±15% of nominal. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of validation experiments.
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solutions: Accurately weigh p-Coumaric acid and this compound reference standards. Dissolve each in a suitable organic solvent (e.g., methanol) to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).
-
Working Solutions:
-
Analyte: Prepare a series of working solutions for calibration standards and QC samples by serially diluting the p-Coumaric acid stock solution with an appropriate solvent.
-
Internal Standard: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) to be added to all samples.
-
Protocol 2: Accuracy and Precision Batches
-
Prepare three separate analytical batches on different days.
-
Each batch should include:
-
A calibration curve.
-
Five replicates of QC samples at four concentration levels: LLOQ, low, medium, and high.
-
-
Process and analyze the samples using the validated bioanalytical method.
-
Calculate the concentration of each QC sample using the calibration curve from the same batch.
-
Determine the accuracy (% deviation from nominal) and precision (%CV) for each QC level within each run (intra-run) and across all three runs (inter-run).
Protocol 3: Matrix Effect Assessment
-
Obtain blank biological matrix from at least six different sources.
-
For each source, prepare two sets of samples at low and high QC concentrations:
-
Set A: Extract the blank matrix and then spike the post-extraction supernatant with the analyte and internal standard.
-
Set B: Spike the analyte and internal standard into a neat solution (e.g., mobile phase).
-
-
Calculate the matrix factor (MF) for each source: MF = (Peak Area in Set A) / (Peak Area in Set B).
-
Calculate the IS-normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of IS).
-
Determine the coefficient of variation (%CV) of the IS-normalized MF across all sources.
Visualizing the Validation Workflow and Decision Process
The following diagrams illustrate the logical flow of the bioanalytical method validation process and the decision-making involved in accepting the results.
Caption: High-level workflow for bioanalytical method validation.
Caption: Decision-making process for acceptance of validation results.
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. benchchem.com [benchchem.com]
- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of p-Coumaric Acid-d6: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of p-Coumaric acid-d6, ensuring compliance and minimizing risk. While specific safety data for the deuterated form is limited, it should be handled with the same precautions as its non-deuterated counterpart, p-Coumaric acid.
Hazard Profile and Safety Precautions
p-Coumaric acid is classified as a hazardous substance. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also suspected of damaging fertility or the unborn child.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound.
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant gloves (inspected prior to use). |
| Eye Protection | Tightly fitting safety goggles with side-shields.[1] |
| Clothing | Laboratory coat; fire/flame resistant and impervious clothing.[1] |
| Respirator | Use a dust respirator when handling the solid form to avoid dust formation.[3] |
Work should always be conducted in a well-ventilated area, and all personal contact, including inhalation, should be avoided.[3]
Step-by-Step Disposal Protocol
All waste must be handled in accordance with local, state, and federal regulations.[3]
-
Characterize the Waste:
-
Unused Product: Pure, unused this compound should be treated as hazardous chemical waste.
-
Contaminated Materials: Any items that have come into contact with this compound, such as pipette tips, gloves, and bench paper, are considered contaminated waste and must be disposed of as hazardous waste.[4]
-
Solutions: If the this compound is in a solvent, the disposal method will be determined by the hazards of the solvent. The entire solution should be treated as hazardous waste.[4]
-
-
Segregate and Contain Waste:
-
Do not mix different types of chemical waste.[4]
-
Place solid waste in a designated, properly labeled, and sealed container.
-
Collect liquid waste in a compatible, leak-proof container with a secure cap.[4]
-
Label all waste containers clearly with the full chemical name ("this compound") and any associated hazards (e.g., "Irritant," "Toxic").
-
-
Storage and Pickup:
-
Store sealed waste containers in a designated, secure area away from incompatible materials.
-
Arrange for the disposal of the hazardous waste through your institution's certified hazardous waste management provider.
-
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.[4]
-
Control Contact: Wear appropriate PPE to avoid personal contact with the spilled material.[3]
-
Clean Up:
-
If Dry: Use dry clean-up procedures to avoid generating dust.[3] Sweep up, shovel up, or vacuum up the material and place it in a clean, dry, sealable, and labeled container for disposal.[3]
-
If Wet: Absorb the spill with an inert material (e.g., sand, earth) and place it in a designated hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling p-Coumaric acid-d6
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling p-Coumaric acid-d6 in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard and Personal Protective Equipment Summary
Proper personal protective equipment (PPE) is critical when handling this compound to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the key hazards and the recommended PPE.
| Hazard Category | Description | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | Causes skin irritation upon contact.[1][2][3] | Gloves: Chemical-resistant gloves (e.g., Nitrile rubber) inspected before use.[1] Lab Coat: Standard laboratory coat to protect clothing and skin.[4] |
| Eye Irritation | Causes serious eye irritation.[1][2][3] | Eye Protection: Tightly fitting safety goggles with side-shields or safety glasses.[1][5] Contact lenses should not be worn.[5] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or aerosol.[1][3] | Respiratory Protection: Use in a well-ventilated area.[1][5] If dust formation is likely or exposure limits are exceeded, a full-face respirator or an approved dust respirator should be used.[1][5] |
| Ingestion | May be harmful if swallowed.[1][2] | General Hygiene: Do not eat, drink, or smoke when handling.[5] Wash hands thoroughly after handling.[1] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound, from preparation to the completion of the experimental work.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid powder or creating solutions, to minimize inhalation risk.[1][5]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Remove all sources of ignition as dust can be combustible.[1] Use non-sparking tools.[1]
2. Donning Personal Protective Equipment (PPE):
-
Before handling the compound, put on all required PPE as specified in the table above: a lab coat, chemical-resistant gloves, and safety goggles.
3. Handling the Compound:
-
Avoid all personal contact, including inhalation.[5]
-
When weighing or transferring the solid material, do so carefully to avoid generating dust.[1][5]
-
If creating a solution, p-Coumaric acid is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[6] Add the solvent to the solid slowly to prevent splashing.
-
Keep containers tightly closed when not in use.[1]
4. Post-Handling Procedures:
-
After handling, wash hands thoroughly with soap and water.[1][5]
-
Wipe down the work area to remove any residual contamination.
-
Properly remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste.[4]
Spill and Emergency Procedures
In Case of a Spill:
-
Dry Spill: For minor spills of the solid, avoid generating dust.[5] Carefully sweep or vacuum up the material and place it in a sealed, labeled container for disposal.[5]
-
Wet Spill: For spills of a solution, absorb the spill with an inert material and place it in a sealed, labeled container for disposal.
-
For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[4]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation occurs, seek medical advice.[1][3][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[4][5]
1. Waste Segregation and Collection:
-
Solid Waste: Unused this compound and any materials contaminated with the solid (e.g., weigh boats, contaminated gloves, wipes) should be collected in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Solutions of this compound should be collected in a compatible, leak-proof container with a secure cap. The container must be clearly labeled with the full chemical name and any associated solvent hazards (e.g., "this compound in Methanol," "Flammable," "Toxic").[4]
-
Do not mix different types of chemical waste.[4]
2. Storage and Disposal:
-
Store sealed waste containers in a designated and secure area, away from incompatible materials.[4]
-
Arrange for the disposal of the hazardous waste through your institution's certified hazardous waste management provider.[4]
-
Contaminated packaging should be triple-rinsed (if appropriate) and disposed of as hazardous waste or reconditioned.[1]
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
